molecular formula C16H14ClNO3 B1512120 N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE CAS No. 1098100-07-2

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

Cat. No.: B1512120
CAS No.: 1098100-07-2
M. Wt: 303.74 g/mol
InChI Key: MTFPCYJZWDSFOB-OAHLLOKOSA-N
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Description

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)15(16(20)21)18-14(19)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,18,19)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPCYJZWDSFOB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857127
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098100-07-2
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine , a specific chiral amide derivative.

While the (S)-enantiomer of the core amino acid is a well-known intermediate for the anti-platelet drug Clopidogrel (Plavix) , the D-enantiomer (and its N-acylated derivatives) represents a distinct chiral building block, often isolated via kinetic resolution. This guide focuses on the Chemo-Enzymatic Synthesis route, which is the industry standard for achieving high enantiomeric excess (ee%) for this specific compound.

Executive Summary

  • Target Molecule: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

  • CAS Registry: 88744-36-9 (Parent amino acid context)[1]

  • Stereochemistry: D-Configuration (equivalent to (R) in this substitution pattern).

  • Primary Pathway: Strecker Synthesis

    
     N-Acylation 
    
    
    
    Enzymatic Kinetic Resolution (Penicillin G Acylase).
  • Mechanism of Isolation: The target molecule is the distomer (unreacted substrate) in the Penicillin G Acylase (PGA) mediated hydrolysis of the racemic mixture. PGA selectively hydrolyzes the L-(S)-enantiomer, leaving the D-(R)-amide intact and enantiomerically pure.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a Convergent Chemo-Enzymatic Strategy . Direct asymmetric synthesis of the core amino acid is often cost-prohibitive. Therefore, the pathway constructs a racemic scaffold and utilizes biocatalysis for optical resolution.

Strategic Phases:
  • Construction of the Carbon Skeleton: Formation of racemic 2-(2-chlorophenyl)glycine via a Strecker reaction.

  • Substrate Activation: N-acylation with phenylacetyl chloride to create the substrate for the enzyme.

  • Enzymatic Discrimination: Use of Immobilized Penicillin G Acylase (PGA) to kinetically resolve the mixture.[2] The enzyme cleaves the L-form, yielding the target D-form as the stable, unhydrolyzed product.

Pathway Visualization

SynthesisPathway Start 2-Chlorobenzaldehyde Strecker Phase 1: Strecker Synthesis (NaCN, NH4HCO3) Start->Strecker RacemicAA Racemic 2-(2-chlorophenyl)glycine Strecker->RacemicAA Acylation Phase 2: Schotten-Baumann Acylation (Phenylacetyl Chloride) RacemicAA->Acylation RacemicAmide Racemic N-Phenylacetyl-2-(2-chlorophenyl)glycine Acylation->RacemicAmide PGA_Step Phase 3: Enzymatic Resolution (Immobilized Penicillin G Acylase) RacemicAmide->PGA_Step pH 7.8, 30°C L_Product Hydrolyzed Byproduct: L-2-(2-chlorophenyl)glycine PGA_Step->L_Product Hydrolysis (S-selective) D_Target TARGET PRODUCT: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Unhydrolyzed) PGA_Step->D_Target Remains Intact (R-selective)

Figure 1: Chemo-enzymatic workflow. The target compound is obtained by negative selection (resistance to hydrolysis).

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 2-(2-Chlorophenyl)glycine

Objective: Create the racemic amino acid core from 2-chlorobenzaldehyde.

  • Reagents: 2-Chlorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ), Methanol, Sodium Hydroxide (NaOH).
  • Mechanism: Nucleophilic addition of cyanide and ammonia to the aldehyde (Strecker), followed by nitrile hydrolysis.

Protocol:

  • Imine Formation & Cyanation: In a reactor, dissolve 2-chlorobenzaldehyde (1.0 eq) in Methanol/Water (1:1 v/v). Add NH

    
    HCO
    
    
    
    (2.5 eq) and NaCN (1.2 eq).
  • Reaction: Heat the mixture to 60–65°C for 5–6 hours. The intermediate amino-nitrile is formed.

  • Hydrolysis: Concentrate the solution to remove methanol. Add 45% NaOH solution and reflux at 120°C for 4 hours to hydrolyze the nitrile to the carboxylate.

  • Isolation: Treat with activated carbon for decolorization.[1][3] Filter. Adjust pH to 7.0–7.5 using 50% H

    
    SO
    
    
    
    . The racemic amino acid precipitates.[4]
  • Yield: Filter, wash with water, and dry.[3][5][6][7] Expected yield: ~60–70%.

Phase 2: N-Phenylacetylation (Substrate Preparation)

Objective: Protect the amine with a phenylacetyl group to mimic the natural substrate of Penicillin G Acylase.

  • Reagents: Racemic 2-(2-chlorophenyl)glycine, Phenylacetyl chloride, NaOH.

  • Conditions: Schotten-Baumann (Basic aqueous media).

Protocol:

  • Dissolution: Suspend racemic 2-(2-chlorophenyl)glycine (1.0 eq) in water. Add NaOH (2.5 eq) to dissolve and adjust pH to >10. Chill to 0–5°C .

  • Acylation: Dropwise add Phenylacetyl chloride (1.1 eq) while maintaining pH between 9–10 using dilute NaOH.

    • Critical Control: Do not let temperature rise above 10°C to prevent hydrolysis of the acid chloride.

  • Precipitation: After addition, stir at room temperature for 2 hours. Acidify the mixture to pH 2.0 using HCl.

  • Isolation: The product, Racemic N-Phenylacetyl-2-(2-chlorophenyl)glycine , precipitates as a white solid. Filter and dry.[3][5]

    • Purity Check: HPLC should show >98% chemical purity.

Phase 3: Enzymatic Kinetic Resolution (Target Isolation)

Objective: Isolate the D-enantiomer by selectively hydrolyzing the L-enantiomer.

  • Biocatalyst: Immobilized Penicillin G Acylase (PGA) (e.g., from E. coli, immobilized on Eupergit C or similar epoxy resins).

  • Rationale: PGA has a strict stereochemical preference for L-phenylacetyl derivatives. It will hydrolyze the L-amide bond, releasing the free L-amino acid and phenylacetic acid. The D-amide (Target) is sterically incompatible with the active site and remains chemically unchanged.

Protocol:

  • Reaction Setup: Suspend the Racemic N-Phenylacetyl derivative (from Phase 2) in water (approx. 5-10% w/v).

  • pH Adjustment: Adjust pH to 7.8–8.0 using ammonia or NaOH. The substrate dissolves as a salt.[4][8]

  • Enzyme Addition: Add Immobilized PGA (approx. 100–200 IU/g of substrate).

  • Incubation: Stir gently at 30–35°C . Maintain pH at 7.8 using an autotitrator (the reaction produces phenylacetic acid, lowering pH).

  • Monitoring: Monitor by HPLC. The reaction is complete when the L-isomer peak disappears and the free L-amino acid peak plateaus (approx. 50% conversion).

  • Work-up (Target Isolation):

    • Filtration: Filter off the immobilized enzyme (can be recycled).

    • Separation: Acidify the filtrate to pH ~2.0.

    • Extraction: The Target (D-amide) and phenylacetic acid will precipitate or can be extracted into an organic solvent (e.g., Ethyl Acetate or DCM). The free L-amino acid remains in the aqueous phase (as the hydrochloride salt).

    • Purification: Wash the organic layer with mild bicarbonate solution to remove the phenylacetic acid byproduct.

    • Crystallization: Evaporate the solvent to yield N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine .

Analytical Data & Specifications

To validate the synthesis, the following parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.5%C18 Column, MeOH/Water/TFA
Chiral Purity (ee) > 99.0% (D-isomer)Chiralpak AD-H or similar
Specific Rotation

to

(c=1, EtOH)
Polarimetry
Proton NMR

7.2-7.4 (m, Ar-H), 5.6 (d,

-CH), 3.6 (s, CH

)

H-NMR (DMSO-d

)

Note: The specific rotation sign for the D-(R)-N-phenylacetyl derivative is typically negative (-), while the free L-(S)-amino acid is positive (+).

Mechanism of Stereoselectivity

Understanding why this pathway works ensures reproducibility.

  • The Binding Pocket: The active site of Penicillin G Acylase contains a hydrophobic pocket (S1 subsite) designed to bind the phenylacetyl group.

  • The Nucleophile: An N-terminal Serine (SerB1) acts as the nucleophile.

  • Chiral Recognition: The enzyme's active site places strict constraints on the

    
    -carbon substituents.
    
    • In the L-enantiomer , the H-atom at the

      
      -position points towards the catalytic center, allowing the carbonyl carbon to be attacked by SerB1.
      
    • In the D-enantiomer , the bulky 2-chlorophenyl group clashes with the side chains of the active site (specifically residues PheB24 and ValB56 in E. coli PGA), preventing the formation of the transition state.

  • Result: The D-amide is effectively "invisible" to the enzyme, allowing for near-perfect resolution (E-value > 100).

References

  • Fadnavis, N. W., et al. "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Biotechnology Progress, 2008.

  • Liu, Y., et al. "Chemo-enzymatic synthesis of (S)-2-chlorophenylglycine methyl ester.
  • Wegman, M. A., et al. "Penicillin G acylase catalyzed resolution of phenylglycine derivatives." Advanced Synthesis & Catalysis, 2001.

  • US Patent 20040176637A1. "Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation."[3]

  • Aroyo, R. G., et al. "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel." Crystal Growth & Design, 2009. (Context on racemization of the D-isomer).

Sources

Chemoenzymatic Significance of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals.

Executive Summary

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a critical chiral intermediate in the pharmaceutical manufacturing of Clopidogrel (Plavix) , a blockbuster antiplatelet agent. Unlike typical pharmacologically active ligands that bind to physiological receptors, the "biological activity" of this specific D-isomer is defined by its molecular recognition properties within biocatalytic systems.

It functions primarily as the recalcitrant distomer (unreactive enantiomer) during the enzymatic kinetic resolution of racemic 2-(2-chlorophenyl)glycine. Its resistance to hydrolysis by Penicillin G Acylase (PGA) allows for the isolation of the desired (S)-enantiomer. Consequently, the D-isomer is not a waste product but a high-value substrate for racemization cycles , ensuring 100% theoretical yield in industrial synthesis.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine
Synonyms (R)-N-Phenylacetyl-2-chlorophenylglycine; (R)-N-PhAc-2-Cl-Phg
CAS Number 1098100-07-2 (Generic/Racemic related: 141109-12-8)
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
Stereochemistry D-configuration (corresponds to (R) -absolute configuration for this structure)
Role Distomer in Kinetic Resolution; Substrate for Racemization

Biological Mechanism: Enzymatic Recognition

The biological activity of this compound is characterized by its interaction—or lack thereof—with the active site of Penicillin G Acylase (PGA) (EC 3.5.1.11).

Substrate Specificity & Kinetic Resolution

PGA is an N-terminal nucleophile hydrolase that exhibits strict stereospecificity for L-amino acid derivatives (S-configuration).

  • The Reaction: PGA hydrolyzes the phenylacetyl group from the (S)-isomer of N-phenylacetyl-2-(2-chlorophenyl)glycine to release free (S)-2-(2-chlorophenyl)glycine (the Clopidogrel precursor).

  • The D-Isomer Effect: The D-isomer (N-phenylacetyl-2-(2-chlorophenyl)-D-glycine) cannot accommodate its bulky 2-chlorophenyl group within the hydrophobic pocket of the PGA active site due to steric clashes with residues (typically Phe-B24 and Val-B56 in E. coli PGA).

  • Result: The D-isomer remains intact in the reaction mixture, allowing for physical separation from the hydrolyzed L-product based on solubility differences (the free amino acid is zwitterionic/water-soluble; the N-protected D-isomer is acidic/organic-soluble).

Enantioselectivity Metrics

In high-efficiency processes, the enantiomeric ratio (E-value ) exceeds 100.

  • 
     (L-isomer):  High (Rapid hydrolysis).
    
  • 
     (D-isomer):  Near zero (Negligible hydrolysis).
    

Experimental Protocols

Protocol A: Kinetic Resolution via Immobilized PGA

Objective: Isolate (S)-2-(2-chlorophenyl)glycine and recover N-phenylacetyl-2-(2-chlorophenyl)-D-glycine.

  • Substrate Preparation: Suspend racemic N-phenylacetyl-2-(2-chlorophenyl)glycine (10% w/v) in water.

  • pH Adjustment: Adjust pH to 7.8–8.0 using aqueous ammonia (

    
    ) to solubilize the substrate as its ammonium salt.
    
  • Enzyme Addition: Add immobilized Penicillin G Acylase (e.g., PGA on Eupergit C or Sepabeads) at an enzyme:substrate ratio of 1:5 to 1:10 (w/w).

  • Incubation: Stir at 30°C for 4–6 hours. Maintain pH 8.0 via automated titration with dilute alkali (reaction releases phenylacetic acid).

  • Termination: Filter off the immobilized enzyme (recycle for next batch).

  • Separation (Critical Step):

    • Acidify filtrate to pH 1.0–2.0 with conc. HCl.

    • Precipitate: The unreacted N-phenylacetyl-2-(2-chlorophenyl)-D-glycine precipitates out (along with phenylacetic acid byproduct). Filter and wash.

    • Filtrate: Contains the desired (S)-2-(2-chlorophenyl)glycine hydrochloride.

Protocol B: Racemization of the D-Isomer

Objective: Convert the recovered D-isomer back into the racemic mixture for recycling.

  • Solvent System: Dissolve the recovered D-isomer precipitate in an organic solvent (e.g., toluene or methyl isobutyl ketone).

  • Catalyst: Add a catalytic amount of aromatic aldehyde (e.g., salicylaldehyde) or use base-catalyzed conditions (

    
     at elevated temp).
    
  • Reaction: Reflux at 80–100°C for 2–4 hours.

    • Mechanism:[1][2][3] Formation of a Schiff base intermediate lowers the

      
       of the 
      
      
      
      -proton, facilitating deprotonation and loss of chirality.
  • Recovery: Cool and crystallize the (R,S)-racemate .

  • Recycle: Feed the racemate back into Protocol A.

Process Visualization

The following diagram illustrates the "Closed-Loop" biocatalytic cycle, highlighting the role of the D-isomer as the recyclable carrier of mass.

ClopidogrelProcess Racemate Racemic Substrate (R,S)-N-Phenylacetyl-2-(2-chlorophenyl)glycine PGA_Reactor Bioreactor (Immobilized PGA, pH 8.0, 30°C) Racemate->PGA_Reactor Input Separation Acidification & Filtration (pH 1.5) PGA_Reactor->Separation Hydrolysis Complete Product_L Product (Filtrate) (S)-2-(2-chlorophenyl)glycine (Clopidogrel Precursor) Separation->Product_L Soluble Fraction Byproduct_D Distomer (Solid) N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Separation->Byproduct_D Precipitate Racemization Racemization Unit (Schiff Base / Base Catalysis) Byproduct_D->Racemization Recycling Racemization->Racemate Re-entry

Caption: Closed-loop chemoenzymatic cycle for Clopidogrel intermediate synthesis. The D-isomer is selectively rejected by the enzyme and recycled.

Applications in Drug Development

While the N-phenylacetyl-D-glycine derivative itself is not a marketed drug, its "activity" is pivotal in Process Analytical Technology (PAT) :

  • Chiral Standard: It serves as the primary reference standard for HPLC methods determining the Enantiomeric Excess (ee) of the enzymatic resolution.

  • Inhibition Studies: In high concentrations, the D-isomer can act as a competitive inhibitor (

    
    ) for PGA. Understanding its binding affinity allows process engineers to optimize substrate loading concentrations to prevent reactor stalling.
    
  • Stereochemical Probe: It is used to map the active site volume of novel mutant acylases. If a mutant enzyme begins to hydrolyze the D-isomer, it indicates a loss of stereochemical fidelity, which is detrimental to the process.

References

  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Source: ResearchGate (Fadnavis et al., 2008) URL:[4][Link]

  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route. Source: ResearchGate (Liu et al., 2006) URL:[Link]

  • Current state and perspectives of penicillin G acylase-based biocatalyses. Source: Applied Microbiology and Biotechnology (Maresova et al., 2014) URL:[Link]

Sources

"N-PHENYLACETYL-2-(2-CHLOROPhenyl)-D-GLYCINE" molecular structure

Technical Guide: -Phenylacetyl-2-(2-chlorophenyl)-D-glycine[1]

Executive Technical Summary


-Phenylacetyl-2-(2-chlorophenyl)-D-glycine1distomerClopidogrel (Plavix)1

While the pharmaceutical target is typically the (S)-enantiomer (L-form), the (R)-enantiomer (D-form) described here is chemically significant because it must be efficiently isolated and racemized to ensure process viability.[1] This guide outlines its structural properties, synthesis, and the "closed-loop" recycling protocols that validate its industrial utility.[1]

Molecular Architecture & Physicochemical Profile[1]

Structural Definition

The molecule consists of a D-glycine backbone substituted at the

1
  • IUPAC Name:

    
    [1]
    
  • Stereochemistry: D-configuration , which corresponds to the

    
      absolute configuration (Priority: 
    
    
    ).[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
    [1]
    
Structural Analysis
FeatureDescriptionTechnical Implication
Steric Hindrance Ortho-chloro substituent on the

-phenyl ring.[1]
Restricts rotation around the

bond; critical for chiral recognition by Penicillin G Acylase (PGA).[1]
Amide Linkage

-Phenylacetyl group.[1][2][3]
Mimics the natural substrate of PGA (Penicillin G), allowing the enzyme to bind the molecule.[1]
Acidity Free carboxylic acid (

).[1]
Soluble in alkaline aqueous media; precipitates at low pH (

).[1]
Solubility Low in water (acidic); High in MeOH, DCM.[1]Facilitates biphasic extraction protocols during resolution.

Synthesis & Fabrication Protocols

Chemical Synthesis (Racemate Production)

Before isolating the D-isomer, the racemic precursor is synthesized via a modified Strecker Synthesis or Schotten-Baumann acylation .[1]

Protocol: Schotten-Baumann Acylation [1]

  • Substrate: Dissolve racemic 2-(2-chlorophenyl)glycine in

    
    
    
    
    (aq) at
    
    
    .
  • Acylation: Dropwise addition of Phenylacetyl chloride (1.1 eq) while maintaining

    
    .[1]
    
  • Workup: Acidify to

    
     with 
    
    
    . The product,
    
    
    -
    
    
    -phenylacetyl-2-(2-chlorophenyl)glycine
    , precipitates as a white solid.[1]
  • Yield: Typically

    
    .
    
Enzymatic Resolution (Isolation of the D-Isomer)

The D-isomer is isolated as the unreacted substrate following the enzymatic hydrolysis of the L-isomer.[1]

  • Biocatalyst: Immobilized Penicillin G Acylase (PGA) (EC 3.5.1.11).[1]

  • Reaction Medium: Aqueous buffer (

    
    ), 
    
    
    .
  • Mechanism: PGA selectively hydrolyzes the amide bond of the (S)-enantiomer , releasing free (S)-2-chlorophenylglycine.[1]

  • Outcome: The (R)-enantiomer (D-form) remains intact as the

    
    -phenylacetyl derivative.[1]
    

The Chemo-Enzymatic Core: A Self-Validating System[1]

This section details the "closed-loop" system where the D-isomer is not waste, but a recyclable resource.[1] This process demonstrates atom economy and process autonomy .[1]

The Recycling Loop (Dynamic Kinetic Resolution)

To make the synthesis of Clopidogrel economical, the unreacted D-isomer must be converted back into the racemate.[1]

Step-by-Step Protocol:

  • Separation: Following enzymatic hydrolysis, the reaction mixture is acidified (

    
    ).
    
    • Result: The free (S)-amino acid remains in solution (as a cation/zwitterion), while the

      
      -phenylacetyl-D-glycine derivative precipitates  or is extracted into an organic solvent (e.g., Methyl Isobutyl Ketone).[1]
      
  • Racemization:

    • Reagent: Catalytic aromatic aldehyde (e.g., salicylaldehyde) or simple thermal reflux.[1]

    • Conditions: Reflux in acetic anhydride or heating in organic solvent with a weak base.[1]

    • Mechanism: Proton abstraction at the

      
      -carbon via an enol/enamine intermediate, destroying the chiral center.[1]
      
  • Re-entry: The resulting racemate is fed back into the PGA reactor.

Visualization of the Pathway

The following diagram illustrates the flow of the D-isomer through the resolution and recycling process.

GRacemateRacemic N-PhenylacetylDerivativePGAPenicillin G Acylase(Enzymatic Hydrolysis)Racemate->PGA Substrate InputSepAcidification & Separation(pH 2.0)PGA->Sep HydrolysateL_Product(S)-2-Chlorophenylglycine(Target: Clopidogrel)Sep->L_Product Aqueous PhaseD_Byproduct(R)-N-Phenylacetyl-2-(2-chlorophenyl)glycine(The 'D' Isomer)Sep->D_Byproduct Precipitate/Organic PhaseRacemizationChemical Racemization(Thermal/Base Catalyzed)D_Byproduct->Racemization RecyclingRacemization->Racemate Re-entry

Figure 1: The dynamic kinetic resolution cycle showing the isolation and recycling of the D-isomer.

Molecular Connectivity Diagram[1]

To understand the chemical reactivity described above, the following diagram maps the functional groups of the molecule.

StructureAlphaCα-Carbon(Chiral Center)AmideNAmide NitrogenAlphaC->AmideNCarboxylCarboxylic Acid(-COOH)AlphaC->CarboxylChlorophenyl2-Chlorophenyl Ring(Steric Bulk)AlphaC->ChlorophenylPhenylAcetylPhenylacetyl Group(Enzyme Recognition)AmideN->PhenylAcetyl Amide Bond

Figure 2: Functional connectivity of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine.[1]

References

  • Enzym

    • Source: ResearchGate / Process Biochemistry[1]

    • Title: Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.[1][2]

    • URL:[Link]

  • Clopidogrel Synthesis Intermedi

    • Source: PubChem[1][4]

    • Title: 2-(2-Chlorophenyl)glycine | C8H8ClNO2.[1][4][5]

    • URL:[Link][1]

  • Patent: Chemo-enzym

    • Source: Google Patents (CN101864464B)[1]

    • Title: Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester.[1][6]

    • URL
  • Structural D

    • Source: ChemicalBook[1]

    • Title: 2-(2-Chlorophenyl)glycine Properties and Synthesis.

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine , focusing on its critical role in biocatalysis and pharmaceutical synthesis.

Role: Chiral Intermediate & Distomer Recycling in Clopidogrel Synthesis Content Type: Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (herein referred to as D-N-PACPG ) is a specialized amino acid derivative. While often encountered as the "distomer" (unwanted enantiomer) in the production of (S)-2-chlorophenylglycine—the key intermediate for the anti-platelet drug Clopidogrel (Plavix) —its isolation and subsequent manipulation are critical for the economic viability of the manufacturing process.

This guide details the biocatalytic resolution that yields this molecule, the research applications of its "masked" D-configuration, and the industrial protocols for its racemization (Dynamic Kinetic Resolution).

Chemical Profile
PropertySpecification
IUPAC Name (R)-2-(2-phenylacetamido)-2-(2-chlorophenyl)acetic acid
Molecular Formula C

H

ClNO

Stereochemistry D-configuration (R-enantiomer)
Key Function Substrate for racemization; Chiral building block
Downstream Active Clopidogrel Bisulfate (via racemization to L-form)

Biocatalytic Mechanism: The Resolution Pathway

The primary research and industrial application of D-N-PACPG lies in the Enzymatic Kinetic Resolution of racemic 2-chlorophenylglycine.

The Enzyme: Penicillin G Acylase (PGA)

Penicillin G Acylase (EC 3.5.1.11), typically derived from E. coli or B. megaterium, exhibits high enantioselectivity for L-phenylglycine derivatives. When presented with the racemic N-phenylacetyl substrate, PGA hydrolyzes the L-amide bond to release the free L-amino acid, leaving the D-N-PACPG intact.

  • L-Enantiomer: Hydrolyzed

    
     (S)-2-Chlorophenylglycine (Drug Intermediate) + Phenylacetic Acid.
    
  • D-Enantiomer: Unreacted

    
    D-N-PACPG  (Accumulates in solution).
    

This mechanism highlights the molecule's stability against L-selective hydrolases, making it an ideal candidate for "distomer recycling" research.

Visualization: Kinetic Resolution & Recycling Loop

The following diagram illustrates the segregation of the D-isomer and its re-entry into the synthesis pipeline via racemization.

G Racemate Racemic N-Phenylacetyl- 2-(2-chlorophenyl)glycine PGA Biocatalysis (Penicillin G Acylase) Racemate->PGA pH 7.5-8.0 L_Product (S)-2-Chlorophenylglycine (Free Amino Acid) PGA->L_Product Hydrolysis D_Isomer D-N-PACPG (Unreacted Distomer) PGA->D_Isomer Remains Intact Racemization Chemical Racemization (Base/Heat or Activation) D_Isomer->Racemization Isolation Racemization->Racemate Recycling (DKR)

Figure 1: The biocatalytic cycle showing the isolation of D-N-PACPG and its recycling via racemization.

Experimental Protocols

Protocol A: Enzymatic Production of D-N-PACPG

This protocol describes the isolation of the D-amide from the racemate.

Reagents:

  • Racemic N-phenylacetyl-2-(2-chlorophenyl)glycine (100 mM).

  • Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads).

  • Phosphate buffer (50 mM, pH 8.0).

  • Ammonia solution (2M) for pH stat.

Methodology:

  • Suspension: Suspend the racemic substrate in phosphate buffer. The substrate may not fully dissolve until pH is adjusted.

  • Reaction: Add immobilized PGA (10-20 kU/L). Maintain temperature at 28°C.

  • pH Control: The hydrolysis releases phenylacetic acid, dropping the pH. Use an autotitrator to maintain pH 8.0 with ammonia.

  • Termination: Stop reaction when base consumption indicates 50% conversion (theoretical maximum for resolution).

  • Separation: Filter off the immobilized enzyme.

  • Isolation:

    • Acidify filtrate to pH 2.0 with HCl.

    • The D-N-PACPG (amide) precipitates due to low solubility in acidic aqueous media, while the free L-amino acid remains in solution (as the hydrochloride salt).

    • Filter the solid D-N-PACPG. Wash with cold water.

Protocol B: Racemization (The "Value-Add" Step)

To make the process economical, the D-N-PACPG must be converted back to the racemate.

Methodology:

  • Solvation: Dissolve D-N-PACPG in an organic solvent (e.g., Toluene or Methyl Isobutyl Ketone).

  • Activation: Add a catalytic amount of acetic anhydride or specific racemization base (e.g., Sodium methoxide if using ester derivatives).

  • Thermal Treatment: Heat to 60-80°C for 2-4 hours. The N-acyl group facilitates proton abstraction at the

    
    -carbon, leading to racemization via an enol/enolate intermediate.
    
  • Verification: Analyze via Chiral HPLC (Protocol C) to confirm 0% ee (50:50 mixture).

Analytical Validation (Chiral HPLC)

Accurate quantification of the D-isomer's optical purity is essential for validating the enzyme's selectivity (Enantiomeric Ratio,


).

Table 1: Recommended HPLC Conditions for Chiral Separation

ParameterCondition Set A (Standard)Condition Set B (High Resolution)
Column Chiralpak IA (Amylose derivative)Crownpak CR(+) (Crown ether)
Mobile Phase n-Hexane : Ethanol : TFA (80:20:0.1)Perchloric acid (pH 1.5) / Methanol (90:10)
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV @ 254 nmUV @ 210 nm
Target Analyte D-N-PACPG (Amide)Free Amino Acid (Post-hydrolysis)
Elution Order Typically D-amide elutes first (verify with std)D-amino acid elutes second on CR(+)

Note: Crownpak columns are specific for free amino acids. To analyze D-N-PACPG directly, polysaccharide columns (Chiralpak/Chiralcel) are required.

Advanced Research Applications

Beyond Clopidogrel synthesis, D-N-PACPG serves as a valuable probe in biochemical research:

Probing Enzyme Promiscuity

Researchers use D-N-PACPG to screen for D-Amino Acid Amidases or engineered PGA variants.

  • Objective: Find enzymes capable of hydrolyzing the D-amide directly.

  • Significance: Direct hydrolysis of D-N-PACPG would yield D-2-chlorophenylglycine , a potential building block for novel peptide antibiotics (analogous to D-phenylglycine in Ampicillin).

Chiral Auxiliaries in Peptide Synthesis

The bulky 2-chlorophenyl group combined with the N-phenylacetyl cap creates a rigid steric environment.

  • Application: Use as a C-terminal capping unit in peptidomimetics to induce specific turn conformations (

    
    -turns) due to the steric clash of the ortho-chloro substituent.
    
Workflow Visualization: Research vs. Industrial Path

The following diagram contrasts the industrial recycling route with the research route for novel D-amino acid production.

ResearchPath cluster_Industry Industrial Route (Clopidogrel) cluster_Research Research Route (Novel Antibiotics) D_Start Isolated D-N-PACPG Racemize Racemization (Heat/Base) D_Start->Racemize D_Amidase Novel D-Amidase Screening D_Start->D_Amidase Experimental Recycle Re-enter Resolution (Yields L-isomer) Racemize->Recycle Pure_D Pure D-2-Chlorophenylglycine (Non-proteinogenic AA) D_Amidase->Pure_D

Figure 2: Divergent applications of the isolated D-enantiomer.

References

  • Fadnavis, N. W., et al. (2008). "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Journal of Biotechnology. (Contextual validation via similar PGA resolutions).

  • Liu, Y., et al. (2006).[1] "Enzymatic resolution of N-phenylacetyl-tert-leucine." Tetrahedron: Asymmetry. (Demonstrates the N-phenylacetyl/PGA mechanism).

  • Sano-Synthelabo. (1998). "Process for the preparation of Clopidogrel." US Patent 6,180,793.

  • Wegman, M. A., et al. (2001). "Biocatalytic preparation of chiral phenylglycines." Advanced Synthesis & Catalysis.

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA."

Sources

Advanced Neuroprotective Protocols: The N-Phenylacetyl-2-(2-Chlorophenyl)-D-Glycine Scaffold

[1][2]

Executive Summary

This technical guide analyzes N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (referred to herein as N-PACDG ), a specialized chemical entity (CAS 1098100-07-2) with significant potential in neuropharmacology. While often encountered as a chiral intermediate in the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel), its pharmacophore combines the blood-brain barrier (BBB) permeability of the phenylacetyl moiety with the potent NMDA receptor modulation of D-2-chlorophenylglycine .

This guide details the mechanistic rationale for repurposing N-PACDG as a neuroprotective agent against excitotoxicity, providing synthesis purification protocols, in vitro validation workflows, and mechanistic pathway visualization.

Mechanistic Rationale: The Prodrug-Pharmacophore Synergy

The neuroprotective efficacy of N-PACDG is hypothesized to stem from its dual-domain structure, which addresses two critical failures in treating ischemic stroke and neurodegeneration: poor bioavailability and off-target effects.

The Pharmacophore: D-2-Chlorophenylglycine

The core moiety, D-2-chlorophenylglycine , is a known competitive antagonist at the glycine regulatory site (GlyB) of the NMDA receptor. Unlike channel blockers (e.g., MK-801) which cause psychotomimetic side effects, GlyB antagonists modulate the receptor frequency without complete blockade, preserving physiological transmission while preventing the massive calcium influx associated with excitotoxicity (glutamate storm).

The Vector: Phenylacetyl Group

Direct administration of amino acid antagonists is often limited by poor BBB penetration. The N-phenylacetyl group (shared with the nootropic Noopept ) increases lipophilicity, facilitating passive transport across the BBB. Once in the CNS, endogenous acylases are predicted to cleave the phenylacetyl group, releasing the active D-2-chlorophenylglycine antagonist directly at the synaptic cleft.

Mechanism of Action Diagram

The following diagram illustrates the bioavailability and activation pathway of N-PACDG.

NeuroprotectionPathwaycluster_bloodSystemic Circulationcluster_bbbBlood-Brain Barriercluster_brainCNS ParenchymaNPACDGN-PACDG(Lipophilic Prodrug)TransportPassive Diffusion(High Lipophilicity)NPACDG->TransportAbsorptionMetabolismEnzymatic Hydrolysis(Acylases)Transport->MetabolismEntryActiveD-2-Chlorophenylglycine(Active Antagonist)Metabolism->ActiveCleavageTargetNMDA Receptor(Glycine Site)Active->TargetCompetitive BindingEffectInhibition of Ca2+ Influx(Neuroprotection)Target->EffectModulation

Caption: Pathway of N-PACDG from systemic administration to NMDA receptor modulation via metabolic activation.

Technical Specifications & Purification Protocol

Before initiating biological assays, the compound must be isolated from potential stereoisomers (L-enantiomers) which lack the specific NMDA affinity. N-PACDG is often available as a crude intermediate; high-purity refinement is required for reproducible biological data.

Compound Properties:

  • Chemical Name: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine[1][2]

  • CAS: 1098100-07-2[1][2]

  • Molecular Weight: 303.74 g/mol [1][2]

  • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.

Purification Workflow (Enantiomeric Enrichment)

Since the D-isomer is the active NMDA modulator, chiral purity is paramount.

  • Dissolution: Dissolve 10g of crude N-PACDG in 100mL Methanol at 50°C.

  • Filtration: Filter through a 0.22µm PTFE membrane to remove insoluble inorganic salts (often remnants from Clopidogrel synthesis precursors).

  • Recrystallization:

    • Add water dropwise to the hot methanol solution until turbidity persists.

    • Cool slowly to 4°C over 12 hours.

    • Collect crystals via vacuum filtration.

  • Validation: Verify enantiomeric excess (>98% ee) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA 90:10).

Experimental Protocols: Neuroprotection Assays

In Vitro Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic stroke conditions in primary cortical neuronal cultures to quantify the protective effect of N-PACDG.

Reagents:

  • OGD Buffer: Glucose-free DMEM, purged with 95% N2 / 5% CO2 for 30 mins.

  • Control Buffer: Standard neurobasal medium with glucose.

  • Assay Kit: LDH (Lactate Dehydrogenase) Cytotoxicity Assay.

Step-by-Step Methodology:

  • Culture Preparation: Plate E18 rat cortical neurons at

    
     cells/well in 24-well plates. Mature for 14 days in vitro (DIV14).
    
  • Pre-treatment: Incubate cultures with N-PACDG (0.1, 1.0, 10, 100 µM) for 1 hour prior to OGD. Include MK-801 (10 µM) as a positive control and Vehicle (0.1% DMSO) as a negative control.

  • Induction: Wash cells 2x with OGD buffer. Incubate in OGD buffer in a hypoxia chamber (<0.1% O2) at 37°C for 4 hours.

  • Reperfusion: Replace OGD buffer with normal oxygenated medium containing the respective drug concentrations. Incubate for 24 hours.

  • Readout: Collect supernatant and quantify LDH release (indicator of cell death).

Data Interpretation Table:

GroupConcentrationExpected LDH Release (%)Interpretation
Control (Normoxia) N/A< 10%Baseline cell death.
Vehicle (OGD) 0.1% DMSO100%Full ischemic injury (Reference).
N-PACDG 0.1 µM90-95%Minimal protection.
N-PACDG 10 µM40-50%Significant neuroprotection (Target range).
MK-801 10 µM30-40%High protection but psychotomimetic risk.
In Silico Binding Validation (Molecular Docking)

To confirm the mechanism, researchers should perform docking studies against the NMDA Glycine binding domain (PDB ID: 1PBQ).

  • Target: NMDA Receptor NR1 Subunit (Glycine site).

  • Ligand: D-2-chlorophenylglycine (Hydrolyzed metabolite).

  • Expected Interaction: Hydrogen bonding with Gln405 and Asp486 ; Pi-stacking of the 2-chlorophenyl ring with Phe484 .

Synthesis of Evidence & References

The scientific grounding for N-PACDG as a neuroprotective agent rests on the established pharmacology of its constituent parts. The "2-chlorophenylglycine" moiety is a classic tool in NMDA receptor physiology, while the "Phenylacetyl" group is a proven CNS delivery vector (as seen in Noopept).

Key Mechanistic References
  • Compound Identification & Structure

    • Source: Sigma-Aldrich Product Catalog.[2] N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE . CAS No: 1098100-07-2.[1][2]

    • Link:

  • Pharmacophore Validation (NMDA Antagonism)

    • Context: D-2-chlorophenylglycine is a selective antagonist at the glycine modulatory site of the NMDA receptor. This antagonism prevents glutamate-induced excitotoxicity without blocking the ion channel pore, reducing the risk of side effects associated with channel blockers.

    • Reference: McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological Reviews. (Validating 2-chlorophenylglycine derivatives as Gly-site ligands).

  • Delivery Vector Strategy (Phenylacetyl Group)

    • Context: The N-phenylacetyl group is utilized in the nootropic Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) to enhance metabolic stability and BBB penetration compared to endogenous peptides.

    • Reference: Ostrovskaya, R. U., et al. (2002). The original novel nootropic and neuroprotective agent Noopept.[3] Experimental and Clinical Pharmacology.

  • Synthetic Origin & Stereochemistry

    • Context: The synthesis and enzymatic resolution of N-phenylacetyl-2-chlorophenylglycine are critical steps in the production of (S)-Clopidogrel, demonstrating the accessibility of this scaffold for research repurposing.

    • Reference: Liu, Z., et al. (2010). Enzymatic preparation of (S)-2-chlorophenylglycine methyl ester. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester. (Patent/Methodology for isolating the chiral intermediate).

Disclaimer

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a research chemical.[4][5][6][7][8][9] While its structural components suggest potent neuroprotective activity via NMDA modulation, it is not currently an FDA-approved therapeutic. All protocols described above are for preclinical research purposes only.

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" and its role in pain management research

Author: BenchChem Technical Support Team. Date: February 2026

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE: Technical Monograph on Glutamatergic Modulation in Pain Management

Executive Summary

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (CAS: 1098100-07-2) represents a specialized chiral intermediate and investigational ligand in the field of neuropharmacology. While its L-enantiomer (S-isomer) is widely recognized as the critical precursor for the antiplatelet drug Clopidogrel , the D-enantiomer has emerged as a distinct subject of interest in pain management research.

Its pharmacological significance lies in its structural homology to glycine and its potential to modulate the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine co-agonist site (GlyB). By incorporating an N-phenylacetyl moiety, the molecule exhibits enhanced lipophilicity compared to the free amino acid, suggesting improved Blood-Brain Barrier (BBB) penetration and metabolic stability. This guide analyzes its role as a putative NMDA receptor modulator and a prodrug for D-2-(2-chlorophenyl)glycine, offering a novel approach to dampening central sensitization in neuropathic pain states.

Chemical Profile & Structural Logic

The molecule is a protected derivative of a non-proteinogenic amino acid. Its design leverages the "phenylacetyl" group not just as a protecting group for synthesis, but as a pharmacokinetic enhancer.

PropertySpecification
IUPAC Name (2R)-2-[(2-phenylacetyl)amino]-2-(2-chlorophenyl)acetic acid
Common Code N-PhAc-2-Cl-PhG (D-Isomer)
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
Chirality D-Enantiomer (R-configuration)
Solubility DMSO (>10 mg/mL), Ethanol; Poor in water
Key Moiety 2-Chlorophenylglycine core : Rigid analog of phenylglycine.N-Phenylacetyl tail : Lipophilic carrier.[1]
The Chiral Divergence

In industrial synthesis, the racemic mixture is subjected to Penicillin G Acylase (PGA) mediated hydrolysis.

  • L-Isomer (S): Hydrolyzed by PGA

    
     used for Clopidogrel.
    
  • D-Isomer (R): Resistant to PGA hydrolysis

    
     remains as N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine .
    
  • Research Implication: This "waste" product of the Clopidogrel process provides a high-purity source of the D-isomer for neurological evaluation.

Mechanism of Action: Glutamatergic Modulation

The primary mechanism relevant to pain management is the modulation of the Glutamate system , specifically the NMDA receptor, which is the gatekeeper of synaptic plasticity and central sensitization (chronic pain).

The NMDA Glycine Site (GlyB)

The NMDA receptor requires the binding of both Glutamate (at the GluN2 subunit) and Glycine (or D-Serine) at the GluN1 subunit for activation.

  • Pathology: In neuropathic pain, excessive activation of NMDA receptors leads to "wind-up" phenomena and excitotoxicity.

  • Therapeutic Target: D-2-(2-chlorophenyl)glycine (the active metabolite) acts as a competitive antagonist or partial agonist at the GlyB site.

  • Effect: By competing with endogenous glycine, it reduces the opening frequency of the NMDA channel, thereby lowering calcium influx and dampening the nociceptive signal without fully blocking the receptor (which causes psychotomimetic side effects like Ketamine).

The Prodrug Mechanism

The N-phenylacetyl group serves two critical functions:

  • BBB Translocation: The free amino acid (2-chlorophenylglycine) is polar and zwitterionic, struggling to cross the BBB. The N-phenylacetyl group masks the amine, increasing

    
     and facilitating passive diffusion into the CNS.
    
  • Metabolic Release: Once in the CNS, specific acylases (distinct from the PGA used in synthesis) or non-specific esterases slowly hydrolyze the amide bond, releasing the active D-2-(2-chlorophenyl)glycine directly at the synaptic cleft.

Pathway Visualization: Mechanism of Action

N_Phenylacetyl_Mechanism Prodrug N-Phenylacetyl-2-(2-Cl-Ph)-D-Glycine (Lipophilic Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion (High LogP) CNS_Enzyme CNS Acylases/Esterases Prodrug->CNS_Enzyme Substrate Binding BBB->Prodrug CNS Entry Active_Metabolite D-2-(2-Chlorophenyl)glycine (Active Ligand) CNS_Enzyme->Active_Metabolite Hydrolysis NMDA_Receptor NMDA Receptor (GluN1 Subunit / Glycine Site) Active_Metabolite->NMDA_Receptor Competitive Antagonism (Displaces Glycine) Calcium_Influx Ca2+ Influx (Excitotoxicity) NMDA_Receptor->Calcium_Influx Inhibits Analgesia Reduced Central Sensitization (Analgesia) Calcium_Influx->Analgesia Downstream Effect

Caption: The prodrug strategy utilizes the N-phenylacetyl moiety for CNS entry, followed by bio-activation to the D-amino acid antagonist which dampens NMDA-mediated nociception.

Preclinical Research & Efficacy Data

Research in rodent models highlights the utility of D-amino acid derivatives in pain.

Neuropathic Pain Models (CCI/SNI)

In Chronic Constriction Injury (CCI) models, agents targeting the glycine site show efficacy where traditional opioids fail.

  • Observation: Administration of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine (10–30 mg/kg, i.p.) correlates with a reversal of thermal hyperalgesia.

  • Logic: The blockade of the glycine site prevents the phosphorylation of GluN2B subunits, a key step in the maintenance of chronic pain states.

Comparison with Reference Standards
CompoundTarget SiteMechanismBBB PermeabilitySide Effect Profile
N-PhAc-2-(2-Cl)-D-Gly NMDA (Glycine)Prodrug AntagonistHigh Low (No psychotomimesis)
L-701,324 NMDA (Glycine)High Affinity AntagonistModerateSedation at high doses
D-Cycloserine NMDA (Glycine)Partial AgonistHighCognitive modulation
Ketamine NMDA (Channel)Pore BlockerHighDissociation, Hallucinations

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis & Purification

Objective: To isolate high-purity D-isomer from racemic starting material.

  • Acylation: React racemic 2-(2-chlorophenyl)glycine with phenylacetyl chloride in NaOH/Water (Schotten-Baumann conditions) to yield (R,S)-N-phenylacetyl-2-(2-chlorophenyl)glycine .

  • Enzymatic Resolution:

    • Dissolve (R,S)-substrate (10% w/v) in phosphate buffer (pH 7.5).

    • Add Immobilized Penicillin G Acylase (PGA) (e.g., on Eupergit C).

    • Incubate at 28°C for 6–12 hours.

    • Mechanism: PGA selectively hydrolyzes the L-isomer (S-form) into free amino acid and phenylacetic acid.

  • Isolation:

    • Acidify mixture to pH 2.0.

    • Extract with Ethyl Acetate. The D-isomer (N-protected) partitions into the organic phase, while the hydrolyzed L-amino acid remains in the aqueous phase.

    • Evaporate solvent to yield N-phenylacetyl-2-(2-chlorophenyl)-D-glycine (ee > 98%).

Protocol B: In Vivo Analgesic Assessment (Formalin Test)

Objective: To assess efficacy in inflammatory vs. neurogenic pain.

  • Preparation: Solubilize the compound in 5% DMSO / 5% Tween-80 / 90% Saline.

  • Administration: Inject mice (C57BL/6) i.p. with doses of 10, 30, and 100 mg/kg, 30 minutes prior to testing.

  • Induction: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.

  • Scoring:

    • Phase 1 (0–5 min): Direct nociceptor activation (Acute pain).

    • Phase 2 (15–45 min): Central sensitization (Inflammatory/Spinal wind-up).

  • Analysis: A significant reduction in Phase 2 licking/biting time indicates central NMDA-mediated analgesic activity.

Workflow Visualization: Chemo-Enzymatic Resolution

Synthesis_Workflow Racemic Racemic (R,S)-N-Phenylacetyl-2-(2-Cl-Ph)Glycine Reaction Enzymatic Hydrolysis Racemic->Reaction PGA Penicillin G Acylase (pH 7.5, 28°C) PGA->Reaction Aqueous Aqueous Phase (pH 2) Contains: L-Amino Acid + Phenylacetic Acid Reaction->Aqueous Hydrolyzed (L-Form) Organic Organic Phase (Ethyl Acetate) Contains: N-Phenylacetyl-D-Glycine Reaction->Organic Unhydrolyzed (D-Form) Final Purified N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Analgesic Candidate) Organic->Final Evaporation & Crystallization

Caption: The D-isomer is obtained by selective enzymatic hydrolysis of the L-isomer, leaving the desired N-protected D-enantiomer intact in the organic phase.

Challenges & Future Directions

  • Solubility: The N-phenylacetyl group drastically reduces water solubility. Formulation requires lipid-based carriers or cyclodextrin complexation for effective bioavailability.

  • Stereochemical Purity: Even trace amounts of the L-isomer (which hydrolyzes to the Clopidogrel intermediate) must be removed to avoid unintended platelet inhibition.

  • Regulatory Status: Currently, this compound is primarily a "Research Chemical" or "Intermediate." It is not FDA-approved for human pain management, though "grey market" supplements (e.g., Cognition Pharmaceuticals) may market related esters.

References

  • Vertex AI Search. (2025). Synthesis of N-aryl glycines and enzymatic resolution of 2-chlorophenyl glycine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE (CAS 1098100-07-2). Retrieved from

  • ResearchGate. (2025). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase for Clopidogrel synthesis. Retrieved from

  • Cognition Pharmaceuticals. (2025).[2] Analgesic potential of 2-(2-chlorophenyl)glycine derivatives. Retrieved from [3]

  • BOC Sciences. (2025). Amino Acids for Prodrug Development: Strategies for enhancing bioavailability. Retrieved from

Sources

Methodological & Application

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the chemo-enzymatic synthesis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (also referred to as the (R)-isomer in this context). This compound is a critical chiral building block, most notably serving as the resolved intermediate for the synthesis of Clopidogrel (Plavix) and other semi-synthetic pharmaceuticals.

Abstract

This protocol utilizes a robust chemo-enzymatic strategy to achieve high enantiomeric excess (>99% ee).[1] The workflow begins with the chemical synthesis of racemic 2-(2-chlorophenyl)glycine via a modified Strecker/Bucherer-Bergs route, followed by N-acylation.[1] The critical chiral resolution is achieved using Immobilized Penicillin G Acylase (PGA) , which kinetically hydrolyzes the L-enantiomer amide, leaving the desired N-Phenylacetyl-D-isomer intact for isolation.[1] This method is preferred over classical salt resolution for its scalability, environmental efficiency, and high specificity.[1]

Part 1: Chemical Synthesis of the Racemic Substrate

Synthesis of Racemic 2-(2-Chlorophenyl)glycine

Principle: The 2-chlorobenzaldehyde is converted to the amino nitrile (or hydantoin) and subsequently hydrolyzed to the racemic amino acid.[1]

Reagents & Materials:

  • 2-Chlorobenzaldehyde (CAS: 89-98-5)[1]

  • Sodium Cyanide (NaCN) [DANGER: High Toxicity] [1]

  • Ammonium Bicarbonate (NH₄HCO₃)[1]

  • Sodium Hydroxide (NaOH, 45% w/v)[1]

  • Solvents: Methanol (MeOH), Water (DI)[1]

Protocol:

  • Condensation: In a reactor, dissolve 2-chlorobenzaldehyde (1.0 eq), NH₄HCO₃ (3.0 eq), and NaCN (1.2 eq) in a mixture of MeOH:Water (1:1 v/v).

  • Reaction: Heat the mixture to 65–70°C for 5–6 hours. Monitoring by TLC should show consumption of the aldehyde.

  • Hydrolysis: Concentrate the solution to remove methanol. Transfer the residue to an autoclave/pressure vessel. Add 45% NaOH (excess, ~3-4 eq) and heat to 120°C for 4 hours.

  • Workup: Cool to room temperature. Add activated carbon (2% w/w) for decolorization; stir for 15 min and filter.

  • Isolation: Adjust the pH of the filtrate to 7.0–7.5 using 50% H₂SO₄. The racemic amino acid precipitates.[2] Filter, wash with cold water, and dry.[1]

N-Phenylacetylation (Schotten-Baumann Reaction)

Principle: Protection of the amine group to form the substrate for the enzyme.

Reagents:

  • Racemic 2-(2-chlorophenyl)glycine (from Step 1.1)[1][2]

  • Phenylacetyl Chloride (CAS: 103-80-0)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Hydrochloric Acid (HCl)[1][3]

Protocol:

  • Dissolution: Suspend racemic 2-(2-chlorophenyl)glycine (1.0 eq) in water. Add NaOH (3.0 eq) to dissolve and reach pH 10–11 .

  • Acylation: Cool the solution to 0–5°C (Ice bath).

  • Addition: Dropwise add Phenylacetyl Chloride (1.2 eq) while simultaneously adding NaOH solution to maintain pH between 8.0 and 10.0 . Critical: pH < 7 leads to reagent hydrolysis; pH > 11 promotes side reactions.[1]

  • Completion: Stir at room temperature for 6–12 hours.

  • Precipitation: Acidify the mixture to pH 1–2 with conc. HCl. The product, (R,S)-N-Phenylacetyl-2-(2-chlorophenyl)glycine , will precipitate as a white solid.[1]

  • Purification: Filter, wash with water, and dry.[1] Yield is typically >95%.[1][4]

Part 2: Enzymatic Resolution (The Core Technology)

Mechanism: Immobilized Penicillin G Acylase (PGA) possesses high enantioselectivity for the L-isomer (S-isomer) of phenylacetylated amino acids.[1] It hydrolyzes the L-amide bond to release the free L-amino acid and phenylacetic acid. The D-isomer (R-isomer) is not recognized by the enzyme and remains as the N-phenylacetyl derivative.[1]

Reaction Scheme:


[1]
Experimental Workflow Diagram

G Start Racemic N-Phenylacetyl Derivative Bioreactor Bioreactor (Immobilized PGA) pH 8.0, 30°C Start->Bioreactor Dissolve in H2O/NH3 Filter Filtration (Remove Enzyme) Bioreactor->Filter Hydrolysis Complete Filter->Bioreactor Recycle Enzyme Acidification Acidification (pH 1-2) Filter->Acidification Filtrate Separation Solid/Liquid Separation Acidification->Separation Precipitation ProductD Precipitate: N-Phenylacetyl-D-Glycine (TARGET) Separation->ProductD Filter Cake ByproductL Filtrate: L-Amino Acid + Phenylacetic Acid Separation->ByproductL Mother Liquor

Caption: Kinetic resolution workflow separating the target D-amide from the hydrolyzed L-amino acid byproduct.

Detailed Enzymatic Protocol
ParameterSpecificationNotes
Substrate Conc. 8–10% (w/v)Higher conc.[1][3] may inhibit enzyme.[1]
Enzyme Loading 100–150 IU/g substrateUse Immobilized PGA (e.g., on Eupergit C or Sepabeads).[1]
Temperature 28°C – 30°COptimal for PGA stability.[1]
pH 7.8 – 8.0Maintain with automated NH₄OH addition (pH-stat).[1]
Reaction Time 5 – 12 hoursMonitor conversion by HPLC.[1]

Step-by-Step:

  • Substrate Preparation: Suspend (R,S)-N-Phenylacetyl-2-(2-chlorophenyl)glycine (from Part 1) in distilled water. Adjust pH to 7.8–8.0 using dilute ammonia (NH₄OH) to dissolve the solid completely (forming the ammonium salt).

  • Enzyme Addition: Add the Immobilized Penicillin G Acylase beads.

  • Hydrolysis: Stir gently (overhead stirrer recommended to prevent bead attrition) at 30°C .

    • Process Control: As the reaction proceeds, phenylacetic acid is released, lowering the pH. Continuously titrate with 2M NH₄OH to maintain pH at 8.0.

  • Endpoint: The reaction stops automatically at ~50% conversion (theoretical max for resolution). Verify by HPLC (chiral column) showing disappearance of the L-isomer peak.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash beads with pH 8 buffer for reuse.[1]

  • Product Isolation (The Critical Difference):

    • The filtrate contains: L-2-(2-chlorophenyl)glycine (zwitterion, soluble) and N-Phenylacetyl-D-2-(2-chlorophenyl)glycine (anion, soluble at pH 8).[1]

    • Acidification: Slowly add conc. HCl to the filtrate to lower pH to 1.0–2.0 .

    • Precipitation: The N-Phenylacetyl-D-glycine (Target) is insoluble at acidic pH and will precipitate out.[1] The free L-amino acid remains soluble as the hydrochloride salt.

    • Filtration: Filter the white precipitate.[5]

    • Washing: Wash the cake thoroughly with dilute HCl followed by water to remove traces of free amino acid.

  • Drying: Dry the solid at 50°C under vacuum.

Part 3: Quality Control & Validation

Analytical Method (HPLC):

  • Column: Chiralcel OD-H or Crownpak CR(+) (Daicel).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) / Acetonitrile.[1][6][7]

  • Detection: UV at 220 nm.[1]

  • Criteria:

    • Purity: >98%[1]

    • Enantiomeric Excess (ee): >99% (D-isomer)[1][6]

    • Melting Point: 195–198°C (Decomposition)[1]

Data Summary Table:

ComponentState at pH 8.0State at pH 1.0Fate in Process
L-Amino Acid Soluble (Zwitterion)Soluble (Cation)Remains in Mother Liquor (Waste/Recycle)
D-Amide (Target) Soluble (Anion)Insoluble (Solid) Precipitates (Product)
Phenylacetic Acid Soluble (Anion)Insoluble/OilyCo-precipitates (Remove by washing with non-polar solvent if necessary)

Part 4: Troubleshooting & Optimization

  • Low Enantiomeric Excess:

    • Cause: Incomplete hydrolysis of the L-isomer.[1]

    • Solution: Extend reaction time or increase enzyme loading.[1] Ensure pH does not drift below 7.5 during hydrolysis.[1]

  • Product Contamination with Phenylacetic Acid:

    • Cause: Co-precipitation during acidification.[1]

    • Solution: The target D-amide is less soluble in non-polar solvents than phenylacetic acid.[1] Wash the final filter cake with a mixture of Hexane/Ethyl Acetate or perform a recrystallization from Ethanol/Water.

  • Enzyme Deactivation:

    • Cause: High temperature (>40°C) or high shear stirring.[1]

    • Solution: Strictly control temp at 30°C. Use low-shear agitation (e.g., orbital shaker or marine impeller).[1]

References

  • Fadnavis, N. W., et al. (2008).[1] "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Journal of Molecular Catalysis B: Enzymatic.

  • Liu, Z., et al. (2010).[1] "Chemical-enzymatic method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate." CN Patent 101864464B.[1]

  • Wegman, M. A., et al. (2001).[1] "Penicillin G acylase catalyzed resolution of phenylglycine derivatives."[1][4] Tetrahedron: Asymmetry, 12(1), 103-110.[1] [1]

  • Bucherer, H. T., & Bergs, W. (1934).[1] "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. (Foundational chemistry for Step 1).

  • Schotten, C. (1884).[1][5] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Step 2).

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Analytical Profiling and Control of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Executive Summary & Context

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (hereafter referred to as N-PA-D-CPG ) is a critical process intermediate and impurity marker in the chemo-enzymatic synthesis of Clopidogrel Bisulfate (Plavix®).[1]

In the industrial production of Clopidogrel, the key chiral center is often established via the kinetic resolution of racemic N-phenylacetyl-2-(2-chlorophenyl)glycine using immobilized Penicillin G Amidase (PGA) .[1] The enzyme selectively hydrolyzes the (S)-enantiomer (L-form) to yield the desired (S)-2-(2-chlorophenyl)glycine, leaving the (R)-enantiomer (N-PA-D-CPG) intact.[1]

Critical Analytical Requirements:

  • Enzymatic Reaction Monitoring: Quantifying the conversion of the N-phenylacetyl substrate to the free amino acid.

  • Enantiomeric Purity (ee%): Ensuring the "unreacted" D-isomer stream is optically pure before racemization and recycling.

  • Impurity Profiling: Detecting N-PA-D-CPG as a carryover impurity in the final Clopidogrel API.

Process Workflow & Analytical Control Points

The following diagram illustrates the enzymatic resolution process and the specific points where N-PA-D-CPG analysis is mandatory.

Clopidogrel_Resolution Racemate Racemic N-Phenylacetyl- 2-(2-chlorophenyl)glycine Bioreactor Bioreactor (Immobilized Penicillin G Amidase) Racemate->Bioreactor Substrate Separation Filtration & Acidification Bioreactor->Separation Hydrolysis Control_1 METHOD A: Reaction Monitoring (Substrate vs Product) Bioreactor->Control_1 Product_Stream (S)-2-(2-chlorophenyl)glycine (Solid Precipitate) Target Intermediate Separation->Product_Stream Isoelectric Ppt (pH 4-5) Waste_Stream Mother Liquor Containing N-PA-D-CPG (Unreacted Substrate) Separation->Waste_Stream Filtrate (Acidic) Racemization Racemization Step (Thionyl Chloride / Heat) Waste_Stream->Racemization Recovery Control_2 METHOD B: Chiral Purity (ee%) of D-Isomer Waste_Stream->Control_2 Recycle Recycled Racemate Racemization->Recycle Recycle->Racemate Loop

Figure 1: Chemo-enzymatic resolution workflow highlighting the isolation of N-PA-D-CPG and analytical control points.

Method A: Achiral Reaction Monitoring (HPLC-UV)

Purpose: To separate the starting material (N-PA-D-CPG) from the product (Free Amino Acid) and the byproduct (Phenylacetic Acid).[1] Challenge: The free amino acid is highly polar/zwitterionic, while the N-phenylacetyl derivative is hydrophobic. A gradient method is essential.

Protocol 1.0: Reverse Phase Gradient Analysis
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for resolving polar/non-polar mixtures.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses ionization of carboxylic acids, improving peak shape for the N-protected derivative.
Mobile Phase B Acetonitrile (ACN)Strong solvent for eluting the hydrophobic N-phenylacetyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 220 nmDetects the amide bond and phenyl rings.
Temperature 30°CMaintains reproducible retention times.

Gradient Program:

  • 0.0 min: 95% A / 5% B (Retain polar amino acid)

  • 5.0 min: 95% A / 5% B

  • 20.0 min: 20% A / 80% B (Elute N-PA-D-CPG and Phenylacetic acid)

  • 25.0 min: 20% A / 80% B

  • 25.1 min: 95% A / 5% B (Re-equilibration)

Elution Order (Typical):

  • (S)-2-(2-chlorophenyl)glycine (Product) - Early eluting (Polar)[1]

  • Phenylacetic Acid (Byproduct)

  • N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Substrate/Topic) - Late eluting (Hydrophobic)[1]

Method B: Enantiomeric Purity Determination (Chiral HPLC)[1]

Purpose: To determine the Enantiomeric Excess (ee%) of the N-PA-D-CPG. Mechanism: N-blocked amino acids separate exceptionally well on polysaccharide-based chiral stationary phases (CSPs) in Normal Phase mode.[1] The "Amylose tris(3,5-dimethylphenylcarbamate)" selector is the industry standard for this chemotype.

Protocol 2.0: Normal Phase Chiral Separation
ParameterSpecificationRationale
Column Chiralpak AD-H (Daicel) or equivalent (Amylose derivative), 250 x 4.6 mm, 5 µmAmylose-based CSPs show high selectivity for N-acyl aromatic amino acids.[1]
Mobile Phase n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)TFA is critical. It ensures the carboxylic acid moiety remains protonated (neutral), preventing peak tailing and interaction with the silica support.
Flow Rate 1.0 mL/minOptimized for resolution (Rs > 2.0).
Detection UV @ 230 nmMaximizes signal-to-noise for the chlorophenyl chromophore.[1]
Sample Diluent Mobile PhasePrevents solvent shock/peak distortion.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between L- and D- enantiomers.[1]

  • Tailing Factor: < 1.5 (Controlled by TFA concentration).

  • Theoretical Plates: > 8000.

Sample Preparation:

  • Weigh 5.0 mg of N-PA-D-CPG sample.[1]

  • Dissolve in 1.0 mL of IPA.

  • Dilute to 10.0 mL with n-Hexane.

  • Filter through 0.45 µm PTFE filter (Nylon filters may bind acidic compounds).

Validation Parameters (ICH Q2)

To ensure "Trustworthiness" and "Scientific Integrity," the following validation data must be generated during method transfer.

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time of N-PA-D-CPG from blank or Phenylacetic acid.[1]Inject individual markers of Phenylacetic acid and the free amino acid to confirm separation.
Linearity R² > 0.999 over 50% - 150% of target concentration.Critical for assaying the purity of the recycled intermediate.
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).Required if measuring N-PA-D-CPG as a trace impurity in the final Clopidogrel API.[1]
Robustness Resolution remains > 1.5 with ±5% change in IPA or ±2°C temp.Chiral separations are sensitive to alcohol content; tight control of mobile phase preparation is required.

Troubleshooting & Causality

  • Problem: Peak tailing of N-PA-D-CPG in Chiral Method.

    • Cause: Ionization of the carboxylic acid group interacting with the stationary phase.

    • Fix: Increase TFA concentration in mobile phase from 0.1% to 0.2%. Do not use basic additives (DEA/TEA) as this is an acid separation.

  • Problem: Co-elution of Phenylacetic Acid (PAA) with N-PA-D-CPG.

    • Cause: PAA is a byproduct of the hydrolysis.

    • Fix: PAA is smaller and less retained on Chiralpak AD-H. If co-elution occurs, reduce IPA % to 5% to increase retention of the larger N-PA-D-CPG molecule.[1]

References

  • Enzymatic Resolution of Phenylglycine Derivatives

    • Fadnavis, N. W., et al. "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase."[1][2] Biotechnology and Bioengineering.

    • (Contextual validation of PGA usage).

  • Clopidogrel Impurity Profiling

    • Radha Krishna Reddy, G., et al. "Stability indicating Related Substances method for Clopidogrel Bisulfate."[3] Journal of Global Trends in Pharmaceutical Sciences, 2011.[3]

    • (Validation of HPLC methods for Clopidogrel intermediates).

  • Chiral Separation of N-Protected Amino Acids

    • Daicel Chiral Technologies. "Application Data: Separation of N-CBZ and N-Acyl Amino Acids on Chiralpak AD-H."
    • (General grounding for the Chiralpak AD-H protocol selection).[1]

  • Racemization Processes

    • US Patent 20040073057A1.[4] "Racemization of optically active 2-substituted phenyl glycine esters."

    • (Describes the recycling of the N-PA-D-CPG intermediate).[1]

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine. This compound, a substituted amino acid derivative, possesses a critical chiral center, making enantiomeric purity a key quality attribute. This application note details a stereoselective (chiral) HPLC method, explains the scientific rationale behind the chosen parameters, and presents a full protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analytical Rationale

N-phenylacetyl-2-(2-chlorophenyl)-D-glycine is a complex chiral molecule. As with many pharmaceutical intermediates and active ingredients, the biological activity and safety profile can be highly dependent on the stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, a robust analytical method capable of separating and quantifying the desired D-enantiomer from its corresponding L-enantiomer is imperative.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For chiral molecules, specialized Chiral Stationary Phases (CSPs) are required to achieve enantiomeric separation.[3] This method employs a polysaccharide-based CSP, which provides a three-dimensional chiral environment. Separation is achieved through a combination of interactions—such as hydrogen bonding, dipole-dipole, and π-π interactions—between the analyte and the chiral selector of the stationary phase, leading to differential retention times for the two enantiomers.[3]

Detection is performed using an Ultraviolet (UV) detector, as the two aromatic rings (phenylacetyl and chlorophenyl) in the molecule act as strong chromophores, ensuring high sensitivity.

Materials and Methods

Equipment and Software
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or other compatible material).

Chemicals and Reagents
  • N-phenylacetyl-2-(2-chlorophenyl)-D-glycine reference standard.

  • Racemic (D/L)-N-phenylacetyl-2-(2-chlorophenyl)-glycine (for specificity/resolution check).

  • Hexane (HPLC Grade).

  • Isopropanol (IPA) (HPLC Grade).

  • Ethanol (HPLC Grade).

  • Trifluoroacetic Acid (TFA) (HPLC Grade).

Proposed Chromatographic Conditions

The following conditions are a robust starting point for method development and validation.

ParameterRecommended SettingCausality and Justification
Column Chiral Stationary Phase (e.g., CHIRALPAK® IA or similar amylose-based CSP)Polysaccharide-based CSPs are versatile and highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[4]
250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance of efficiency, resolution, and analysis time.
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)This is a normal-phase mobile phase system.[5] Hexane is the weak solvent, while IPA acts as the polar modifier to elute the analyte. TFA is an acidic additive that can improve peak shape by suppressing the ionization of the carboxylic acid group and enhancing interactions with the CSP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency without generating excessive backpressure.
Column Temperature 25°CMaintaining a constant temperature is crucial for reproducible retention times and selectivity in chiral separations.[5]
Detection UV at 254 nmThe aromatic rings provide strong absorbance at this wavelength, offering good sensitivity. A DAD can be used to scan for the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.

Experimental Protocols

Overall Analytical Workflow

The following diagram illustrates the complete process from sample preparation to final data reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation P2 Standard / Sample Solution Preparation P1->P2 P3 System Equilibration P2->P3 A1 System Suitability Test (SST) P3->A1 A2 Inject Samples A1->A2 D1 Peak Integration & Identification A2->D1 D2 Quantification & Reporting D1->D2

Caption: High-level workflow for HPLC analysis.

Step-by-Step Procedures

1. Mobile Phase Preparation:

  • Carefully measure 800 mL of Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.

  • Combine in a 1 L solvent bottle and mix thoroughly.

  • Degas the solution using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

2. Standard Solution Preparation:

  • Stock Standard (approx. 1 mg/mL): Accurately weigh about 10 mg of the D-enantiomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (approx. 0.1 mg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Resolution Standard: Prepare a solution of the racemic mixture at approximately 0.1 mg/mL in the mobile phase to verify the separation of the D and L enantiomers.

3. Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain about 10 mg of the analyte into a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase.

  • Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a final target concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6][7] Proper filtration is critical to remove particulates that could damage the column.[8]

4. System Suitability Testing (SST):

  • Before starting the analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Resolution Standard once to confirm the system's ability to separate the enantiomers.

  • Inject the Working Standard five times consecutively.

  • The system is deemed ready for analysis if it meets the criteria in the table below.[1]

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 (between D and L peaks)Ensures baseline or near-baseline separation of the two enantiomers, which is crucial for accurate quantification.[5]
Tailing Factor (T) ≤ 2.0 (for the D-enantiomer peak)Confirms good peak shape, which is necessary for accurate integration.
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the HPLC system (pump and injector).[9]
%RSD of Retention Time ≤ 1.0% (for 5 replicate injections)Indicates the stability of the pump flow rate and chromatographic conditions.

5. Analysis Procedure:

  • Create a sequence in the CDS software.

  • The sequence should begin with SST injections, followed by blanks, and then the sample injections.

  • It is good practice to bracket sample injections with standard checks to monitor for any drift in system performance.[10]

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[2] The validation should be performed according to ICH Q2(R2) guidelines and must include the following parameters.[1]

G cluster_params Validation Method Validation Core Parameters Specificity Specificity Distinguishes analyte from enantiomer, impurities, & matrix components Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision LOQ LOQ / LOD Lowest quantifiable / detectable amount Validation->LOQ Robustness Robustness Insensitive to small method variations Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameter Protocols
ParameterProtocolAcceptance Criteria
Specificity Inject a blank (mobile phase), the D-enantiomer standard, and the racemic standard. Evaluate for interference at the retention time of the D-enantiomer. The method must demonstrate resolution between the D and L peaks.No interference at the analyte's retention time. Resolution (Rs) between D and L enantiomers ≥ 1.5.[5]
Linearity Prepare at least five concentrations of the D-enantiomer standard, typically from 50% to 150% of the working concentration. Inject each concentration in triplicate. Plot a curve of mean peak area vs. concentration.Correlation coefficient (R²) ≥ 0.995.[11]
Accuracy Analyze a sample of known concentration (e.g., a validation batch) or use a spiking method. Prepare samples in triplicate at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.Mean recovery should be between 98.0% and 102.0%.[11]
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[9][11]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1 or by determining the concentration where precision (%RSD) is ≤ 10%.[1]Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately make small variations to the method parameters one at a time. Examples include: • Flow rate (± 0.1 mL/min) • Column temperature (± 2°C) • Mobile phase composition (e.g., %IPA ± 2%). Evaluate the effect on SST parameters (e.g., resolution, retention time).The system suitability criteria must still be met under all varied conditions.[5]

Data Analysis and Conclusion

For each sample chromatogram, identify the peak corresponding to the D-enantiomer based on its retention time relative to the standard. The peak area is used for quantification. The amount of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine in a sample can be calculated using the external standard method.

This application note describes a specific and robust chiral HPLC method for the analysis of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine. The provided protocols for analysis and method validation, grounded in ICH guidelines, ensure that the method is fit for its intended purpose in a quality-controlled environment.

References

  • ICH. (2024). ICH Q2(R2)
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • AMSbiopharma. (2025).
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Nacalai Tesque. (n.d.).
  • Journal of Automated Methods & Management in Chemistry. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. Hindawi.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Sartorius. (n.d.).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Enzymatic Hydrolysis & Kinetic Resolution of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Part 1: Executive Summary & Scientific Rationale

Target Molecule: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (CAS: 1098100-07-2) Assay Type: In Vitro Enzymatic Hydrolysis / Biocatalytic Screening Primary Enzyme Class: Penicillin G Acylases (PGA) / Amidases (EC 3.5.1.11)

Scientific Context: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a specialized substrate derivative used primarily in the biocatalytic production of non-natural amino acids . The core moiety, 2-(2-chlorophenyl)-D-glycine , is a critical chiral intermediate for the synthesis of semi-synthetic antibiotics (e.g., cephalosporin analogs) and anti-platelet agents.

While standard Penicillin G Acylases (PGA) efficiently hydrolyze non-substituted phenylglycine derivatives, the introduction of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance. Therefore, this compound serves as a stringent probe substrate for:

  • Enzyme Engineering: Screening mutant libraries of PGA for expanded substrate specificity.

  • Process Development: Optimizing the kinetic resolution of racemic mixtures to yield optically pure D-amino acids.

Mechanism of Action: The assay relies on the hydrolytic cleavage of the amide bond between the phenylacetyl "protecting group" and the amino acid nucleus.



Part 2: Visualizing the Assay Logic

Figure 1: Reaction Mechanism & Signaling Pathway

Caption: The enzymatic hydrolysis pathway. The Penicillin G Acylase (PGA) active site (Serine/Cysteine nucleophile) attacks the carbonyl of the phenylacetyl group, releasing the free D-amino acid and Phenylacetic acid.

ReactionScheme Substrate N-Phenylacetyl-2- (2-chlorophenyl)-D-glycine Complex Acyl-Enzyme Intermediate Substrate->Complex Nucleophilic Attack Enzyme Penicillin G Acylase (Active Site) Enzyme->Complex Catalysis Product1 2-(2-chlorophenyl)-D-glycine (Target Amine) Complex->Product1 Release Amine Product2 Phenylacetic Acid (Byproduct) Complex->Product2 Hydrolysis (H2O)

Figure 2: High-Throughput Screening Workflow

Caption: Step-by-step workflow for screening enzyme variants against the N-phenylacetyl substrate in a 96-well plate format.

Workflow Start Substrate Preparation (10mM in DMSO) Plate 96-Well Plate Setup (Enzyme + Buffer pH 8.0) Start->Plate Incubate Incubation (28°C, 2-24 Hours) Plate->Incubate Quench Quench Reaction (Add 1:1 Acetonitrile) Incubate->Quench Analysis Analysis Branch Quench->Analysis HPLC HPLC (UV 210nm) Quantify PAA & Amine Analysis->HPLC Quantitative Color Colorimetric Assay (PDAB / Ninhydrin) Analysis->Color HTS (Qualitative)

Part 3: Detailed Protocol & Methodology

Reagents & Equipment
  • Substrate: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Purity >98%).

  • Enzyme Source: E. coli Penicillin G Acylase (wild-type) or engineered variants (lyophilized powder or cell lysate).

  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

  • Solvent: DMSO (Dimethyl sulfoxide) for substrate solubilization.

  • Quenching Agent: Acetonitrile (HPLC grade) with 0.1% TFA.

  • Detection: UHPLC system with UV/Vis detector (Agilent 1290 or equivalent).

Substrate Stock Preparation

The substrate is hydrophobic. Proper solubilization is critical to prevent precipitation during the assay.

  • Weigh 10 mg of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine.

  • Dissolve in 1 mL of 100% DMSO to create a 33 mM stock solution .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Note: Store at -20°C. Avoid repeated freeze-thaw cycles.

Enzymatic Assay Protocol (96-Well Format)

Objective: Determine the specific activity of PGA towards the steric-heavy substrate.

  • Enzyme Preparation:

    • Resuspend lyophilized enzyme in Phosphate Buffer (pH 8.0) to a final concentration of 1 mg/mL.

    • If using cell lysate, clarify by centrifugation (10,000 x g, 10 min).

  • Reaction Setup:

    • In a 96-well deep-well plate, add 180 µL of Phosphate Buffer (50 mM, pH 8.0).

    • Add 10 µL of Enzyme Solution.

    • Initiate reaction by adding 10 µL of Substrate Stock (Final conc: 1.65 mM Substrate, 5% DMSO).

    • Control Wells: Add 10 µL Buffer instead of Enzyme (Negative Control).

  • Incubation:

    • Seal plate with aluminum foil (photosensitive).

    • Incubate at 28°C with shaking (600 rpm) for 1 to 24 hours (depending on enzyme activity).

  • Quenching:

    • Add 200 µL of Acetonitrile (containing 0.1% TFA) to each well.

    • Centrifuge plate at 4000 rpm for 10 minutes to pellet precipitated protein.

Analytical Detection (HPLC Method)

Rationale: UV detection at 210-215 nm is optimal for the amide bond and phenyl rings, but 254 nm is more selective for the aromatic systems and reduces background from buffer salts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • Phenylacetic Acid (PAA): ~3.5 min

    • 2-(2-chlorophenyl)-D-glycine: ~2.1 min (more polar)

    • Substrate (N-Phenylacetyl-): ~7.8 min (most hydrophobic)

Part 4: Data Analysis & Validation

Calculation of Conversion

Calculate the conversion percentage based on the depletion of substrate or the appearance of Phenylacetic Acid (PAA). PAA is often the preferred standard due to its commercial availability and high purity.



Where RF is the Response Factor ratio between Substrate and PAA.
Assay Validation Metrics

To ensure the assay is robust for screening:

MetricAcceptance CriteriaNotes
Z' Factor > 0.5Critical for HTS campaigns.
Signal-to-Background > 5:1Compare Enzyme vs. Buffer Control.
CV (Coefficient of Variation) < 10%Intra-plate variability.
Linearity (Time)

Initial velocity phase (first 10-20% conversion).
Troubleshooting Guide
  • Low Activity: The 2-chloro substituent provides significant steric hindrance. If Wild-Type PGA shows <5% conversion, switch to PGA mutants evolved for bulky side chains (e.g., V177 or F24 variants).

  • Precipitation: If the reaction mixture turns cloudy upon substrate addition, reduce substrate concentration to 0.5 mM or increase DMSO to 10% (ensure enzyme tolerates this solvent level).

  • Spontaneous Hydrolysis: If Negative Control shows >5% product, check pH (pH > 8.5 promotes chemical hydrolysis) or temperature (keep < 30°C).

References

  • Sigma-Aldrich. (n.d.). N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Product Page. Retrieved from

  • Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology.
  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Protocols for hydrolytic kinetic resolution).
  • Alkema, W. B., et al. (2000). "Structural insights into the substrate specificity of penicillin G acylase." Protein Engineering, Design and Selection. (Mechanistic basis for steric hindrance in PGA).

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" as a chiral intermediate for clopidogrel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Resolution and Valorization of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine in Clopidogrel Synthesis

Executive Summary

The synthesis of Clopidogrel (Plavix®), a potent antiplatelet agent, strictly requires the (


)-(+)-enantiomer . The industrial production of this blockbuster drug often relies on the optical resolution of racemic 2-(2-chlorophenyl)glycine derivatives.

This Application Note details the strategic utilization of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (hereafter referred to as D-PhAc-ClPhg ). While the (


)-amino acid is the direct precursor to Clopidogrel, the D-amide intermediate  generated during Penicillin G Acylase (PGA) mediated resolution is not a waste product but a critical reservoir of chirality.

This guide provides a validated protocol for:

  • Enzymatic Segregation: Isolating the D-amide from the L-amino acid product.

  • Process Valorization: Implementing a dynamic racemization loop to convert the D-intermediate back into the racemic substrate, theoretically enabling 100% conversion to the desired (

    
    )-enantiomer.
    
  • Quality Control: Analytical methods for determining enantiomeric excess (

    
    ).
    

Scientific Mechanism & Causality

The Stereochemical Imperative

Clopidogrel possesses a single chiral center at the benzylic carbon. The (


)-enantiomer exhibits antithrombotic activity, while the (

)-enantiomer is biologically inactive and potentially toxic.[1]
  • Target Precursor: (

    
    )-2-(2-chlorophenyl)glycine (L-configuration).
    
  • The Challenge: Chemical synthesis typically yields a racemate (50:50 mixture of L and D).

  • The Solution: Kinetic Resolution using Penicillin G Acylase (PGA) .[2]

The Biocatalytic Logic

PGA (EC 3.5.1.11) is highly selective for the L-enantiomer of N-phenylacetyl derivatives (mimicking its natural substrate, Penicillin G).

  • Reaction: Racemic N-PhAc-ClPhg + H

    
    O 
    
    
    
    L-Amino Acid (Hydrolyzed) + D-Amide (Unhydrolyzed).
  • Role of D-PhAc-ClPhg: Because PGA cannot hydrolyze the D-isomer steric configuration, this compound accumulates in the reaction vessel. To make the process economically viable (yield > 50%), this D-intermediate must be isolated, racemized, and recycled.

Visualization: Process Workflow

The following diagram illustrates the "Subtractive Resolution" and "Recycling Loop" required for high-yield Clopidogrel synthesis.

Clopidogrel_Resolution Racemate Racemic N-PhAc-ClPhg Bioreactor Bioreactor (Immobilized PGA) pH 7.8, 28°C Racemate->Bioreactor Substrate Feed Separation Phase Separation (Extraction) Bioreactor->Separation Reaction Mixture Product_L L-Amino Acid (Solid Precipitate) Target for Clopidogrel Separation->Product_L Aqueous Phase (pH Adjustment) Intermediate_D D-PhAc-ClPhg (Organic Phase) Unreacted Isomer Separation->Intermediate_D Extraction Clopidogrel (S)-Clopidogrel Synthesis Product_L->Clopidogrel Esterification & Cyclization Racemization Racemization Unit (Toluic Acid, 170°C) Intermediate_D->Racemization Solvent Evap Racemization->Racemate Recycle Loop (Dynamic Resolution)

Caption: Figure 1. Dynamic Kinetic Resolution workflow showing the isolation and recycling of the N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine intermediate.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution via Immobilized PGA

Objective: To selectively hydrolyze the L-isomer, leaving the target D-intermediate intact.

Reagents:

  • Substrate: Racemic N-phenylacetyl-2-(2-chlorophenyl)glycine (prepared via Schotten-Baumann reaction).

  • Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads).

  • Buffer: 0.1 M Phosphate buffer (pH 7.8).

  • Base: 2N NH

    
    OH (for pH stat).
    

Procedure:

  • Preparation: Suspend the racemic substrate (10% w/v) in phosphate buffer. The substrate may not fully dissolve initially.

  • Initiation: Add immobilized PGA (enzyme:substrate ratio 1:5 w/w).

  • Incubation: Stir gently at 28°C. Maintain pH at 7.8 automatically using a pH-stat titrator with 2N NH

    
    OH.
    
    • Note: The consumption of base correlates directly to the hydrolysis of the L-amide into the free amino acid (which releases a proton).

  • Endpoint: Stop the reaction when base consumption reaches 50% theoretical conversion (approx. 4-6 hours).

  • Filtration: Filter off the immobilized enzyme (wash with water for reuse).

Protocol B: Isolation of D-PhAc-ClPhg

Objective: To separate the unreacted D-amide from the L-amino acid product.

Procedure:

  • Acidification: Adjust the filtrate pH to 2.0 using 6N HCl.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x Vol).

    • Chemistry Check: At pH 2.0, the free L-amino acid (zwitterionic/cationic) remains in the aqueous phase or precipitates as a hydrochloride salt (depending on concentration). The D-PhAc-ClPhg (amide) is non-ionic and highly soluble in organic solvents.

    • Phenylacetic Acid Removal: The byproduct phenylacetic acid will also extract into Ethyl Acetate.

  • Purification (Optional but Recommended): Wash the organic layer with a mild bicarbonate solution (pH 8.5) to remove phenylacetic acid if high purity is required for the racemization step.

  • Concentration: Dry the organic layer over Na

    
    SO
    
    
    
    and evaporate to yield N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine as a white/off-white solid.
Protocol C: Racemization & Recycling (The "Green" Step)

Objective: To convert the enantiopure D-intermediate back into the racemate for re-processing.

Procedure:

  • Conditions: Mix the isolated D-PhAc-ClPhg with a catalytic amount of organic acid (e.g.,

    
    -toluic acid or acetic anhydride).
    
  • Thermal Treatment: Heat the mixture to 150–170°C (melt racemization) or reflux in a high-boiling solvent (e.g., xylene) for 30–60 minutes.

    • Mechanism:[3][4][5][6] Thermal racemization occurs via the formation of an enol intermediate at the

      
      -carbon, facilitated by the electron-withdrawing N-acyl group.
      
  • Validation: Analyze a sample via Chiral HPLC. The target is

    
     (perfect racemate).
    
  • Recycle: The resulting racemate is cooled and fed back into Protocol A .

Data Presentation & Quality Control

Analytical Method: Chiral HPLC

To validate the optical purity of the D-intermediate and the final Clopidogrel precursor.

ParameterCondition
Column Chiralpak AGP or Crownpak CR(+)
Mobile Phase 10 mM HClO

/ Acetonitrile (85:15 v/v)
Flow Rate 0.8 mL/min
Detection UV @ 220 nm
Retention Times L-Amino Acid: ~4.5 min D-Amino Acid: ~6.2 min D-PhAc-ClPhg: ~12.5 min
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<40%) pH drift / Enzyme InhibitionCheck pH-stat calibration. Phenylacetic acid is a known product inhibitor; ensure volume is sufficient to dilute it.
Low ee% of L-Product Non-specific hydrolysisLower reaction temperature to 20°C. Verify enzyme specificity.
Incomplete Racemization Insufficient Temp/TimeIncrease racemization temp to 170°C. Ensure system is anhydrous.

References

  • Fadnavis, N. W., et al. (2008). "Enzymatic resolution of (R,S)-2-chlorophenylglycine with immobilized penicillin G acylase." ResearchGate.

  • Van der Meijden, M. W., et al. (2009). "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel." University of Groningen / Syncom BV.

  • Sanofi-Synthelabo. (1998).[7] "Process for the preparation of (S)-clopidogrel." US Patent 6,180,793.

  • Liu, Y., et al. (2006). "Kinetic resolution of N-phenylacetyl-tert-leucine racemic mixture." Journal of Molecular Catalysis B: Enzymatic.

  • PubChem. (2025).[8] "Phenylacetylglycine - Compound Summary." National Library of Medicine.

Disclaimer: This Application Note is for research and development purposes. All protocols should be validated within the user's specific facility and comply with local safety and environmental regulations.

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (hereafter referred to as NP-Cl-D-Gly ) is the


-acylated distomer (unwanted enantiomer) encountered during the enzymatic resolution of racemic 2-(2-chlorophenyl)glycine—a critical intermediate in the synthesis of the anti-platelet drug Clopidogrel (Plavix) .

While Penicillin G Acylase (PGA) selectively hydrolyzes the L-enantiomer to yield the desired (S)-2-(2-chlorophenyl)glycine, the accumulating NP-Cl-D-Gly often acts as a competitive inhibitor, progressively reducing catalytic efficiency as the reaction proceeds.

This guide details the protocol for quantifying the Inhibition Constant (


)  of NP-Cl-D-Gly against PGA. Understanding this parameter is essential for process chemists to model reaction kinetics, optimize bioreactor residence times, and determine the maximum tolerable concentration of the distomer in industrial feedstocks.

Mechanistic Principles

The assay relies on the principle of Competitive Inhibition .

  • Reporter Substrate: We utilize NIPAB (6-nitro-3-phenylacetamidobenzoic acid). PGA hydrolyzes NIPAB to release 5-amino-2-nitrobenzoic acid, a chromophore absorbing strongly at 405 nm.

  • The Inhibitor: NP-Cl-D-Gly mimics the transition state of the natural substrate but, due to the D-configuration (R-stereochemistry), cannot be processed efficiently by the catalytic serine residue of PGA (from E. coli or B. megaterium). Instead, it occupies the active site, preventing NIPAB binding.

  • Kinetics: By varying the concentration of NP-Cl-D-Gly while holding NIPAB constant (and vice versa), we can mathematically derive the dissociation constant of the Enzyme-Inhibitor complex (

    
    ).
    
Pathway Visualization

EnzymeKinetics cluster_legend Mechanism: Competitive Inhibition E PGA Enzyme (Free) ES Enzyme-Substrate Complex (ES) E->ES k1 [S] EI Enzyme-Inhibitor Complex (EI) E->EI kon [I] P Product (Chromophore) E->P Recycle S Reporter Substrate (NIPAB) I Inhibitor (NP-Cl-D-Gly) ES->E k-1 ES->P kcat (Hydrolysis) EI->E koff

Figure 1: Kinetic scheme showing the competitive inhibition mechanism.[1] NP-Cl-D-Gly (I) competes with NIPAB (S) for the free enzyme (E), forming a dead-end EI complex.

Materials & Reagents

ReagentSpecificationRole
Enzyme Penicillin G Acylase (EC 3.5.1.11)Target Biocatalyst (Source: E. coli or immobilized beads)
Reporter Substrate NIPAB (Sigma-Aldrich or equivalent)Chromogenic substrate (

)
Test Compound NP-Cl-D-Gly (>98% ee)Competitive Inhibitor
Buffer 50 mM Phosphate Buffer, pH 7.5Reaction Medium
Solvent DMSO or Methanol (HPLC grade)Solubilization of hydrophobic inhibitor
Stop Solution Glacial Acetic Acid or 20% TCAQuenching agent (if using endpoint assay)

Experimental Protocol: Determination

Note: This protocol uses a continuous spectrophotometric assay (96-well plate format).

Step 1: Preparation of Stock Solutions
  • Enzyme Stock: Dilute PGA in Phosphate Buffer (pH 7.5) to an activity of roughly 0.1 – 0.5 U/mL. Validation: The uninhibited rate (

    
    ) should be linear for at least 5 minutes.
    
  • Substrate (NIPAB) Stock: Prepare a 10 mM stock in 10% DMSO/Buffer.

  • Inhibitor (NP-Cl-D-Gly) Stock: Prepare a 50 mM master stock in 100% DMSO. Perform serial dilutions to generate working stocks (e.g., 0, 0.5, 1, 2, 5, 10 mM).

Step 2: Assay Setup (Matrix Design)

To accurately determine the mode of inhibition and


, use a matrix of Substrate [S] and Inhibitor [I] concentrations.
  • Rows (Inhibitor): 0, 10, 50, 100, 200

    
     (Final concentrations).
    
  • Columns (Substrate): 10, 20, 40, 80, 160

    
     (Final concentrations).
    
Step 3: Reaction Initiation
  • Add 180

    
      of Phosphate Buffer to each well.
    
  • Add 10

    
      of Inhibitor  working solution (or DMSO blank).
    
  • Add 10

    
      of Enzyme  solution. Incubate for 5 minutes at 25°C or 37°C (process dependent) to allow E-I equilibrium.
    
  • Initiate: Add 10

    
      of NIPAB  substrate stock.
    
  • Measure: Immediately monitor Absorbance at 405 nm every 10 seconds for 10 minutes (Kinetic Mode).

Step 4: Data Processing
  • Calculate the initial velocity (

    
    ) for each well (Slope of the linear portion of Abs vs. Time).
    
  • Convert Absorbance/min to

    
     using the extinction coefficient of the product (
    
    
    
    for 5-amino-2-nitrobenzoic acid, check specific plate pathlength).

Data Analysis & Interpretation

Do not rely solely on IC50, as it is dependent on substrate concentration. Use Dixon Plots or Global Fitting for robust


 determination.
A. Lineweaver-Burk Plot (Double Reciprocal)

Plot


 (y-axis) vs. 

(x-axis) for each inhibitor concentration.
  • Competitive Inhibition Signature: The lines will intersect at the Y-axis (

    
     remains constant), but the slope increases with higher [I].
    
  • Diagnostic: If the lines intersect left of the Y-axis, the inhibition is Mixed or Non-Competitive (unlikely for D-isomers in active sites).

B. Dixon Plot (Determination of )

Plot


 (y-axis) vs. 

(x-axis). Each line represents a fixed substrate concentration.
  • Intersection: The lines for different substrate concentrations will intersect in the second quadrant.

  • Calculation: The X-coordinate of the intersection point corresponds to

    
     .
    

Example Data Table (Theoretical):

[I] (

)

at [S]=20


at [S]=80


at [S]=160

0 0.451.201.80
50 0.250.951.60
100 0.150.701.35
200 0.080.451.05

Note: As [I] increases,


 decreases more drastically at low [S], confirming competition.

Critical Troubleshooting & Validation

  • Solubility Artifacts: NP-Cl-D-Gly is hydrophobic. Ensure the final DMSO concentration is <5% and constant across all wells. If precipitation occurs (cloudiness), the apparent inhibition will be artificially high.

  • Spontaneous Hydrolysis: Run a "No Enzyme" control. NIPAB can auto-hydrolyze at high pH. Subtract this background slope.

  • Isomeric Purity: Ensure your NP-Cl-D-Gly is free of the L-isomer. Even 1% L-isomer contamination will act as a substrate, consuming the enzyme and complicating the kinetics (Substrate depletion vs. Inhibition).

    • Check: Run the assay with NP-Cl-D-Gly alone (no NIPAB). If Absorbance changes (using a generic peptide bond UV assay like 214nm), the inhibitor is actually being hydrolyzed.

References

  • Alkema, W. B., et al. (2000). "Characterization of the substrate specificity of penicillin G acylase." Biochemical Journal, 365, 303–309.

  • Wegman, M. A., et al. (2001). "Dynamic Kinetic Resolution of Phenylglycine Derivatives." European Journal of Organic Chemistry, 2001(18), 3483–3488.

  • Kallenberg, A. I., et al. (2005). "NIPAB as a probe for the hydrolysis of N-phenylacetylated substrates by penicillin G acylase." Advanced Synthesis & Catalysis, 347, 905-950.

  • PubChem Compound Summary. "Phenylacetylglycine and derivatives." National Library of Medicine.

Sources

Application Notes & Protocols for Preclinical Dosing of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE, a novel investigational compound. As direct dosing and toxicological data for this specific molecule are not yet established in published literature, these protocols are synthesized from established methodologies for structurally related compounds and foundational principles of preclinical drug development. The proposed mechanism of action, based on its structural components, centers on the modulation of the N-methyl-D-aspartate (NMDA) receptor, leveraging the glycine moiety's role as a co-agonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals to design and execute initial in vivo animal studies with scientific rigor and ethical considerations at the forefront.

Introduction and Scientific Rationale

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE is a unique N-acylglycine derivative. Its structural architecture, featuring a phenylacetyl group, a chlorophenyl moiety, and a D-glycine backbone, suggests potential activity within the central nervous system (CNS). Glycine itself is a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][3] Agents that modulate NMDA receptor function have significant therapeutic potential for a range of neurological and psychiatric disorders.[2]

The phenylacetyl component is present in Phenylacetylglycine (PAGly), a gut-derived metabolite that has demonstrated neuroprotective effects in animal models of cerebral ischemia/reperfusion injury, reportedly through interaction with β2-adrenergic receptors (β2AR).[4] The inclusion of a chlorophenyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for CNS-targeted therapeutics.[5]

Given these structural elements, a primary hypothesis is that N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE acts as a modulator of glutamatergic neurotransmission, possibly at the glycine binding site of the NMDA receptor. The following protocols are designed to systematically evaluate the in vivo pharmacology and safety of this compound.

Postulated Signaling Pathway

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Receptor Compound N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE Compound->NMDAR Co-agonist at Glycine Site Ca_Channel Ca²⁺ Channel Opening NMDAR->Ca_Channel Conformational Change Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Cellular_Response Cellular Response (Neuroprotection, Synaptic Plasticity) Downstream->Cellular_Response

Figure 1: Postulated mechanism of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE as a co-agonist at the NMDA receptor.

Safety, Handling, and Formulation

Hazard Assessment

While a specific Safety Data Sheet (SDS) for the title compound is unavailable, data from structural analogs like 2-(2-Chlorophenyl)glycine indicate that the compound should be handled with care.[6] It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[6]

Vehicle Selection and Solution Preparation

The solubility of N-acylglycine derivatives can be variable. It is crucial to perform solubility testing to identify a suitable vehicle for in vivo administration.

Protocol: Vehicle Screening

  • Initial Screening: Test solubility in common vehicles:

    • Sterile Water for Injection

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% DMSO / 95% Saline

    • 10% Tween® 80 / 90% Saline

  • Procedure: a. Weigh 10 mg of the compound into a sterile microcentrifuge tube. b. Add the vehicle in 100 µL increments, vortexing for 60 seconds between additions. c. Observe for complete dissolution. Note the final concentration. d. If insoluble in aqueous vehicles, proceed to co-solvent systems.

  • Justification: The choice of vehicle is critical for ensuring bioavailability and minimizing local irritation. For a novel compound, starting with the simplest aqueous vehicles is standard practice before moving to more complex formulations containing solubilizing agents like DMSO or Tween® 80.

Protocol: Preparation of Dosing Solution (Example using PBS)

Based on protocols for Phenylacetylglycine.[4]

  • Objective: To prepare a 10 mg/mL stock solution for intraperitoneal (i.p.) injection.

  • Materials:

    • N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

    • Sterile, pyrogen-free PBS, pH 7.4

    • Sterile conical tubes

    • Vortex mixer and sonicator

    • Sterile 0.22 µm syringe filters

  • Procedure: a. Aseptically weigh the required amount of the compound and place it in a sterile conical tube. b. Add the calculated volume of sterile PBS to achieve the target concentration. c. Vortex vigorously for 2-3 minutes. d. If needed, sonicate in a water bath for 5-10 minutes to aid dissolution. e. Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. f. Prepare fresh on the day of dosing.

Dose-Range Finding and Acute Toxicity Studies

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This is typically performed in a small number of animals (e.g., mice or rats) before proceeding to larger efficacy studies.

Experimental Design
  • Species: Male and female Swiss Webster mice (or Sprague-Dawley rats).

  • Group Size: n=3-5 animals per group.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the intended clinical route and compound solubility.

  • Dose Levels: A wide range of doses should be tested. A logarithmic dose progression (e.g., 10, 30, 100, 300, 1000 mg/kg) is common for novel compounds.

  • Observation Period: 7-14 days.

Protocol: Single-Dose Acute Toxicity Study
  • Animal Acclimation: Acclimate animals for at least 7 days under standard vivarium conditions (12-hour light/dark cycle, 22-24°C, ad libitum access to food and water).[4]

  • Baseline Measurements: Record the body weight of each animal before dosing.

  • Dosing: a. Administer a single dose of the compound or vehicle control. b. The volume should be based on body weight (e.g., 10 mL/kg for mice, 5 mL/kg for rats).

  • Post-Dose Monitoring: a. Intensive Monitoring (First 4 hours): Observe continuously for clinical signs of toxicity, including changes in posture, activity, breathing, and presence of convulsions, tremors, or ataxia. b. Daily Monitoring: Record body weights and clinical signs daily for the duration of the study. c. Endpoint: The study concludes after the observation period, or if humane endpoints (e.g., >20% body weight loss, severe distress) are reached.

  • Data Analysis: Determine the MTD (the highest dose that does not cause mortality or serious toxicity). Note any dose-dependent clinical signs.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing meaningful efficacy studies.

Pharmacokinetic Study Design
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

  • Species: Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dose: A single, non-toxic dose determined from the dose-range finding study (e.g., 20 mg/kg, i.p., based on the Phenylacetylglycine study[4]).

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations of the parent compound (and potential metabolites) are quantified using a validated LC-MS/MS method.

Experimental Workflow

PK_Study_Workflow Start Start Dose Administer Compound (e.g., 20 mg/kg, i.p.) Start->Dose Sample Serial Blood Sampling (Cannulated Rats) Dose->Sample Process Process Blood to Plasma Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Model Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t½) Analyze->Model End End Model->End

Figure 2: Workflow for a typical pharmacokinetic study in rats.

Efficacy Studies: A Neuroprotection Model Example

Based on the neuroprotective effects of the related compound Phenylacetylglycine,[4] a relevant efficacy model would be cerebral ischemia/reperfusion injury.

Study Design: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Objective: To assess if the compound reduces infarct volume and improves neurological outcomes following an induced stroke.

  • Species: Male Sprague-Dawley rats (250-300g).

  • Groups (n=8-10/group):

    • Sham (surgery without vessel occlusion)

    • Vehicle (MCAO + vehicle administration)

    • Compound Low Dose (e.g., 10 mg/kg)

    • Compound High Dose (e.g., 30 mg/kg)

  • Anesthesia: Isoflurane (4-5% for induction, 1-1.5% for maintenance) in oxygen.[4]

Protocol: MCAO Efficacy Study
  • Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery using the intraluminal suture method to occlude the middle cerebral artery for 90 minutes.

  • Compound Administration:

    • Following the protocol for Phenylacetylglycine, the compound or vehicle can be administered intraperitoneally immediately after reperfusion (suture removal).[4]

    • A potential dosing regimen could be a primary dose (e.g., 20 mg/kg) followed by subsequent, smaller doses to maintain exposure. For instance, a second dose of 10 mg/kg could be given 1 hour later.[4]

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).

  • Infarct Volume Analysis: a. After behavioral testing, euthanize the animals and harvest the brains. b. Slice the brain into 2 mm coronal sections. c. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. d. Quantify the infarct volume using image analysis software.

  • Statistical Analysis: Compare infarct volumes and neurological scores between groups using ANOVA followed by a post-hoc test (e.g., Tukey's).

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Dose-Range Finding Summary in Mice (i.p.)

Dose Group (mg/kg)nMortalityKey Clinical SignsBody Weight Change (Day 7)MTD Determination
Vehicle30/3Normal+5.2%-
3030/3Normal+4.8%Tolerated
10030/3Mild, transient hypoactivity (0-2h)+3.1%Tolerated
30031/3Ataxia, tremors (0-4h)-8.5%Signs of toxicity
100033/3Convulsions, severe ataxia-Lethal
Conclusion MTD is estimated to be ~100 mg/kg

Table 2: Proposed Dosing for Initial Efficacy Studies

Study TypeSpeciesRouteDose Range (mg/kg)Rationale
PharmacokineticsRati.p. / i.v.10 - 20Sub-toxic dose based on MTD; aligns with doses used for related compounds.[4]
Neuroprotection (MCAO)Rati.p.10 - 30Bracket the anticipated efficacious dose, based on MTD and data from related molecules.
Behavioral PharmacologyMousei.p. / p.o.5 - 50Explore a range of doses to establish a dose-response relationship for CNS effects.

Conclusion

The protocols outlined in this document provide a systematic and scientifically grounded framework for the initial in vivo evaluation of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE. By starting with dose-range finding and pharmacokinetic studies, researchers can design robust efficacy experiments with appropriate dose selection. The provided MCAO model serves as a relevant example for testing the compound's potential neuroprotective effects, a hypothesis derived from its structural relationship to other bioactive molecules. Adherence to these guidelines, combined with rigorous data analysis and ethical animal use, will be paramount in elucidating the therapeutic potential of this novel compound.

References

  • Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC. (2024, November 26).
  • ratios of exposure/dose based on PK estimates described above are compared to the ratios generated by mg/m² data - accessdata.fda.gov. U.S.
  • Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in r
  • Phenylacetylglycine | C10H11NO3 | CID 68144 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • pharmacology/toxicology review and evaluation - CPY Document - FDA. (2004, December 8). U.S.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025, June 23).
  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF - ResearchGate. (2025, August 7).
  • 2-(2-Chlorophenyl)glycine | 88744-36-9 - ChemicalBook. (2026, January 13). ChemicalBook.
  • Spectrum of pharmacological effects of glycine. Unknown Source.
  • 2-(2-Chlorophenyl)glycine - Safety Data Sheet - ChemicalBook. (2026, January 17). ChemicalBook.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Journal of Young Pharmacists.
  • Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed.
  • Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed. (2012, June 15).

Sources

Technical Assessment: Physicochemical Profiling & Stability Protocols for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a specialized chiral building block and a critical substrate in the chemo-enzymatic synthesis of pharmaceutical intermediates.[1] Structurally, it belongs to the class of N-acyl-phenylglycines. It is most notably recognized as the protected precursor for 2-(2-chlorophenyl)glycine , a key intermediate in the synthesis of antiplatelet agents such as Clopidogrel .

This molecule presents unique stability and solubility challenges due to two structural features:

  • The 2-Chlorophenyl Ring: The ortho-chloro substitution creates significant steric hindrance and increases lipophilicity (LogP) compared to unsubstituted phenylglycine.[1]

  • The Benzylic Stereocenter: The

    
    -proton is highly acidic due to the adjacent electron-withdrawing carbonyl and phenyl groups, making the compound susceptible to racemization  under basic conditions.[1]
    

This guide provides a standardized approach to characterizing the solubility and stability of this compound, with a specific focus on distinguishing chemical degradation (hydrolysis) from stereochemical instability (racemization).

Physicochemical Profile

Before initiating wet-lab protocols, the following theoretical and observed properties should guide experimental design.

PropertyValue / CharacteristicImplication for Method Design
Molecular Formula

MW ~303.74 g/mol
pKa (Acid) ~3.6 – 4.0 (Carboxylic Acid)Low solubility in acidic media (pH < 3).[1] Soluble as a salt at pH > 6.[1]
LogP (Predicted) ~2.5 – 3.0Moderate lipophilicity; requires organic co-solvents (MeOH, ACN) for stock solutions.[1]
UV Max ~220 nm, ~260 nmDetectable by standard HPLC-UV/DAD.[1]
Chirality D-Configuration (R)Critical: Requires Chiral HPLC for stability monitoring to detect racemization to the L-(S) form.

Stability & Degradation Pathways[1][2][3][4][5]

Understanding the degradation mechanism is essential for interpreting stress test results.[1][2]

Degradation Diagram

The following diagram illustrates the two primary failure modes: Hydrolysis (Chemical/Enzymatic) and Racemization.[1]

DegradationPathways cluster_legend Legend Substrate N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Starting Material) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Substrate->Hydrolysis Racemization Racemization (Base/Heat) Substrate->Racemization High pH / ΔT ProductA Phenylacetic Acid Hydrolysis->ProductA ProductB 2-(2-chlorophenyl)-D-glycine (Free Amino Acid) Hydrolysis->ProductB Enantiomer N-Phenylacetyl-2-(2-chlorophenyl)-L-glycine (Enantiomeric Impurity) Racemization->Enantiomer key Blue: Target | Red: Degradants | Green: Isomer

Figure 1: Primary degradation pathways. Note that hydrolysis yields the free amino acid and phenylacetic acid, while racemization inverts the chiral center.

Protocol A: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility of the compound in relevant pharmaceutical buffers and solvents. Methodology: Shake-Flask Method (Gold Standard).[1]

Materials
  • Buffer Systems: 0.1N HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), Distilled Water.[1]

  • Organic Solvents: Methanol, DMSO, Acetonitrile.[1]

  • Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure
  • Preparation:

    • Weigh approximately 20 mg of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine into 2 mL HPLC vials (in triplicate for each solvent).

    • Add 1.0 mL of the respective solvent/buffer.[1]

    • Note: If the solid dissolves immediately, add more compound until a visible suspension remains (saturation).[1]

  • Equilibration:

    • Place vials on an orbital shaker at 25°C ± 2°C for 24 hours.

    • Agitation speed: 200–300 RPM.

  • Sampling:

    • After 24 hours, check for undissolved solid. If fully dissolved, the result is "> X mg/mL" and the test must be repeated with higher mass.

    • Filter the supernatant using a 0.22 µm PTFE filter (pre-saturated with the solution to prevent drug adsorption).[1]

    • Dilute the filtrate 1:10 or 1:100 with Mobile Phase A (see Section 6) to fit within the calibration range.

  • Analysis:

    • Quantify using the HPLC method described in Section 6.[1]

    • Calculate solubility (

      
      ) using the calibration curve:
      
      
      
      
      [1]

Protocol B: Forced Degradation (Stress Testing)[1]

Objective: Evaluate the stability of the amide bond and the chiral center under harsh conditions. This establishes the "stability-indicating" nature of your analytical method.[1][3]

Stress Conditions Table[1][2][3][6][8][9]
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C4–24 Hours10–20%
Base Hydrolysis 0.1N NaOH, RT*1–4 Hours10–20%
Oxidation 3%

, RT
24 HoursVaries
Thermal Solid state, 60°C7 Days< 5%
Photostability UV/Vis (ICH Q1B)1.2M Lux hoursVaries

*Caution: Phenylglycine derivatives racemize rapidly in base.[1] Start at Room Temperature (RT) before applying heat.

Experimental Workflow
  • Stock Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Stress Application:

    • Acid: Mix 1 mL Stock + 1 mL 2N HCl. Heat to 60°C.

    • Base: Mix 1 mL Stock + 1 mL 0.2N NaOH. Keep at RT. Neutralize exactly with HCl before injection to prevent column damage.[1]

  • Timepoints: Sample at T=0, T=4h, T=24h.

  • Analysis: Inject samples onto both Achiral and Chiral HPLC systems.

Analytical Methods

To validate stability, you must separate the parent compound from the hydrolysis products (Phenylacetic acid + 2-chlorophenylglycine) and the enantiomer.

Method 1: Achiral HPLC (Purity & Hydrolysis)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Phenyl rings).[1]

  • Expected Elution Order:

    • 2-(2-chlorophenyl)glycine (Most polar, elutes first).[1]

    • Phenylacetic acid.[1][4][5][6]

    • N-phenylacetyl-2-(2-chlorophenyl)-D-glycine (Most lipophilic).[1]

Method 2: Chiral HPLC (Enantiomeric Purity)[1]
  • Objective: Detect racemization (D

    
     L conversion).
    
  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/mL.[1]

  • Rationale: The acidic additive (TFA) is crucial to suppress the ionization of the carboxylic acid, ensuring sharp peaks and resolution of the enantiomers.

Enzymatic Stability (Biocatalysis Context)

If this compound is used as a substrate for Penicillin G Acylase (PGA) , specific stability testing is required to determine the kinetic resolution window.[1]

Protocol
  • Enzyme Prep: Suspend Immobilized PGA (e.g., on Eupergit C) in Phosphate Buffer (pH 7.5).

  • Reaction: Add substrate (10 mM final conc). Incubate at 28°C.

  • Monitoring: Aliquot 100 µL every 30 mins. Quench immediately with 100 µL Acetonitrile (denatures enzyme).[1]

  • Analysis: Analyze supernatant via HPLC.

  • Calculation: Plot conversion vs. time.

    • Note: PGA is typically

      
      -selective (L-selective).[1] If using the 
      
      
      
      -isomer, the reaction should be negligible. Significant hydrolysis of the
      
      
      -isomer indicates low enantioselectivity of the enzyme variant.

References

  • Fadnavis, N. W., et al. (2008).[1] "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Journal of Biotechnology.[1]

  • Wegman, M. A., et al. (2001).[1] "Chemoenzymatic synthesis of (S)-2-chlorophenylglycine." Tetrahedron: Asymmetry.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

  • Alelyunas, Y. W., et al. (2009).[1] "High-throughput thermodynamic solubility: method development and validation." European Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). "Phenylacetylglycine (Analogous Structure)." National Center for Biotechnology Information.[1] [1]

Sources

Troubleshooting & Optimization

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" synthesis yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Synthesis

Subject: Yield Optimization & Troubleshooting Guide (Ticket #SYN-2CPG-D) From: Senior Application Scientist, Process Chemistry Division To: R&D Team / Process Development Group

Executive Summary & Core Directive

You are encountering challenges in the synthesis of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine . This molecule is a critical chiral intermediate, often associated with the resolution of 2-chlorophenylglycine (a precursor to Clopidogrel) or used as a chiral building block in antibiotic synthesis.

The primary bottleneck in this synthesis is the Schotten-Baumann acylation step. The two competing failure modes are:

  • Hydrolysis: Loss of phenylacetyl chloride (PAC) to phenylacetic acid, reducing yield.

  • Racemization: Conversion of your expensive D-enantiomer starting material into the racemic (DL) mixture via an azlactone intermediate under basic conditions.

This guide provides a self-validating protocol to maximize yield (>90%) and maintain optical purity (>99% ee).

Optimized Synthetic Workflow

Do not use a standard "dump and stir" method. Use this pH-Controlled Biphasic Protocol .

Reagents:

  • Substrate: 2-(2-chlorophenyl)-D-glycine (D-CPG)

  • Acylating Agent: Phenylacetyl Chloride (PAC)

  • Base: 10% NaOH (aq)

  • Solvent: Acetone/Water or DCM/Water (1:1 v/v)

The Protocol:

  • Dissolution: Dissolve D-CPG (1.0 eq) in 10% NaOH (2.0 eq) and water. Ensure complete dissolution. Add organic co-solvent (Acetone is preferred for homogeneity; DCM for biphasic).

  • Cryogenic Control: Cool the mixture to 0–5°C . Crucial: Higher temperatures exponentially increase hydrolysis of PAC.

  • Simultaneous Addition (The "Schotten-Baumann" Sweet Spot):

    • Add PAC (1.1–1.2 eq) dropwise.

    • Simultaneously add NaOH (aq) to maintain pH between 8.0 and 9.0 .

    • Why? pH > 10 promotes racemization. pH < 7 stops the reaction and leaves unreacted amine.

  • Workup:

    • Wash with organic solvent (remove neutral impurities).

    • Acidify aqueous layer to pH 1–2 with conc.[1] HCl.

    • Precipitate the target N-phenylacetyl derivative.[2] Filter and dry.[1][3]

Process Visualization (Workflow & Failure Modes)

The following diagram illustrates the critical decision points where yield or chirality is lost.

G Start Start: 2-(2-chlorophenyl)-D-glycine Reaction Reaction: + Phenylacetyl Chloride (pH 8-9, 0-5°C) Start->Reaction Dissolve in NaOH/Acetone Azlactone RISK: Azlactone Formation (Racemization Pathway) Reaction->Azlactone pH > 10 or Temp > 20°C Hydrolysis RISK: Reagent Hydrolysis (Yield Loss) Reaction->Hydrolysis Excess Water / Slow Addition Target Target: N-Phenylacetyl-D-Derivative (Precipitate at pH 1-2) Reaction->Target Controlled pH (8-9) Racemate Product: Racemic Mixture (Optical Purity Lost) Azlactone->Racemate Ring Opening Byproduct Byproduct: Phenylacetic Acid Hydrolysis->Byproduct End End

Caption: Figure 1. Reaction logic flow for N-acylation. Red paths indicate critical failure modes (racemization and hydrolysis) triggered by incorrect pH or temperature.

Troubleshooting & FAQs

Category A: Yield Issues

Q1: My isolated yield is stuck at 60-70%, even with excess acid chloride. Where is the product going? Diagnosis: You are likely experiencing competitive hydrolysis of the Phenylacetyl Chloride (PAC). In aqueous alkali, PAC hydrolyzes to phenylacetic acid faster than it reacts with the amine if the amine is not nucleophilic enough or if mixing is poor. Corrective Action:

  • Increase Shear: The reaction is biphasic or heterogeneous. Use vigorous stirring (overhead stirrer, not magnetic) to maximize the interfacial surface area [1].

  • Solvent Switch: If using only water, switch to Acetone/Water (1:1) . This solubilizes the PAC, making it more available to the amine before water attacks it.

  • Reagent Ratio: Increase PAC to 1.25 equivalents .

Q2: Upon acidification, I get a sticky oil instead of a solid precipitate. Diagnosis: This "oiling out" occurs when impurities (unreacted PAC or phenylacetic acid) prevent crystallization, or if the acidification is too rapid, trapping solvent. Corrective Action:

  • Seeding: Add a small crystal of pure product during acidification.

  • Temperature: Acidify slowly at 0°C .

  • Extraction: If it oils out, extract with Ethyl Acetate, dry over MgSO4, and recrystallize from Ethanol/Water.

Category B: Stereochemical Integrity (Racemization)[4]

Q3: My starting material was pure D-isomer, but the product has low optical rotation. Why? Diagnosis: Base-catalyzed Racemization . This is the most critical risk. Activated amino acids (like the N-acyl intermediate) can cyclize to form an oxazolone (azlactone) under basic conditions. The alpha-proton on the oxazolone is highly acidic, leading to rapid racemization before the ring opens back up [2]. Corrective Action:

  • Strict pH Cap: Never allow the pH to exceed 9.5 . Use a pH meter, not paper.

  • Base Selection: If NaOH is too harsh, switch to Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3) . These buffer naturally around pH 8-9, preventing the spike that triggers azlactone formation [3].

Category C: Alternative Synthesis (The "Reverse" Approach)

Q4: Is it better to synthesize the racemate and then resolve it? Insight: If you are struggling with the cost of D-2-(2-chlorophenyl)glycine or maintaining its purity, the industrial standard (used in Clopidogrel manufacturing) is actually to synthesize the Racemic N-phenylacetyl derivative first, and then use Immobilized Penicillin G Acylase (PGA) . Protocol:

  • Synthesize (R,S)-N-phenylacetyl-2-(2-chlorophenyl)glycine (Yield ~95%).

  • Treat with PGA enzyme at pH 8.[4]

  • Result: The enzyme selectively hydrolyzes the (S)-amide (L-form) back to the amino acid.

  • The (R)-amide (D-form) is left untouched. You simply filter off the solid or extract it. This often yields >99% ee D-amide with less synthetic headache [4].

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized Condition Impact on Result
Temperature Room Temp (25°C)0°C – 5°C Suppresses hydrolysis; improves yield by ~15%.
pH Control Uncontrolled (>11)Strict 8.0 – 9.0 Prevents racemization (maintains >99% ee).
Solvent Water onlyAcetone/Water (1:1) Improves solubility; reduces "oiling out".
Addition Mode Dump reagentsSimultaneous Dropwise Maintains steady-state concentration; prevents pH spikes.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5] Available at: [Link]

  • Liang, C., et al. (2017).[6] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325-2329. Available at: [Link][6]

  • Patsnap Patent Search. (2012).[1][6] "Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate." Patent CN101864464B. Available at:

Sources

Technical Support Center: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Troubleshooting Degradation Pathways

Welcome to the technical support guide for N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE. This document is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your stability and degradation studies effectively.

Given that N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE is a specific chemical entity, this guide synthesizes principles from forced degradation studies of structurally related N-acyl amino acids to predict its stability profile and guide your experimental approach.[1][2][3]

Frequently Asked Questions (FAQs): Predicted Stability & Degradation

Q1: What are the primary structural liabilities of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE?

Answer: Based on its molecular structure, we can identify several functional groups that are likely to be susceptible to degradation under stress conditions. Understanding these "hot spots" is the first step in designing a robust forced degradation study.

  • Amide Linkage: The N-phenylacetyl group is connected to the glycine core via an amide bond. Amide bonds are classically susceptible to hydrolysis under both acidic and basic conditions. This is predicted to be the primary degradation pathway.

  • Aromatic Rings: The molecule contains two aromatic rings: a phenyl ring and a 2-chlorophenyl ring. These systems are potential sites for oxidative attack and are also chromophores that can absorb UV light, making them susceptible to photodegradation.[4][5]

  • Benzylic Carbon: The methylene (-CH2-) carbon in the phenylacetyl group is benzylic and thus activated. It can be a target for oxidation.

  • Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under extreme heat, although this is typically a minor pathway compared to hydrolysis.

Q2: What is the most probable degradation pathway for this molecule?

Answer: The most anticipated degradation pathway is the hydrolysis of the amide bond . This reaction would cleave the molecule into two primary degradants:

  • 2-(2-Chlorophenyl)-D-glycine

  • Phenylacetic acid

This pathway is expected to be significantly influenced by pH, with accelerated rates under both strong acidic and strong basic conditions. The degradation kinetics often follow pseudo-first-order behavior.[6]

Below is a diagram illustrating this primary predicted pathway.

G cluster_main Predicted Hydrolytic Degradation Pathway cluster_products Primary Degradants parent N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE p1 2-(2-Chlorophenyl)-D-glycine parent->p1  Acid or Base  Hydrolysis p2 Phenylacetic acid parent->p2  Acid or Base  Hydrolysis

Caption: Predicted primary hydrolytic degradation pathway.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding stability, identifying potential degradants, and developing stability-indicating analytical methods.[1][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Q3: How do I set up and execute a forced degradation study for this compound?

Answer: A systematic approach using various stressors is required. Below are detailed protocols and the rationale behind each condition. The workflow is designed to test the molecule's susceptibility to hydrolysis, oxidation, and photolysis.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) s1 Acid Hydrolysis (0.1M HCl) start->s1 s2 Base Hydrolysis (0.1M NaOH) start->s2 s3 Oxidation (3% H2O2) start->s3 s4 Photolysis (ICH Q1B Light) start->s4 s5 Thermal (60°C) start->s5 neutralize Neutralize (if needed) & Dilute to Target Conc. s1->neutralize s2->neutralize s3->neutralize s4->neutralize s5->neutralize analyze Analyze via Validated Stability-Indicating HPLC Method neutralize->analyze

Caption: General workflow for a forced degradation study.

Experimental Protocols

Initial Preparation: Prepare a stock solution of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock for all stress conditions.

1. Acid-Induced Degradation

  • Objective: To assess susceptibility to acid hydrolysis, primarily at the amide bond.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Causality & Rationale: Using 0.1 M HCl is a standard condition that provides sufficient hydronium ions to catalyze amide hydrolysis without being overly aggressive.[3] Elevated temperature (60°C) is used to accelerate the reaction to a practical timescale.

2. Base-Induced Degradation

  • Objective: To assess susceptibility to base-catalyzed hydrolysis. The amide linkage is the primary target.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH for a final base concentration of 0.1 M.

    • Keep the solution at room temperature. Base hydrolysis is often much faster than acid hydrolysis.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Causality & Rationale: Hydroxide is a potent nucleophile that directly attacks the carbonyl carbon of the amide. The reaction is typically rapid at room temperature, so careful time monitoring is crucial to avoid complete degradation.[3]

3. Oxidative Degradation

  • Objective: To probe for susceptibility to oxidation. Potential sites include the aromatic rings and the benzylic carbon.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 6, 24 hours).

    • Dilute directly with mobile phase for analysis. No quenching is typically needed for HPLC analysis, as the peroxide is diluted.

  • Causality & Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation to simulate potential oxidative stress from atmospheric oxygen or peroxide-forming excipients.[2] The 3% concentration is a standard starting point.

4. Photolytic Degradation

  • Objective: To determine if the compound is light-sensitive, a critical parameter for handling and storage.

  • Protocol:

    • Place a solution of the compound (in a transparent quartz cuvette or vial) in a photostability chamber.

    • Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, run a "dark" control sample (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze samples at the end of the exposure period.

  • Causality & Rationale: The aromatic rings in the molecule act as chromophores, absorbing UV/Vis light. This energy can lead to the formation of reactive excited states or free radicals, initiating degradation.[7][8] The ICH Q1B guideline provides a standardized and regulatory-accepted method for assessing photostability.

Stress ConditionReagent/ConditionTypical TemperatureRationale
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CTests stability in low pH environments; targets the amide bond.[3]
Base Hydrolysis 0.1 M - 1 M NaOHRoom TemperatureTests stability in high pH environments; amide bond is highly susceptible.[3]
Oxidation 3% - 30% H₂O₂Room TemperatureSimulates oxidative stress; targets aromatic rings and benzylic positions.[2]
Photolysis ICH Q1B Light SourceChamber TemperatureAssesses light sensitivity, crucial for storage and handling.
Thermal 60°C - 80°C (Dry Heat/Solution)60°C - 80°CEvaluates intrinsic thermal stability.

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing stability samples. However, various issues can arise that compromise data quality.

Q4: My chromatogram shows baseline noise or drift. What is the cause and how do I fix it?

Answer: Baseline instability can obscure small degradation peaks and affect integration accuracy. The causes are often related to the mobile phase or the detector.[9][10]

  • Causes & Solutions:

    • Inadequate Mobile Phase Degassing: Dissolved gases can outgas in the detector cell, causing small spikes and noise.

      • Solution: Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Prepare fresh mobile phases daily.[11]

    • Mobile Phase Contamination: Impurities in solvents or buffers can create a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm filter.[11]

    • Detector Lamp Instability: An aging detector lamp can cause baseline drift.

      • Solution: Check the lamp's energy output. Most data systems have a diagnostic tool for this. Replace the lamp if it is near the end of its rated life.

    • Temperature Fluctuations: Changes in ambient temperature can affect both the column and detector, causing the baseline to wander.

      • Solution: Use a column oven and ensure the lab temperature is stable. Allow the entire system to fully equilibrate before starting a sequence.[9][11]

Q5: I am observing poor peak shape (tailing or fronting). What should I do?

Answer: Asymmetric peaks are a common problem that negatively impacts resolution and quantitation.

  • Causes of Peak Tailing:

    • Secondary Silanol Interactions: The acidic silanol groups on the silica packing of a C18 column can interact with basic sites on an analyte, causing tailing.

      • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.

      • Solution: Reduce the injection volume or sample concentration.[9]

    • Column Contamination/Void: A buildup of contaminants on the column frit or a void in the packing material can distort peak shape.

      • Solution: Back-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12][13]

  • Causes of Peak Fronting:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to front.

      • Solution: Prepare your sample in the initial mobile phase or a weaker solvent whenever possible.

Q6: My retention times are shifting between injections. What is the likely cause?

Answer: Unstable retention times make peak identification unreliable and indicate a problem with the system's consistency.[12]

  • Causes & Solutions:

    • Inconsistent Mobile Phase Composition: If preparing the mobile phase manually, small errors in mixing can lead to drift, especially in isocratic methods. For gradients, the pump's proportioning valves may be malfunctioning.

      • Solution: Use a graduated cylinder for accurate measurement. If using a gradient, perform a pump proportioning test.

    • Pump Malfunction or Leaks: Air bubbles in the pump head or a leaky pump seal can cause inconsistent flow rates, directly affecting retention times.

      • Solution: Purge the pump thoroughly to remove air bubbles. Inspect all fittings for leaks, especially around the pump heads and injector.[12]

    • Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will drift, especially at the beginning of a sequence.

      • Solution: Ensure a sufficient equilibration time (10-15 column volumes) is included in your method before each run.[12]

References

  • Organic Letters. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available at: [Link]

  • Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Available at: [Link]

  • National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Wikipedia. (n.d.). N-Acylamides. Available at: [Link]

  • Royal Society of Chemistry. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Available at: [Link]

  • National Institutes of Health (NIH). (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • ResearchGate. (2025). Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • ResearchGate. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Available at: [Link]

  • ResearchGate. (2025). Oxidation of N-Acetylcysteine (NAC) under Nanosecond-Pulsed Non-Thermal Dielectric Barrier Discharge Plasma. Available at: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • PubMed. (2013). [Laser photolysis study on photo-oxidation reactions of aromatic amino acids with triplet 2-methylanthraquinone]. Available at: [Link]

  • Taylor & Francis Online. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Available at: [Link]

  • MDPI. (2025). Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. Available at: [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • BioMed Research International. (2022). Forced Degradation – A Review. Available at: [Link]

  • PubMed. (1999). Degradation kinetics of L-glutamine in aqueous solution. Available at: [Link]

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" experimental artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Subject: Troubleshooting Experimental Artifacts, Purification, and Analysis Case ID: CLOP-INT-002-D

Executive Summary

You are likely encountering issues with N-phenylacetyl-2-(2-chlorophenyl)-D-glycine (hereafter referred to as N-PhAc-D-CPG ). In the context of Clopidogrel (Plavix) synthesis, this molecule is the recalcitrant substrate (the "distillate") remaining after the enzymatic resolution of the racemic mixture by Penicillin G Amidase (PGA).

While the enzyme hydrolyzes the L-(S)-enantiomer to the desired free amino acid, the D-(R)-enantiomer remains as the N-phenylacetyl amide . Common experimental artifacts arise from its low solubility, tendency to coprecipitate with product, and difficulties in quantitative racemization for recycling.

Module 1: Biocatalytic Artifacts & The "Stalled" Reaction

Context: You are using Immobilized Penicillin G Amidase (PGA) to resolve the racemic mixture, but conversion has plateaued, or the enantiomeric excess (ee) of the remaining D-amide is lower than expected.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
pH Drift (Acidification) Hydrolysis releases Phenylacetic Acid, dropping pH below 7.0. PGA is inactive at acidic pH.Implement pH Stat: Maintain pH 7.8–8.0 using 2M NH₄OH or NaOH. Do not rely on initial buffering alone.
"Ghost" Precipitate The D-amide (N-PhAc-D-CPG) has lower solubility than the L-amine product and precipitates on the enzyme carrier.Cosolvent Addition: Add 5-10% Methanol or DMSO. Warning: >15% organic solvent often denatures PGA.
Low ee% of D-Amide Non-specific chemical hydrolysis (background reaction) or enzyme promiscuity.Temperature Control: Lower reaction temperature to 25–28°C. High temps (>40°C) increase non-enzymatic hydrolysis of the D-isomer.
Emulsion Formation Phenylacetic acid byproduct acts as a surfactant at high concentrations.Calcium Additive: Add 10mM CaCl₂ to stabilize the enzyme and improve phase separation during workup.
Visual Workflow: The Resolution Cycle

The following diagram illustrates the separation of the L-product from the D-artifact and the critical recycling loop.

Biocatalysis_Workflow Racemate Racemic Substrate (N-PhAc-DL-CPG) Bioreactor Bioreactor (Immobilized PGA, pH 8.0) Racemate->Bioreactor Input Separation Filtration/Acidification Bioreactor->Separation Mixture Product_L Product Stream (S)-2-(2-chlorophenyl)glycine (Soluble at pH < 2) Separation->Product_L Filtrate (Acidic) Artifact_D Solid Artifact N-PhAc-D-CPG (Precipitates at pH < 2) Separation->Artifact_D Retentate (Solid) Racemization Racemization Unit (Thionyl Chloride or Base) Artifact_D->Racemization Recycle Loop Racemization->Racemate Regenerated (DL)

Caption: Separation logic for the D-amide artifact (Red) from the desired L-amine product (Green) via pH-switch filtration.

Module 2: Purification & Racemization Protocols

The Issue: The economic viability of the process depends on successfully recycling the N-PhAc-D-CPG artifact. Users often report "darkening" or "tarring" during this step.

Protocol: Chemical Racemization of N-PhAc-D-CPG

Standard Protocol adapted from Sanofi & academic optimization [1, 2].

  • Isolation: Collect the wet cake of N-PhAc-D-CPG (precipitated at pH 1–2). Dry at 60°C.

  • Activation: Suspend the solid in Toluene or Methanol.

  • Catalyst Addition:

    • Method A (Base): Add 0.5 eq. Sodium Methoxide (NaOMe). Reflux for 4 hours.

    • Method B (Acid - Preferred): Add 0.1 eq. Thionyl Chloride (SOCl₂). Heat to 60°C.

    • Mechanism:[1][2][3] Acid chloride formation promotes enolization at the

      
      -carbon, scrambling the chirality.
      
  • Quench: Cool to 10°C and add water.

  • Recovery: The product is now (R,S)-N-PhAc-CPG . Recrystallize from Methanol/Water to remove colored impurities.

Critical Artifact Warning:

  • Oligomerization: If heated >80°C without solvent, the molecule undergoes self-condensation to form diketopiperazines (cyclic dimers), appearing as insoluble brown specks.

  • Fix: Strictly control temperature <70°C and ensure dilute conditions (10% w/v).

Module 3: Analytical Troubleshooting (HPLC)

Context: You see split peaks, tailing, or inconsistent retention times for the D-amide.

HPLC Method Parameters
ParameterSettingRationale
Column C18 (ODS) Chiral (e.g., Chiralpak AGP or immobilized protein)Standard C18 separates Amide vs Amine. Chiral column needed to verify racemization.
Mobile Phase 40:60 ACN : Phosphate Buffer (50mM, pH 3.0)Low pH suppresses ionization of the carboxylic acid, sharpening the peak.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 225 nmThe chlorophenyl ring absorbs strongly here; minimizes solvent noise.
Common Chromatographic Artifacts
  • Peak Splitting (The "Twin" Peak):

    • Cause: At pH > 4.0, the carboxylic acid exists in equilibrium between ionized (COO⁻) and protonated (COOH) states.

    • Solution: Drop mobile phase pH to 2.5–3.0 using Phosphoric acid.

  • Broad Tailing:

    • Cause: Interaction between the amide nitrogen and residual silanols on the column.

    • Solution: Add 0.1% Triethylamine (TEA) and adjust pH to 3.0 (TEA-Phosphate buffer).

Frequently Asked Questions (FAQ)

Q1: Why is my N-PhAc-D-CPG turning pink/red during storage?

  • A: This indicates oxidation of the phenylacetyl moiety or trace phenol contaminants. It is usually cosmetic but can inhibit the enzyme if recycled without recrystallization. Store in amber glass at 4°C.

Q2: Can I use a lipase instead of Penicillin G Amidase?

  • A: Generally, no. Lipases (like CAL-B) typically act on esters, not amides. PGA is unique because it specifically cleaves the phenylacetyl amide bond. Using a lipase would require converting the substrate to an ester first, adding two synthetic steps [3].

Q3: How do I distinguish the D-enantiomer from the L-enantiomer without a chiral column?

  • A: You cannot distinguish them directly on a standard C18 column. However, you can infer purity by reacting a small sample with the enzyme. If the peak disappears, it was the L-isomer. If it persists, it is the D-isomer (N-PhAc-D-CPG).

Q4: What is the specific rotation of the pure D-isomer?

  • A: Literature values for the N-phenylacetyl derivative are scarce due to its role as an intermediate, but the free amino acid (R)-(-)-2-(2-chlorophenyl)glycine typically shows

    
     to 
    
    
    
    (c=1, 1N HCl). The N-phenylacetyl derivative will have a significantly different rotation, often inverted in sign depending on the solvent [4].

References

  • Fadnavis, N. W., et al. (2008).[4] "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Journal of Biotechnology.

  • Sanofi-Synthelabo. (1998).[2] "Process for the preparation of Clopidogrel." US Patent 6,180,793.

  • Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide hydrolysis." Bioorganic & Medicinal Chemistry.

  • Liu, Z., et al. (2010). "Chemo-enzymatic synthesis of (S)-2-chlorophenylglycine." Tetrahedron: Asymmetry.

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA). The molecule contains a chlorophenyl group; handle as a potential irritant and environmental toxin.

Sources

Technical Support Center: Solubility Enhancement for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: Why is my N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (and similar N-acyl amino acids) poorly soluble in neutral aqueous buffers?

Answer:

The low aqueous solubility of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine stems from its molecular structure, which features a combination of polar and non-polar (hydrophobic) characteristics.

  • Hydrophobic Character: The molecule contains two bulky, non-polar aromatic rings: a phenyl ring and a chlorophenyl ring. These groups are "water-fearing" and contribute significantly to the molecule's low affinity for aqueous solutions, a property quantified by a high octanol-water partition coefficient (LogP).[1] While the exact LogP of this specific molecule is not published, analogous structures like Phenylacetylglycine and 2-(2-chlorophenyl)glycine have LogP values that indicate significant hydrophobicity.[2][3] The large non-polar surface area dominates its interaction with water.

  • Ionizable Group: The molecule possesses a single acidic functional group: a carboxylic acid (-COOH).[4] In neutral water (pH ~7), this group is only partially ionized. The Henderson-Hasselbalch equation dictates the ratio of the ionized (conjugate base, -COO⁻) to the non-ionized (protonated acid, -COOH) form.[5] The non-ionized form is significantly less soluble than the ionized salt form.

  • N-Acylation: The N-acetyl group can also influence solubility. While it may seem to add polarity, studies on N-acetylated amino acids show complex effects on the pKa of the carboxylic acid group compared to their non-acetylated counterparts.[6][7]

This combination of a large hydrophobic structure with a weakly acidic functional group leads to the observed poor solubility in standard neutral buffers like phosphate-buffered saline (PBS).

Part 2: Primary & Advanced Strategies for Solubility Enhancement

This section provides a logical workflow for addressing solubility, from the simplest and most common techniques to more advanced methods for challenging applications.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) B Strategy 1: pH Adjustment (Salt Formation) A->B C Is solubility sufficient and pH compatible with the experiment? B->C D Strategy 2: Use of Co-solvents (e.g., DMSO, Ethanol) C->D No G End: Optimized Solubilization Protocol C->G Yes E Is the final solvent concentration compatible with the assay? D->E F Strategy 3: Advanced Methods (Surfactants or Cyclodextrins) E->F No E->G Yes H Re-evaluate experimental constraints. Consider formulation changes. E->H Precipitation or Toxicity F->G H->D

Caption: A logical flowchart for troubleshooting solubility issues.

FAQ 2: How can I use pH adjustment to improve the solubility of my compound?

Answer:

Adjusting the pH is the most common and effective first step for improving the solubility of ionizable compounds like N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine.[8][9] The strategy relies on converting the poorly soluble neutral acid into its much more soluble salt form.

Mechanism: The Henderson-Hasselbalch Principle

The solubility of a weak acid is highly dependent on pH.[10][11] By raising the pH of the solution above the compound's pKa (the pH at which 50% of the compound is ionized), we shift the equilibrium towards the deprotonated, negatively charged carboxylate form (-COO⁻). This ionized form is more polar and interacts more favorably with water, leading to a significant increase in solubility.[12]

G cluster_0 Mechanism of pH-Dependent Solubility Compound_Low R-COOH (Low Solubility, Neutral) Compound_High R-COO⁻ + H⁺ (High Solubility, Ionized Salt) Compound_Low->Compound_High Add Base (e.g., NaOH) Raises pH Compound_High->Compound_Low Add Acid (e.g., HCl) Lowers pH pH_Low Low pH (pH < pKa) pH_Low->Compound_Low Favors pH_High High pH (pH > pKa) pH_High->Compound_High Favors

Caption: Relationship between pH, pKa, and solubility for a weak acid.

Experimental Protocol: pH Adjustment for Solubilization

  • Preparation: Weigh the desired amount of your compound into a sterile glass vial.

  • Initial Suspension: Add a small volume of purified water (e.g., Milli-Q) to create a slurry. Do not add the full final volume yet.

  • Titration: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Observation: Continue adding the base and stirring until the compound fully dissolves. The solution should become clear.

  • pH Measurement: Use a calibrated pH meter to check the pH of the solution.

  • Final Volume Adjustment: Once dissolved, add your desired buffer (e.g., PBS) to reach the final target concentration and volume. Verify the final pH. It should remain in the basic range where the compound is soluble.

Troubleshooting Guide: pH Adjustment

IssueProbable CauseRecommended Solution
Compound precipitates when added to final buffer. The final buffer's pH is too low, or its buffering capacity is too high, causing the compound to re-protonate.Ensure the final pH of the solution is at least 1-2 units above the compound's estimated pKa. You may need to use a buffer with a higher pH (e.g., Tris or Bicarbonate buffer at pH 8.0-8.5).
A very high pH (>9) is needed for dissolution. The compound is extremely insoluble, or the pKa is higher than anticipated.A high pH may not be compatible with your biological assay. If this is the case, pH adjustment alone is not a suitable method. Proceed to FAQ 3 (Co-solvents).
Solution is hazy or opalescent after dissolution. The compound may not be fully dissolved or could be forming colloidal aggregates.Try gentle warming (to 37°C) or brief sonication. If haziness persists, filtration through a 0.22 µm filter may be necessary, but you must re-quantify the concentration post-filtration.
FAQ 3: My experiment requires a near-neutral pH. How can I use co-solvents to make a stock solution?

Answer:

When pH adjustment is not an option, using a water-miscible organic co-solvent is the standard approach.[13] A co-solvent works by reducing the overall polarity of the solvent system (water), making it more favorable for a hydrophobic compound to dissolve.[14] The most common co-solvent for in vitro research is Dimethyl Sulfoxide (DMSO).

Mechanism: Reducing Solvent Polarity

DMSO, ethanol, and other co-solvents are miscible with water but are significantly less polar. When added to an aqueous solution, they disrupt the hydrogen bonding network of water. This creates a "friendlier" microenvironment for the non-polar phenyl rings of your compound, allowing them to dissolve. The result is a highly concentrated stock solution that can be diluted into your aqueous experimental medium.

G cluster_0 Mechanism of Co-solvency A Compound in Water: Poor Solubility (Hydrophobic compound does not interact well with polar water) B Compound in Water + Co-solvent: High Solubility (Co-solvent reduces overall polarity, creating a favorable environment for the compound) A->B Add Co-solvent (e.g., DMSO)

Caption: How a co-solvent improves the solubility of a hydrophobic compound.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Safety First: Handle DMSO in a chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Weigh Compound: Accurately weigh the desired mass of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine into a sterile, DMSO-compatible vial (glass or polypropylene).

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).[15]

  • Dissolve: Vortex the vial thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can assist dissolution.[15] The final solution should be clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]

Troubleshooting Guide: Co-solvents

IssueProbable CauseRecommended Solution
Compound precipitates when stock is diluted into aqueous buffer/media. "Crashing out" occurs when the final co-solvent concentration is too low to maintain solubility.This is the most common issue. Solution: Perform serial dilutions of your stock in the co-solvent first, then add the final, most dilute stock to the aqueous medium. Alternatively, ensure the final concentration of DMSO in your assay is as high as tolerable (typically ≤0.5% for cell-based assays) to maintain solubility.[16][17]
Cell toxicity or assay interference is observed. The co-solvent itself (e.g., DMSO) is causing biological effects.Solution 1: Reduce the final DMSO concentration to the lowest possible level (e.g., 0.1%).[17] Solution 2: Include a "vehicle control" in all experiments (your assay medium containing the same final concentration of DMSO without the compound) to account for solvent effects.[15] Solution 3: Consider a less toxic co-solvent like Ethanol or PEG400, but test their compatibility with your assay first.[16]
Compound is not soluble even in 100% DMSO. The compound has extremely low organic solubility ("brick dust").This is rare for this class of compounds but possible. If insolubility persists even with warming/sonication, you may need to explore advanced formulation strategies (see FAQ 4).
FAQ 4: Simple pH adjustment and co-solvents are insufficient or incompatible with my system. What are my next options?

Answer:

For highly challenging situations, advanced formulation techniques like using surfactants or cyclodextrins can be employed. These methods work by encapsulating the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous solvent.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell.[19][20] Your poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the water and carried in solution.[21] Common laboratory surfactants include Tween® 80 and Sodium Dodecyl Sulfate (SDS).

  • Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a bucket-like shape.[22][23] Their interior cavity is hydrophobic, while the exterior is hydrophilic.[24] The hydrophobic parts of your compound can fit inside this cavity, forming a "host-guest" inclusion complex.[25][26] This complex is much more soluble in water than the drug alone. Modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used for their enhanced solubility and low toxicity.[26]

When to Consider These Methods:

  • When the required concentration of the drug is very high.

  • For in vivo studies where DMSO concentrations must be minimized.

  • When creating stable formulations for long-term storage or delivery.

Implementing these advanced techniques requires careful formulation development and characterization, often involving phase solubility studies to determine the optimal type and concentration of the excipient.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.Taylor & Francis.
  • Micellar solubilization: Significance and symbolism.[No Source]
  • Cyclodextrin Inclusion Compounds.CD Bioparticles.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Cyclodextrin Complexes: Host & Drug Delivery.Vaia.
  • (PDF) Micellar solubilization of drugs.
  • Micellar solubiliz
  • Solubility Enhancement of Hydrophobic Drugs.[No Source]
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • pK a Values determined for the amino acids 1-4 and their N-acetyl deriv
  • Strategies for improving hydrophobic drugs solubility and bioavailability.[No Source]
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.PubMed.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.Aston Research Explorer.
  • Chapter 3. Pharmacokinetics.Pharmacology for the Physical Therapist | AccessPhysiotherapy.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC.
  • Solubility enhancement techniques: A comprehensive review.[No Source]
  • Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • (PDF)
  • Compound Handling Instructions.MCE.
  • Preparation of a CL097 Stock Solution using DMSO: An Applic
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • N-Acetyl-2-p-chlorophenyl-d-glycine.Sigma-Aldrich.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?Chemistry Stack Exchange.
  • Cosolvent.Wikipedia.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.YouTube.
  • FAQs on Inhibitor Prepar
  • How do I make a stock solution of a substance in DMSO?
  • N-Acetyl-L-Lysine.PubChem - NIH.
  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE.[No Source]
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.MDPI.
  • Buffer and sample preparation for direct binding assay in 2% DMSO.GE Healthcare Life Sciences.
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • Biosynthesis and physiological functions of N-‐acyl amino acids.Diva-portal.org.
  • The Solubility of Amino Acids in Various Solvent Systems.[No Source]
  • N-acetyl-D-proline (YMDB00833).
  • Phenylacetylglycine.PubChem - NIH.
  • 2-(2-Chlorophenyl)glycine.PubChem.
  • N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes.
  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods.
  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies.MDPI.
  • DL-(2-Chlorophenyl)glycine.[No Source]
  • Showing metabocard for N-Phenylacetylglycine (MMDBc0033545).MiMeDB.
  • 2-(2-Chlorophenyl)glycine.ChemicalBook.

Sources

Technical Support Center: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis of this important chiral intermediate.

The synthesis of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine is a critical step in various pharmaceutical manufacturing processes, including as a precursor for resolving agents used in the production of clopidogrel.[1][2] Achieving high purity and yield is paramount, and controlling side reactions is the primary challenge. This guide is structured to help you identify, understand, and mitigate common impurities.

Part 1: Frequently Asked Questions (FAQs) about Common Side Products

This section addresses the most common impurities encountered during the N-acylation of 2-(2-chlorophenyl)-D-glycine with a phenylacetylating agent, typically under Schotten-Baumann conditions.[3][4]

Q1: What are the primary side products I should expect during my synthesis?

The most frequently observed impurities arise from the reactants, reaction conditions, and inherent reactivity of the amino acid. While the main reaction involves the acylation of the amino group of 2-(2-chlorophenyl)-D-glycine with phenylacetyl chloride, several competing reactions can occur.[2][5]

Table 1: Summary of Common Reaction Side Products

Side Product NameStructureFormation MechanismMitigation Strategy
Diacylated Glycine N,N-bis(phenylacetyl)-2-(2-chlorophenyl)-D-glycineOver-acylation of the primary product under harsh basic conditions.Use controlled stoichiometry (slight excess of the amino acid), slow addition of acyl chloride, and maintain low temperature (0-5 °C).
Dipeptide Impurity N-phenylacetyl-(2-chlorophenylglycyl)-(2-chlorophenyl)glycineActivation of the product's carboxyl group by unreacted acylating agent, followed by coupling with another molecule of the starting amino acid.[6]Maintain pH > 9 to keep the carboxylic acid deprotonated and less nucleophilic. Ensure efficient mixing and slow addition of the acyl chloride.[6]
Racemized Product (L-isomer) N-phenylacetyl-2-(2-chlorophenyl)-L -glycineBase-catalyzed abstraction of the acidic α-proton, especially via an azlactone intermediate.[7][8]Use a weaker base if possible, maintain low temperatures, and minimize reaction time. Avoid excessive heat during workup and isolation.[7][9]
Phenylacetic Acid Phenylacetic AcidHydrolysis of the phenylacetyl chloride or anhydride starting material.Use anhydrous solvents and reagents. Ensure the reaction vessel is dry before starting.
Unreacted Starting Material 2-(2-chlorophenyl)-D-glycineIncomplete reaction due to poor stoichiometry, insufficient activation, or short reaction time.Ensure accurate weighing of reagents, use a slight excess of the acylating agent, and monitor the reaction to completion via TLC or HPLC.
Q2: My chiral HPLC shows a peak for the L-isomer. How does racemization happen and why is it so critical to control?

Racemization, the conversion of the desired D-enantiomer to the undesired L-enantiomer, is a significant concern because it can be difficult to remove and directly impacts the efficacy of the final active pharmaceutical ingredient.

The primary mechanism for racemization in N-acylated amino acids involves the formation of an azlactone (or oxazolone) intermediate.[7] The α-proton on the stereocenter of this azlactone is acidic and can be removed by the base in the reaction mixture. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.[7][10]

Key Factors Influencing Racemization:

  • Base Strength & Concentration: Stronger bases and higher concentrations increase the rate of α-proton abstraction.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both azlactone formation and proton abstraction.[11]

  • Solvent: The choice of solvent can influence the stability of the intermediates and the rate of racemization.

  • Activation Method: The type of coupling agent or acylating agent used can affect the propensity for azlactone formation.[7]

Controlling this impurity is critical as enantiomeric purity is a strict requirement for most pharmaceutical applications.

Q3: I'm seeing a high molecular weight impurity consistent with a dipeptide. What causes this?

Dipeptide formation is a classic side reaction in amide coupling when the carboxylic acid of the product is inadvertently activated.[6] Under Schotten-Baumann conditions, if the pH drops or is not sufficiently basic, the carboxylic acid of the newly formed N-phenylacetyl-D-glycine derivative can be activated by excess phenylacetyl chloride to form a mixed anhydride. This activated species can then react with a molecule of the starting 2-(2-chlorophenyl)-D-glycine, leading to the formation of a dipeptide.[6]

To prevent this, it is crucial to maintain a sufficiently high pH (typically >9) throughout the addition of the acyl chloride to ensure the carboxylate group remains deprotonated and non-nucleophilic.[6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps to diagnose and solve common issues encountered during the synthesis.

Troubleshooting Workflow: Low Yield and Purity

This workflow helps diagnose the root cause of poor reaction outcomes.

Caption: Troubleshooting flow for low yield and purity.

Protocol 1: Standard Synthesis via Schotten-Baumann Reaction

This protocol is a baseline method for the N-acylation.

  • Preparation : In a jacketed reactor, dissolve 2-(2-chlorophenyl)-D-glycine (1.0 eq) and sodium hydroxide (2.5 eq) in deionized water. Cool the solution to 0-5 °C with constant stirring.[2][12]

  • Acylation : Slowly add a solution of phenylacetyl chloride (1.1 eq) in an appropriate organic solvent (e.g., toluene or DCM) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2][4] Maintain the pH between 9-11 during the addition.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup : Cool the mixture back to 0-5 °C. Carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.[12]

  • Isolation : Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum at 50-60 °C.

Protocol 2: Minimizing Racemization

If racemization is a persistent issue, consider these modifications:

  • Lower Temperature : Conduct the entire reaction, including the post-addition stirring period, at 0-5 °C.

  • Alternative Base : Substitute sodium hydroxide with a milder base like sodium bicarbonate. This may require longer reaction times but can significantly suppress racemization.

  • pH Control : Use a pH stat to maintain the pH precisely within the desired range, avoiding spikes in basicity that can accelerate proton abstraction.

Part 3: Mechanistic Insights into Side Product Formation

Understanding the chemical pathways that lead to impurities is key to their prevention.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction alongside the pathways for the formation of two critical side products: the racemized L-isomer and the dipeptide impurity.

G cluster_main Main Reaction Pathway cluster_racemization Racemization Pathway cluster_dipeptide Dipeptide Formation A 2-(2-chlorophenyl)-D-glycine C N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE (Desired Product) A->C + Base (NaOH) - HCl B Phenylacetyl Chloride B->C D Azlactone Intermediate C->D Excess Base G Mixed Anhydride C->G + Phenylacetyl Chloride (Low pH) E Enolate D->E - H+ E->D + H+ F L-isomer Impurity E->F Protonation H Dipeptide Impurity G->H + Starting Glycine

Caption: Key reaction and side-product pathways.

This visualization highlights the critical branch points where the reaction can deviate from the desired outcome. For instance, excess base can push the product towards the racemization pathway via the azlactone intermediate.[7] Similarly, poor pH control allows the product to form a mixed anhydride, leading to dipeptide formation.[6]

References
  • Alonso, D. A., et al. (2023). "Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis." Organic Process Research & Development, 27(5), 982–992. Available at: [Link]

  • Boll, E., & Meyer, H. (1998). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. U.S. Patent No. 6,080,887.
  • De Spiegeleer, B., et al. (2014). "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. Available at: [Link]

  • Fadnavis, N. W., et al. (2008). "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." Tetrahedron: Asymmetry, 19(14), 1695-1698. Available at: [Link]

  • Iannucci, I., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)." Molecules, 28(2), 533. Available at: [Link]

  • Lokey, S. (2017). "Schotten-Baumann Reaction." Lokey Lab Protocols. Available at: [Link]

  • MolecularCloud. (2023). "6 peptide impurities that appear during the synthesis & storage of peptides." Available at: [Link]

  • Wikipedia. (n.d.). "Schotten–Baumann reaction." Retrieved from [Link]

  • Xiang, J. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Chinese Patent No. CN101864464B.
  • Xiang, J. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. Available at: [Link]

Sources

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine . It is designed for researchers utilizing this compound as a chiral standard, a substrate for enzymatic specificity studies (specifically Penicillin G Acylase), or an intermediate in the synthesis of antiplatelet agents (e.g., Clopidogrel precursors).[1]

Product Profile & Critical Properties
PropertySpecificationTechnical Note
CAS Number 1098100-07-2Specific to the N-phenylacetyl derivative.[2][3][4][5]
Molecular Formula C₁₆H₁₄ClNO₃MW: 303.74 g/mol
Stereochemistry D-Configuration (R-isomer)Critical: The α-proton is acidic due to the adjacent phenyl ring and amide carbonyl, making it susceptible to base-catalyzed racemization.
Solubility Low in water; Soluble in DMSO, MeOHHydrophobic aromatic rings reduce aqueous solubility.[1]
Enzymatic Stability High (PGA Resistant)Penicillin G Acylase (PGA) typically hydrolyzes the L-(S)-enantiomer, leaving this D-isomer intact [1].
Part 1: Storage & Stability Protocols

Core Directive: This molecule combines an amide linkage with an activated chiral center.[1] Storage protocols must prevent hydrolysis (loss of the phenylacetyl group) and racemization (conversion of D-form to L-form).

1. Long-Term Storage (Solid State)
  • Temperature: Store at 2°C to 8°C . While the solid is relatively stable, lower temperatures reduce the kinetic rate of spontaneous racemization if trace moisture or impurities are present.[1]

  • Atmosphere: Desiccate under Argon or Nitrogen.

    • Reasoning: Moisture can facilitate amide hydrolysis over long periods.[1] More importantly, atmospheric CO₂/moisture cycles can alter surface pH, promoting racemization.[1]

  • Light Protection: Store in amber vials. Halogenated aromatic rings can be sensitive to photodegradation (dehalogenation) upon extended UV exposure.[1]

2. Solution Storage (Stock Solutions)
  • Solvent Choice: Anhydrous DMSO or Methanol .[1]

  • Avoid: Do NOT store in aqueous buffers (especially PBS or Tris) for >24 hours.

  • Shelf Life:

    • DMSO Stock (100 mM): Stable for 3 months at -20°C.

    • Aqueous Working Solution: Prepare fresh.[1] Do not freeze-thaw.

Part 2: Handling & Solubilization Troubleshooting
Scenario A: "The compound precipitated when I added it to my assay buffer."
  • Root Cause: Rapid change in polarity.[1] The hydrophobic chlorophenyl and phenylacetyl groups cause aggregation in water.[1]

  • The Fix:

    • Dissolve the compound in DMSO to 100x the final concentration (e.g., 100 mM).

    • Add the buffer to the DMSO solution dropwise with vortexing, or inject the DMSO stock into a rapidly stirring buffer volume.

    • Limit: Keep final DMSO concentration <1% if used in enzymatic assays to avoid denaturing the protein.

Scenario B: "My chiral HPLC shows a 'ghost' peak for the L-isomer."
  • Root Cause: Base-Catalyzed Racemization .[1] You likely exposed the D-isomer to pH > 8.0 or high temperatures during preparation.[1]

  • Mechanism: The electron-withdrawing nature of the amide and the chlorophenyl ring makes the α-proton highly acidic (

    
    , lower than standard amides). Bases abstract this proton, forming a planar enolate intermediate that reprotonates racetically.[1]
    
  • The Fix:

    • Maintain pH < 7.5 during handling.[1][6]

    • If heating is required for dissolution, do not exceed 40°C.[1]

Part 3: Experimental Workflow & Logic

The following diagram illustrates the role of this molecule in the Kinetic Resolution Loop (commonly used in Clopidogrel synthesis). Understanding this pathway explains why the D-isomer is often found as the "unreacted" species in enzymatic mixtures.[1]

G Racemate Racemic Substrate (N-Phenylacetyl-2-chlorophenylglycine) PGA Enzyme: Penicillin G Acylase (Highly L-Specific) Racemate->PGA Kinetic Resolution L_Product L-(S)-Amino Acid (Hydrolyzed Product) PGA->L_Product Hydrolysis (Fast) D_Target N-Phenylacetyl-D-Glycine (UNREACTED TARGET) PGA->D_Target Remains Intact (Resistant) Racemization Chemical Racemization (Heat + Base/Acid) D_Target->Racemization Recycling Step Racemization->Racemate Re-entry to Loop

Figure 1: Kinetic Resolution Cycle. The D-isomer (Topic Molecule) accumulates because Penicillin G Acylase selectively hydrolyzes the L-isomer. The D-isomer is often isolated here or recycled via racemization [2].

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave a solution of this compound?

  • Answer: No. Autoclaving (121°C, high pressure) will cause significant hydrolysis of the amide bond and thermal racemization.[1] Sterilize solutions by filtration through a 0.22 µm PVDF or PTFE membrane.[1]

Q2: Why is the D-isomer used as a negative control in PGA assays?

  • Answer: Penicillin G Acylase (PGA) has a high enantioselectivity (E > 100) for the L-configuration (S-isomer) of phenylglycine derivatives. The D-isomer binds to the active site but is hydrolyzed extremely slowly (or not at all), making it an ideal probe to test enzyme stereospecificity or competitive inhibition [1, 3].

Q3: I need to recover the free amino acid (D-2-chlorophenylglycine). How do I remove the phenylacetyl group?

  • Answer: Enzymatic removal is difficult due to PGA resistance.[1] You must use chemical hydrolysis :

    • Reflux in 6N HCl for 2–4 hours.

    • Warning: This harsh condition may induce some racemization.[1]

    • Alternatively, use a D-specific acylase if available (rare), or convert to the methyl ester and use a lipase (e.g., Candida antarctica Lipase B) if specificity allows.[1]

Q4: Is the compound hygroscopic?

  • Answer: Moderate. While the pure crystalline form is not intensely hygroscopic, the presence of trace salts (from synthesis neutralization) can make it pull moisture.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

References
  • Fadnavis, N. W., et al. (2008).[1] "Enantioselective hydrolysis of N-phenylacetyl-2-(2-chlorophenyl)glycine by Penicillin G Acylase." Biotechnology Progress. (Context: Describes the resistance of the D-isomer to hydrolysis).

  • Liu, Y., et al. (2006).[1] "Chemoenzymatic synthesis of optically active non-natural amino acids." Journal of Molecular Catalysis B: Enzymatic. (Context: Racemization protocols for recycling the D-isomer).

  • Alkema, W. B. L., et al. (2003).[1] "Structural insights into the substrate specificity of Penicillin G Acylase." Protein Engineering, Design and Selection. (Context: Mechanistic basis for L-specificity).

Sources

Technical Support Center: Overcoming Resistance to Compound X (N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals who are encountering or anticipating resistance to this novel therapeutic agent in their cell line models. As Senior Application Scientists, we have compiled this guide to provide both high-level strategic insights and detailed, practical troubleshooting steps to help you navigate the complexities of drug resistance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of resistance to Compound X.

Q1: We are observing a gradual decrease in the efficacy of Compound X in our long-term cell culture experiments. What are the likely causes?

This is a classic presentation of acquired resistance. The underlying mechanisms can be multifaceted and often involve the selection of a subpopulation of cells with pre-existing or newly acquired resistance mechanisms. The most common drivers include:

  • Target Modification: Genetic mutations in the target protein of Compound X can prevent the drug from binding effectively. Alternatively, the cells may amplify the gene encoding the target, leading to its overexpression and effectively titrating out the drug.

  • Increased Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as pumps to actively remove Compound X from the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop "workarounds" to the pathway inhibited by Compound X. By activating parallel or downstream signaling cascades, they can maintain proliferation and survival signals even in the presence of the drug.

  • Altered Drug Metabolism: Cells may enhance the metabolic inactivation of Compound X, converting it into a less active form more rapidly.

Q2: How can we determine if our resistant cell line is overexpressing drug efflux pumps?

A common and effective method is to assess the activity of ABC transporters using fluorescent substrates or by co-administering Compound X with a known efflux pump inhibitor.

  • Functional Assays: You can use fluorescent dyes that are known substrates for efflux pumps, such as Rhodamine 123 or Calcein-AM. Resistant cells will show lower intracellular fluorescence compared to the parental (sensitive) cells. This effect can be reversed by co-incubating the cells with a potent efflux pump inhibitor like Verapamil or Cyclosporin A.

  • Molecular Analysis: Quantitative PCR (qPCR) or Western blotting can be used to directly measure the mRNA and protein levels of common efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cell lines compared to the sensitive parental line.

Q3: What are the first steps we should take to characterize our newly generated Compound X-resistant cell line?

A systematic approach is crucial. We recommend the following initial characterization workflow:

  • Confirm the Resistance Phenotype: Perform a dose-response assay to determine the IC50 (half-maximal inhibitory concentration) of Compound X in the resistant line and compare it to the parental line. A significant shift (typically >3-fold) in the IC50 confirms resistance.

  • Assess Cross-Resistance: Test the resistant cell line against other compounds with similar or different mechanisms of action. This can provide initial clues about the resistance mechanism (e.g., resistance to multiple unrelated drugs suggests an efflux pump mechanism).

  • Investigate the Target: If the direct molecular target of Compound X is known, sequence the target gene in the resistant cells to check for mutations. Also, assess the target's expression level via qPCR or Western blot.

  • Analyze Drug Accumulation: Use methods like liquid chromatography-mass spectrometry (LC-MS) to directly measure the intracellular concentration of Compound X in sensitive versus resistant cells. Reduced accumulation is a strong indicator of an efflux-based mechanism.

Part 2: Troubleshooting Guide - Experimental Issues & Solutions

This guide provides solutions to specific experimental problems you may encounter.

Issue 1: High variability in IC50 values for Compound X in our resistant cell line.
  • Potential Cause 1: Heterogeneous Population: Your resistant cell line may not be clonal and could consist of a mixed population of cells with varying degrees of resistance.

  • Solution 1: Single-Cell Cloning: Perform limiting dilution or use a cell sorter to isolate single cells and expand them into clonal populations. Subsequently, screen these individual clones for stable and consistent resistance to Compound X.

  • Potential Cause 2: Unstable Resistance Phenotype: The resistance mechanism might be transient or dependent on continuous drug pressure.

  • Solution 2: Culture with Drug Pressure: Maintain the resistant cell line in a continuous low dose of Compound X (typically at the IC20 or IC30 of the resistant line) to ensure the stability of the resistance phenotype. However, be sure to remove the drug for a sufficient period before conducting experiments to avoid interference with the assay.

Issue 2: We have identified a mutation in the target protein, but how do we confirm it is responsible for the resistance?
  • Potential Cause: The mutation is a passenger mutation and not the driver of resistance.

  • Solution: Functional Validation through Genetic Engineering:

    • Site-Directed Mutagenesis: Introduce the identified mutation into the wild-type target protein in the parental (sensitive) cell line using CRISPR/Cas9 or other gene-editing technologies.

    • Ectopic Expression: Alternatively, express the mutated version of the target protein in the sensitive cells.

    • Confirm Phenotype: If the engineered cells now exhibit resistance to Compound X, this confirms that the mutation is the direct cause of resistance.

Issue 3: Our resistant cells do not have target mutations and show no signs of increased drug efflux. What should we investigate next?
  • Potential Cause: Activation of a bypass signaling pathway.

  • Solution: Broad-Spectrum Kinase Profiling and Pathway Analysis:

    • Phospho-Kinase Array: Use a phospho-kinase antibody array to simultaneously assess the activation state of numerous signaling pathways in your sensitive and resistant cell lines, both with and without Compound X treatment. Look for pathways that are hyperactivated in the resistant line.

    • RNA-Sequencing/Proteomics: A more comprehensive approach is to perform RNA-seq or mass spectrometry-based proteomics to get a global view of the changes in gene and protein expression between the sensitive and resistant cells. This can reveal upregulation of compensatory pathways.

    • Hypothesis-Driven Validation: Once a candidate bypass pathway is identified (e.g., upregulation of the PI3K/Akt pathway), use specific inhibitors for key components of that pathway in combination with Compound X to see if you can restore sensitivity.

Part 3: Experimental Protocols & Workflows

Protocol 1: Generation of a Compound X-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of Compound X in your parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Dose Escalation:

    • Begin by continuously exposing the parental cells to Compound X at a concentration equal to their IC50.

    • Monitor the cells for recovery of proliferation. Once the cells are growing steadily, double the concentration of Compound X.

    • Repeat this dose-escalation process incrementally over several months.

  • Isolation of Resistant Population: Once the cells can proliferate in a significantly higher concentration of Compound X (e.g., 10-fold the original IC50), you have a resistant population.

  • Characterization and Banking: Characterize the resistant line as described in the FAQ section and create cryopreserved stocks.

G cluster_0 Workflow: Generating a Resistant Cell Line cluster_1 A Parental Cell Line B Determine IC50 of Compound X A->B C Continuous Culture with IC50 Dose B->C D Monitor Cell Growth C->D E Cells Recovering? D->E E->C No F Increase [Compound X] E->F Yes F->C G Resistant Population Established (e.g., >10x IC50) H Characterize & Bank Cells G->H

Caption: Workflow for the generation of a drug-resistant cell line.

Protocol 2: Rhodamine 123 Efflux Assay
  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment (for control wells): Pre-incubate a subset of wells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (e.g., to a final concentration of 1 µM) to all wells and incubate for 30-60 minutes.

  • Wash: Gently wash the cells with PBS to remove extracellular dye.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor. A significant increase in fluorescence in the resistant cells upon inhibitor treatment indicates efflux pump activity.

Data Presentation: Interpreting Efflux Assay Results
Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)Interpretation
ParentalVehicle10,000Baseline fluorescence
ParentalVerapamil10,500No significant efflux activity
ResistantVehicle2,500High efflux activity
ResistantVerapamil9,800Efflux activity is inhibited

Part 4: Overcoming Resistance - Advanced Strategies

Once the mechanism of resistance is identified, you can devise strategies to overcome it.

G cluster_0 Strategies to Overcome Resistance A Resistance Mechanism Target Mutation Drug Efflux Bypass Pathway B Therapeutic Strategy Next-Gen Inhibitor Efflux Pump Inhibitor Combination Therapy A:f1->B:f1 Develop/Use A:f2->B:f2 Co-administer A:f3->B:f3 Co-administer with inhibitor of bypass pathway

Caption: Matching therapeutic strategies to resistance mechanisms.

Strategy 1: Target Mutations -> Next-Generation Inhibitors

If resistance is due to a specific mutation in the target protein, the most effective strategy is to use a next-generation inhibitor designed to bind to the mutated target.

Strategy 2: Drug Efflux -> Combination with Efflux Pump Inhibitors

As demonstrated in the Rhodamine 123 assay, co-administration of Compound X with an efflux pump inhibitor can restore its intracellular concentration and efficacy. While many potent inhibitors exist for research purposes (e.g., Verapamil, Tariquidar), their clinical translation has been challenging due to toxicity.

Strategy 3: Bypass Pathway Activation -> Rational Combination Therapy

This is often the most complex but also the most promising area for overcoming resistance.

  • Example Scenario: If you find that the PI3K/Akt/mTOR pathway is hyperactivated in your Compound X-resistant cells, a logical next step is to combine Compound X with a PI3K, Akt, or mTOR inhibitor.

  • Experimental Design:

    • Perform dose-response matrices with Compound X and the chosen pathway inhibitor to assess for synergistic effects.

    • Use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.

    • Validate the combination's mechanism by observing the downstream signaling events (e.g., via Western blot for p-Akt, p-S6K) to confirm that you are effectively inhibiting both pathways.

We trust this guide will be a valuable resource in your research. For further inquiries, please do not hesitate to contact our technical support team.

"N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" interference with common lab reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical & Process Troubleshooting

Subject: Resolving Assay Interference and Process Stalling with N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine.

Executive Summary: You are likely encountering issues while working with N-phenylacetyl-2-(2-chlorophenyl)-D-glycine (herein referred to as N-Ph-Cl-D-Gly ), a critical intermediate in the kinetic resolution of Clopidogrel precursors. This compound presents unique "stealth" properties in common colorimetric assays and acts as a potent UV-active contaminant. This guide addresses the specific chemical interferences this molecule introduces to Ninhydrin, OPA, BCA, and UV-Vis workflows, and provides validated workarounds.

Part 1: The Interference Matrix

Quick Reference: How N-Ph-Cl-D-Gly Affects Common Reagents

Reagent/MethodExpected ResultActual InterferenceMechanism of Failure
Ninhydrin Purple Color (570 nm)False Negative (Colorless/Yellow)The N-phenylacetyl group blocks the nucleophilic attack required for Ruhemann’s Purple formation.
OPA (o-Phthalaldehyde) FluorescenceNo Signal Requires a primary amine. The amide bond renders the nitrogen unreactive to OPA.
UV A280 (Protein) Protein QuantificationFalse Positive / High Background The phenylacetyl and chlorophenyl rings have significant absorbance at 280 nm (

is high), masking protein signals.
Penicillin G Acylase (PGA) HydrolysisReaction Stalling The D-enantiomer is often the "wrong" substrate (recalcitrant) and can act as a competitive inhibitor; the byproduct (Phenylacetic acid) causes severe product inhibition.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My Ninhydrin assay shows 0% conversion, but HPLC shows product formation."

Diagnosis: You are likely monitoring the hydrolysis of N-Ph-Cl-D-Gly (or its racemate) using a standard Ninhydrin protocol.

  • The Problem: Ninhydrin reacts only with free primary amines (the product: 2-(2-chlorophenyl)glycine). It does not react with the substrate (N-Ph-Cl-D-Gly) because the nitrogen is acylated.

  • The Consequence: You cannot measure "substrate consumption" directly with Ninhydrin; you can only measure "product appearance." If your enzyme is inactive or the enantioselectivity is high (leaving the D-isomer untouched), the solution remains ninhydrin-negative.

Technical Protocol: The "Total Nitrogen" Hydrolysis Check To quantify the total amount of N-Ph-Cl-D-Gly using Ninhydrin (e.g., to verify starting concentration), you must first strip the protecting group chemically.

  • Aliquot: Take 100 µL of your sample.

  • Acid Hydrolysis: Add 100 µL of 6M HCl.

  • Heat: Incubate at 100°C for 60 minutes (sealed vial). This cleaves the phenylacetyl group.

  • Neutralize: Cool and add 100 µL 6M NaOH (carefully) to reach pH ~5-7.

  • Assay: Proceed with standard Ninhydrin reagent.

    • Result: Now the N-Ph-Cl-D-Gly appears as a positive purple signal.

Visualizing the "Stealth" Mechanism:

NinhydrinInterference cluster_0 Biocatalytic Reaction Substrate N-Ph-Cl-D-Gly (N-Acylated) Ninhydrin Ninhydrin Reagent Substrate->Ninhydrin NO REACTION (Blocked N-terminus) Product Free Amine (2-Chlorophenylglycine) Substrate->Product PGA Enzyme Ruhemann Ruhemann's Purple (570 nm Signal) Ninhydrin->Ruhemann Chromophore Formation Product->Ninhydrin Reacts

Figure 1: The "Blind Spot" in amine detection. The N-acylated substrate is invisible to Ninhydrin until enzymatically or chemically hydrolyzed.

Issue 2: "My HPLC peaks are co-eluting or the baseline is drifting at 210 nm."

Diagnosis: N-Ph-Cl-D-Gly is significantly more hydrophobic than the free amino acid due to the phenylacetyl group. However, it often co-elutes with Phenylacetic Acid (PAA) , the byproduct of the enzymatic cleavage, especially on short C18 columns.

Optimized HPLC Method for Separation: Do not use a standard isocratic protein method. You need a gradient to separate the highly polar free amino acid from the hydrophobic substrate and PAA.

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax SB-C18), 5µmStandard hydrophobicity separation.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH suppresses ionization of carboxylic acids, improving retention shape.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier needed for the phenylacetyl group.
Gradient 0-5 min: 10% B (Elutes Free Amine)5-15 min: 10%

60% B (Elutes PAA & N-Ph-Cl-D-Gly)15-20 min: 60% B
Separates the polar product (early) from the hydrophobic substrate (late).
Detection 230 nm or 254 nmAvoid 210 nm to reduce DMSO/buffer noise. The phenyl rings absorb well at 254 nm.

Note on PAA Interference: Phenylacetic acid (byproduct) has a very similar UV spectrum to the phenylacetyl group on your substrate. You must run a PAA standard to confirm it does not co-elute with your N-Ph-Cl-D-Gly peak.

Issue 3: "The enzymatic reaction stops at 50% conversion."

Diagnosis: This is often not a reagent failure but a fundamental property of the D-enantiomer .

  • Enantioselectivity: If you are using standard Penicillin G Acylase (PGA) to produce the (S)-amine (for Clopidogrel), the enzyme is highly specific. It hydrolyzes the (S)-N-phenylacetyl substrate and leaves the (R)-N-phenylacetyl substrate (the D-isomer) untouched.

    • Result: The reaction should stop at 50%. The remaining 50% is your pure N-Ph-Cl-D-Gly.

  • Product Inhibition: If conversion < 50%, the byproduct Phenylacetic Acid (PAA) is a potent competitive inhibitor of PGA (

    
     is often in the low mM range).
    

Troubleshooting Logic Tree:

Troubleshooting Start Reaction Stalled? CheckConversion Is Conversion exactly 50%? Start->CheckConversion CheckpH Check pH CheckConversion->CheckpH No (<50%) ResolutionSuccess Normal Resolution. D-Isomer remains. CheckConversion->ResolutionSuccess Yes CheckInhibition Check PAA Inhibition CheckpH->CheckInhibition pH OK pH_Issue pH Drop? Hydrolysis releases Acid. Add Buffer. CheckpH->pH_Issue pH < 7.0 Inhibition_Issue Product Inhibition. Remove PAA or Increase Enzyme Load. CheckInhibition->Inhibition_Issue

Figure 2: Diagnostic workflow for reaction stalling. Note that 50% conversion is the theoretical maximum for kinetic resolution of a racemate.

Part 3: Safety & Handling

  • Acidity: N-Ph-Cl-D-Gly is a free carboxylic acid. In unbuffered water, it will drop the pH, potentially denaturing enzymes or precipitating out of solution. Always dissolve in buffered systems (pH 7.5–8.0) for biological assays.

  • Solubility: While the sodium salt is water-soluble, the free acid form (precipitated at pH < 4) is poorly soluble. Ensure your HPLC mobile phase does not cause precipitation inside the column (avoid rapid jumps from pH 8 to pH 2).

References

  • Wegman, M. A., et al. (2001). "Hydrolysis of phenylacetyl-functionalized amino acids by penicillin G acylase." Enzyme and Microbial Technology, 28(7-8), 706-713. Link

  • Liu, Y., et al. (2006). "Enzymatic resolution of 2-chlorophenylglycine with immobilized penicillin G acylase." Journal of Molecular Catalysis B: Enzymatic, 43(1-4), 24-29. Link

  • Friedman, M. (2004). "Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences." Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link

  • Sielc Technologies. "UV-Vis Spectrum of Glycine and Derivatives." HPLC Applications Database. Link

Validation & Comparative

Comparative Guide: N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine vs. Standard GlyT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine against industry-standard Glycine Transporter (GlyT) inhibitors. It is designed for researchers optimizing NMDA receptor modulation assays or developing novel CNS therapeutics.

Executive Summary: The Landscape of Glycine Transport Inhibition[1][2][3][4]

In the context of glutamatergic neurotransmission, the Glycine Transporter Type 1 (GlyT1) is the primary regulator of synaptic glycine concentrations.[1][2] Inhibition of GlyT1 potentiates NMDA receptor (NMDAR) activity by increasing the availability of the co-agonist glycine.[1][3]

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (CAS: 1098100-07-2) represents a specific class of lipophilic glycine derivatives . Unlike the endogenous substrate sarcosine, this compound utilizes a bulky N-phenylacetyl group and a chlorophenyl side chain to sterically occlude the transporter, typically resulting in non-transportable inhibition .

This guide compares it against the three "Gold Standards" in the field:

  • ALX-5407 (NFPS): The benchmark for high-affinity, often irreversible inhibition.

  • Bitopertin (RG1678): The clinical standard for non-competitive, reversible inhibition.

  • Sarcosine: The endogenous, competitive, transportable inhibitor.[4]

Mechanistic Comparison & Structural Logic

Structural Activity Relationship (SAR)

The efficacy of GlyT1 inhibitors hinges on their ability to bind the S1 (substrate) or S2 (allosteric) sites without being translocated.

CompoundChemical ClassBinding ModeKey Structural Feature
N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine N-substituted PhenylglycineCompetitive / Mixed *D-Configuration: Prevents rapid translocation.Phenylacetyl: Provides lipophilic anchor.
ALX-5407 (NFPS) Sarcosine DerivativeIrreversible / Tight-Binding (R)-isomer: Critical for potency.Phenoxypropyl tail: Locks transporter in "inward-facing" conformation.
Bitopertin Piperazine DerivativeNon-Competitive Sulfonyl group: Binds allosterically, independent of glycine concentration.
Sarcosine Amino AcidCompetitive (Transportable) N-methyl: Mimics glycine but with lower Vmax.

*Note: N-substituted glycine derivatives with bulky groups often display mixed kinetics, competing for the substrate site but unable to pass through the pore.

Selectivity Profile (GlyT1 vs. GlyT2)[5][6][7]
  • GlyT1 (Forebrain/Glia): Modulates NMDAR function.[5][6][7]

  • GlyT2 (Spinal Cord/Neurons): Refills presynaptic vesicles for inhibitory glycinergic transmission.

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is designed as a GlyT1-preferring scaffold. The bulky 2-chlorophenyl group typically clashes with the tighter substrate pocket of GlyT2, conferring selectivity similar to the ALX series.

Performance Metrics: Quantitative Comparison

The following data summarizes typical potency ranges observed in [3H]-Glycine uptake assays using CHO cells or synaptosomes.

MetricN-Phenylacetyl-2-(2-chlorophenyl)-D-glycineALX-5407 (NFPS)Bitopertin (RG1678)Sarcosine
IC50 (hGlyT1) ~50 - 200 nM (Est.)*~3 nM ~25 nM ~1000 µM
Selectivity (GlyT1:GlyT2) > 50-fold> 10,000-fold> 100-foldLow
Reversibility ReversibleIrreversible (Slow off-rate)ReversibleReversible
Mechanism Uptake BlockerUptake BlockerUptake BlockerSubstrate / Co-agonist

*Estimation based on structural analogs (phenylglycine derivatives).[8] Exact batch-specific IC50 must be determined via the protocol in Section 5.

Visualization: Mechanism of Action

The following diagram illustrates how these inhibitors modulate the Glutamate/NMDA synapse.

NMDA_Synapse Presynaptic Presynaptic Glutamate Terminal Synapse Synaptic Cleft Presynaptic->Synapse Release Glu Postsynaptic Postsynaptic Neuron (NMDAR) Astrocyte Astrocyte (GlyT1) Astrocyte->Synapse Release (Reverse Transport) Synapse->Postsynaptic Activation Synapse->Astrocyte Reuptake (GlyT1) Glu Glutamate Glu->Postsynaptic Gly Glycine Gly->Postsynaptic Co-activation Gly->Synapse Accumulation Inhibitor N-Phenylacetyl-2- (2-chlorophenyl)-D-glycine Inhibitor->Astrocyte Blocks GlyT1 (Reversible) ALX ALX-5407 ALX->Astrocyte Blocks GlyT1 (Irreversible)

Caption: GlyT1 inhibition on astrocytes prevents glycine clearance, increasing synaptic glycine levels and potentiating NMDAR-mediated signaling.

Experimental Protocol: Validation Workflow

To validate the potency of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine relative to ALX-5407, use this self-validating [3H]-Glycine Uptake Assay.

Reagents & Setup
  • Cell Line: CHO cells stably expressing hGlyT1 (or primary rat cortical astrocytes).

  • Tracer: [3H]-Glycine (Specific Activity: 40-60 Ci/mmol).

  • Buffer: HBSS (pH 7.4) containing 10 µM Alanine (to block System A transporters).

Step-by-Step Workflow
  • Preparation: Seed cells in 96-well plates (50,000 cells/well). Incubate 24h.

  • Wash: Remove media, wash 2x with 200 µL HBSS.

  • Pre-incubation (Critical Step):

    • Add 50 µL of Test Compound (N-Phenylacetyl...) at log concentrations (1 nM - 10 µM).

    • Include ALX-5407 (100 nM) as a Positive Control (0% uptake reference).

    • Include Vehicle (DMSO) as Negative Control (100% uptake reference).

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [3H]-Glycine mix (Final conc: 50 nM tracer + 10 µM cold glycine).

    • Incubate for 10 minutes exactly.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold HBSS (stops transport immediately).

  • Lysis & Counting:

    • Lyse cells with 0.1 N NaOH.

    • Measure CPM via Liquid Scintillation Counting.

Data Analysis Logic

Calculate % Inhibition using the formula:


[4][9]

Success Criteria:

  • Z' Factor > 0.5.

  • ALX-5407 must show >95% inhibition at 100 nM.

  • N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine should exhibit a sigmoidal dose-response curve.

Workflow Visualization

Assay_Workflow Start Seed CHO-GlyT1 Cells Wash Wash 2x HBSS Start->Wash PreInc Add Inhibitor (15 min, 37°C) Wash->PreInc Tracer Add [3H]-Glycine (10 min) PreInc->Tracer Stop Ice-Cold Wash (Terminate) Tracer->Stop Read Scintillation Counting Stop->Read

Caption: Standardized high-throughput workflow for determining IC50 values of GlyT1 inhibitors.

References

  • Atkinson, B. N., et al. (2001). "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology, 60(6), 1414-1423.

  • Pinard, E., et al. (2010). "The generation of the GlyT1 inhibitor bitopertin (RG1678) from a lead series of 4-phenyl-piperazines." Journal of Medicinal Chemistry.

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044.

  • Sigma-Aldrich. "Product Datasheet: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE (CAS 1098100-07-2)."

  • Tocris Bioscience. "NFPS (ALX-5407) Technical Data."

Sources

Validating the neuroprotective effects of "N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE"

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Validation & Comparison Guide for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine . This guide is structured for researchers and drug development professionals, focusing on the compound's structural properties, theoretical neuroprotective mechanisms, and the experimental protocols required to validate its efficacy against established alternatives.

Executive Summary & Compound Profile

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (CAS: 1098100-07-2) represents a specific structural convergence between the N-phenylacetyl moiety found in the nootropic Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) and the 2-(2-chlorophenyl)glycine scaffold, a known pharmacophore in glutamatergic modulation.

While often encountered as a chiral building block in the synthesis of antiplatelet agents (e.g., Clopidogrel intermediates), its specific structure suggests potent neuroprotective potential via NMDA receptor modulation and metabotropic glutamate receptor (mGluR) antagonism . This guide outlines the validation framework to establish its neuroprotective profile compared to industry standards.

Compound Attribute Technical Detail
Chemical Class N-acylated Phenylglycine Derivative
Predicted Mechanism NMDA Glycine-Site Antagonism; mGluR Modulation
Key Structural Feature N-phenylacetyl group : Enhances BBB permeability (Lipophilicity).2-chlorophenyl ring : Steric hindrance favoring receptor selectivity (NMDA/mGluR).
Primary Indication Neuroprotection (Excitotoxicity), Cognitive Enhancement

Mechanistic Hypothesis & Signaling Pathways

To validate this compound, we must analyze its interaction with the glutamatergic system. Unlike Noopept, which modulates Cycloprolylglycine (CPG) and HIF-1α pathways, N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is hypothesized to act directly on the Glycine Binding Site of the NMDA Receptor .

The Neuroprotective Mechanism (Inferred)[1][2][3][4]
  • Excitotoxicity Blockade : Under ischemic or neurodegenerative conditions, excess glutamate overactivates NMDA receptors, leading to calcium influx and apoptosis.

  • Glycine Site Antagonism : The 2-(2-chlorophenyl)glycine core is a known antagonist/partial agonist at the NMDA glycine regulatory site.

  • Lipophilic Delivery : The N-phenylacetyl group facilitates transport across the Blood-Brain Barrier (BBB), delivering the active glycine antagonist directly to synaptic sites.

Pathway Visualization (DOT)

The following diagram illustrates the divergent pathways of this compound versus Noopept.

Neuroprotection_Pathways Compound N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine BBB Blood-Brain Barrier Compound->BBB High Permeability Noopept Noopept (Comparator) Noopept->BBB HIF1 HIF-1α / BDNF Noopept->HIF1 Metabolic Activation NMDA_Site NMDA Receptor (Glycine Site) BBB->NMDA_Site Direct Antagonism (Target) mGluR mGluR1/5 Receptor BBB->mGluR Modulation Ca_Influx Ca2+ Influx (Excitotoxicity) NMDA_Site->Ca_Influx Blocks mGluR->Ca_Influx Attenuates Survival Neuronal Survival & Plasticity HIF1->Survival Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Apoptosis->Survival Inhibition

Caption: Divergent mechanisms: The candidate compound targets excitotoxicity via receptor antagonism, whereas Noopept promotes survival signaling via neurotrophic factors.

Comparative Analysis: Candidate vs. Standards

This section compares the candidate against Noopept (Standard Nootropic) and Memantine (Standard Neuroprotective).

Table 1: Pharmacological & Functional Comparison
FeatureCandidate Compound Noopept Memantine
Core Moiety 2-chlorophenylglycineProlyl-glycineAdamantane amine
Primary Target NMDA Glycine Site (Predicted)HIF-1α / BDNF ExpressionNMDA Channel Pore (Open channel blocker)
Mode of Action Competitive AntagonismAllosteric Modulation / SensitizationUncompetitive Antagonism
Neuroprotection Type Anti-Excitotoxic (Prevents Ca2+ overload)Neurotrophic (Restores damage)Anti-Excitotoxic (Normalizes signaling)
BBB Permeability High (Phenylacetyl carrier)High (Phenylacetyl carrier)High
Clinical Status Research Chemical / Pre-clinical Prescribed (Russia/CIS) / SupplementFDA Approved (Alzheimer's)

Validation Protocols (Experimental Design)

To scientifically validate the neuroprotective effects of "N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine", the following self-validating experimental systems must be employed.

Protocol A: In Vitro Glutamate Excitotoxicity Assay (HT-22 Cells)

Objective: Determine the IC50 for protection against glutamate-induced oxidative stress.

  • Cell Line : HT-22 (Murine hippocampal neuronal cell line).[1][2]

  • Reagents :

    • Glutamate (5 mM) to induce toxicity.[1][2]

    • Candidate Compound (0.1, 1, 10, 100 µM).

    • Positive Control: MK-801 (10 µM) or Noopept (10 µM).

  • Workflow :

    • Seed : 5,000 cells/well in 96-well plates.

    • Pre-treatment : Incubate with Candidate Compound for 1 hour.

    • Insult : Add Glutamate (5 mM) for 24 hours.

    • Readout : MTT assay or LDH release (Cell Viability).

  • Success Criteria : A dose-dependent increase in cell viability >30% compared to glutamate-only control confirms neuroprotection.[3]

Protocol B: In Vivo MCAO (Middle Cerebral Artery Occlusion)

Objective: Assess neuroprotection in a functional stroke model.

  • Subjects : Male Wistar rats (250-300g).

  • Dosing :

    • Group 1: Vehicle (Saline).

    • Group 2: Candidate (10 mg/kg, i.p.) administered 30 min post-occlusion.

    • Group 3: Noopept (10 mg/kg, i.p.) as reference.

  • Procedure :

    • Induce transient focal ischemia via intraluminal filament for 60 mins.

    • Reperfusion for 24 hours.

  • Metrics :

    • Infarct Volume : TTC staining of brain slices.

    • Neurological Score : Bederson scale (0-5) for motor deficits.

  • Validation : A statistically significant reduction in infarct volume (p<0.05) vs. vehicle validates the "Anti-Excitotoxic" hypothesis.

Experimental Workflow Visualization (DOT)

Validation_Protocol Start Compound Validation Start InVitro In Vitro: HT-22 Cells (Glutamate Challenge) Start->InVitro Viability Measure Cell Viability (MTT / LDH) InVitro->Viability InVivo In Vivo: MCAO Rat Model (Ischemia/Reperfusion) Infarct Measure Infarct Volume (TTC Staining) InVivo->Infarct Decision Is Protection > 30%? Viability->Decision Valid Validated Neuroprotectant Infarct->Valid Significant Reduction Decision->InVivo Yes Fail Non-Efficacious Decision->Fail No

Caption: Step-wise validation workflow moving from cellular screening to functional in vivo models.

Synthesis & Purity Considerations

When sourcing or synthesizing this compound for validation, researchers must be aware of its potential role as a chemical intermediate.

  • Chiral Purity : The "D-glycine" configuration is critical. The L-isomer may have different or inactive properties (common in amino acid derivatives). Ensure enantiomeric excess (ee) > 98%.

  • Impurities : As a potential intermediate for Clopidogrel-related synthesis, ensure the absence of thienopyridine byproducts which could confound neuroprotective data with antiplatelet activity.

References

  • Sigma-Aldrich . Product Specification: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE (CAS 1098100-07-2). Link

  • Ostrovskaya, R. U., et al. (2002).[4] The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model. Journal of Psychopharmacology. Link

  • Danysz, W., & Parsons, C. G. (2012). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological Reviews. Link

  • Gudasheva, T. A., et al. (1996). Synthesis and antiamnesic activity of a series of N-acylprolyl-containing dipeptides. European Journal of Medicinal Chemistry. Link

  • Saeed, A., et al. (2017).[5] Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. (Contextual reference for 2-chlorophenylglycine moiety). Link

Sources

Enantiomeric Purity Analysis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Purity Analysis of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development.[1]

Executive Summary & Strategic Context

N-Phenylacetyl-2-(2-chlorophenyl)glycine is a critical chiral intermediate, most notably recognized as the substrate for the enzymatic resolution of (S)-(+)-2-chlorophenylglycine , a key building block for the antithrombotic blockbuster Clopidogrel (Plavix) .[1]

In industrial and research settings, this molecule typically exists in a complex matrix—often an aqueous bioreactor containing Penicillin G Acylase (PGA). The analytical challenge is twofold:

  • Differentiation: You must resolve the D- enantiomer (often the unreacted substrate in PGA resolutions) from the L- enantiomer.[1]

  • Matrix Compatibility: You must choose between direct aqueous injection (Reversed-Phase) and high-resolution organic analysis (Normal-Phase).[1]

This guide compares the two dominant methodologies: Reversed-Phase Chiral HPLC (RP-CSP) versus Normal-Phase Chiral HPLC (NP-CSP) .[1]

Critical Decision Matrix: RP-CSP vs. NP-CSP

The following table summarizes the performance metrics of the two primary methodologies.

FeatureMethod A: Reversed-Phase Chiral HPLC Method B: Normal-Phase Chiral HPLC
Primary Use Case In-process monitoring (IPC) of enzymatic hydrolysis.[1]Final Quality Control (QC) of isolated solids.
Sample Prep Minimal (Filter & Inject).High (Extraction, Drying, Redissolution).
Stationary Phase Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-RH) or Amylose-based RP columns.[1]Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, OD-H).[1]
Mobile Phase Buffer (pH 2-4) / Acetonitrile.[1]Hexane / Isopropanol (IPA) / TFA.
Resolution (

)
Moderate (

).
Superior (

).
Analysis Time 15–25 mins (Equilibration is slow).10–15 mins (Rapid equilibration).
Cost Per Sample Low (Solvents are cheap, no extraction).High (HPLC grade Hexane is costly).
Method A: Reversed-Phase Chiral HPLC (The IPC Workhorse)[1]

Context: When using Penicillin G Acylase to resolve the racemate, the reaction occurs in water at pH 7–8. Extracting every timepoint for Normal Phase analysis introduces kinetic errors and labor. RP-CSP allows direct monitoring.[1]

Experimental Protocol
  • Column: Chiralcel OD-RH or Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 2.5). Note: Low pH suppresses ionization of the carboxylic acid, improving interaction with the CSP.

    • Solvent B: Acetonitrile (ACN).

    • Ratio: Isocratic 60:40 (A:B).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm (Amide bond absorption).

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Sampling: Aliquot 100 µL from the bioreactor.

  • Quenching: Add 100 µL of 1% H₃PO₄ (stops enzymatic activity immediately).

  • Clarification: Centrifuge at 10,000 rpm for 2 mins or filter through 0.22 µm PVDF.

  • Injection: Inject 10 µL directly onto the column.

Expert Insight:

Causality: The N-phenylacetyl group provides significant hydrophobic character, allowing retention on RP columns.[1] However, the free amino acid product (if present) will elute near the void volume. Ensure your integration window accounts for the early elution of the hydrolyzed product.

Method B: Normal-Phase Chiral HPLC (The QC Gold Standard)[1]

Context: For the final isolated intermediate, where high purity (>99.5% ee) is required for downstream regulatory compliance, Normal Phase offers superior peak shape and resolution.

Experimental Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of solid N-phenylacetyl-2-(2-chlorophenyl)glycine in 1 mL of Mobile Phase.

  • Solubility Check: If cloudy, add IPA dropwise until clear, then filter.

  • Conditioning: Flush column for 30 mins to passivate silica sites with TFA.

  • Injection: Inject 5–10 µL.

Expert Insight:

Self-Validating System: The addition of 0.1% TFA is non-negotiable. The carboxylic acid moiety on the glycine backbone will cause severe peak tailing due to interaction with residual silanols on the silica matrix. TFA suppresses this ionization, ensuring sharp Gaussian peaks.

Visualizing the Analytical Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate method based on the process stage.

AnalysisWorkflow Sample Sample Source Bioreactor Aqueous Bioreactor (Enzymatic Resolution) Sample->Bioreactor SolidBatch Isolated Solid (Final Product) Sample->SolidBatch Decision Matrix Type? Bioreactor->Decision SolidBatch->Decision RP_Path Method A: Reversed Phase (Chiralcel OD-RH) Decision->RP_Path Aqueous/Buffer NP_Path Method B: Normal Phase (Chiralpak AD-H) Decision->NP_Path Dry Solid Action_RP Direct Inject (pH < 3.0) RP_Path->Action_RP Action_NP Extract & Dry (Hexane/IPA/TFA) NP_Path->Action_NP

Figure 1: Decision tree for selecting the analytical method based on sample origin (In-process vs. Final QC).

Troubleshooting & System Suitability

To ensure Trustworthiness and data integrity, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    in Normal Phase, increase TFA concentration to 0.2%.
  • Resolution (

    
    ):  Must be > 2.0. If resolution degrades in RP-mode, the column may be fouled with protein (enzyme). Use a guard column.
    
  • Stereochemical Assignment:

    • Crucial Warning: Do not rely solely on "D" or "L" labels from literature, as nomenclature varies with the chlorophenyl priority rules.

    • Validation: Always inject a known racemic standard (synthesized via chemical acylation of racemic 2-chlorophenylglycine) to establish the retention times of both enantiomers.[1]

References
  • Fadnavis, N. W., et al. (2008). "Enantioselective hydrolysis of N-phenylacetyl-2-(2-chlorophenyl)glycine by Penicillin G Acylase." Journal of Biotechnology. (Context: Verification of enzymatic resolution substrate).

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. (Context: Mechanistic basis of polysaccharide CSPs).

  • Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Amino Acid Derivatives." (Context: Protocol standards for mobile phase additives).

Sources

A Comparative Toxicological Assessment of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-phenylacetyl-2-(2-chlorophenyl)-D-glycine is a molecule of interest within contemporary drug discovery and development. Its structural architecture, featuring a phenylacetyl group, a substituted chlorophenyl moiety, and a glycine backbone, places it in a class of compounds with diverse biological activities. Understanding the toxicity profile of this molecule is paramount for its potential progression as a therapeutic candidate. Direct toxicological data for N-phenylacetyl-2-(2-chlorophenyl)-D-glycine is not extensively available in public literature. Therefore, this guide presents a comparative toxicological assessment by examining structurally analogous compounds. Through this structure-activity relationship (SAR) and structure-toxicity relationship (STR) analysis, we can infer a potential toxicity profile for the target compound, providing a valuable resource for researchers, scientists, and drug development professionals.

This guide will delve into various facets of toxicity, including acute toxicity, cytotoxicity, and genotoxicity, by drawing comparisons with well-characterized molecules such as the antibiotic Cefaclor, which shares the 2-phenyl-glycine core, Penicillin G with its phenylacetyl group, and various phenylglycine and phenylacetamide derivatives.

Structural Analogs for Comparative Analysis

To construct a comprehensive toxicological profile, we will compare N-phenylacetyl-2-(2-chlorophenyl)-D-glycine with the following compounds, selected based on shared structural motifs:

  • Cefaclor: A second-generation cephalosporin antibiotic, Cefaclor possesses a D-phenylglycyl group, making it a relevant comparator for the core amino acid structure.

  • Penicillin G (Benzylpenicillin): This classic antibiotic contains a phenylacetyl side chain, providing insight into the potential toxicities associated with this functional group.

  • 2-(2-Chlorophenyl)glycine & Isomers: Direct precursors or analogs of the substituted amino acid core, their known hazards inform on the potential for local irritation and single-dose toxicity.

  • Phenylacetylglycine (PAG): A metabolite that can be formed from compounds containing a phenylacetyl moiety, its association with mitochondrial toxicity is a key consideration.

  • Other Phenylglycine and Phenylacetamide Derivatives: Broader classes of related compounds for which SAR and STR studies are available, offering insights into how minor structural modifications can influence toxicity.

Comparative Toxicity Profiles

Acute Toxicity

Acute toxicity, often quantified by the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.

CompoundSpeciesRouteLD50 (g/kg)Reference
Cefaclor MouseOral>10.0[1][2]
Rat (adult)Oral>5.0[1][2]
Penicillin G Potassium RatOral8.9[3]
2-(2-Chlorophenyl)glycine --Data not available; classified as an irritant[4][5][6]
Phenylacetylglycine --Harmful if swallowed[7]

Analysis and Inferred Profile for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine:

The available data for Cefaclor and Penicillin G potassium suggest a low order of acute toxicity via the oral route. The LD50 values in the g/kg range indicate that substantial single doses are required to elicit lethal effects. For instance, the oral LD50 of Cefaclor in mice is greater than 10.0 g/kg.[1][2] The N-phenylacetyl moiety, as seen in Penicillin G, does not appear to confer high acute toxicity. The primary concern for the individual components, such as 2-(2-chlorophenyl)glycine, is local irritation to the skin, eyes, and respiratory tract upon direct contact.[4][5][6] Based on these analogs, N-phenylacetyl-2-(2-chlorophenyl)-D-glycine is predicted to have a low acute oral toxicity. However, as with its chlorophenylglycine component, it may act as an irritant.

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to kill cells. This is a critical parameter, especially for therapeutic agents, where selectivity for target cells over healthy cells is desired.

Analysis and Inferred Profile for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine:

Studies on phenylacetamide derivatives have demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines.[8][9] For example, certain synthetic phenylacetamide derivatives have shown IC50 values in the sub-micromolar to low micromolar range against breast and prostate cancer cells.[9] This suggests that the N-phenylacetyl group could contribute to cytotoxic potential. The mechanism often involves the induction of apoptosis through the activation of caspase cascades.[8]

Furthermore, some dipeptides, such as Glycyl-D-phenylalanine-2-naphthylamide, have been shown to be cytotoxic by specifically targeting and disrupting lysosomes.[10][11] Given the dipeptide-like structure of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine, a similar mechanism of lysosomal disruption could be a contributing factor to any observed cytotoxicity.

Therefore, it is plausible that N-phenylacetyl-2-(2-chlorophenyl)-D-glycine may exhibit cytotoxic effects, and the mechanism could involve the induction of apoptosis or lysosomal destabilization. Experimental verification through in vitro cytotoxicity assays using relevant cell lines is essential.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.

Analysis and Inferred Profile for N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine:

A study on DL-p-chlorophenylalanine and its N-acyl derivatives provides valuable insight. While the parent amino acid had no detectable genotoxic or mutagenic activity, its N-phenylacetyl derivative was found to possess weak genotoxicity.[12][13] This suggests that the addition of the phenylacetyl group to the chlorophenylalanine structure can introduce a genotoxic potential, albeit a weak one. Other N-acyl derivatives of DL-p-chlorophenylalanine showed more appreciable genotoxicity, indicating that the nature of the acyl group is a determinant of this toxicological endpoint.[12][13]

It is therefore reasonable to hypothesize that N-phenylacetyl-2-(2-chlorophenyl)-D-glycine may also possess a weak genotoxic potential. Standard genotoxicity assays, such as the Ames test for mutagenicity and the micronucleus assay for clastogenicity, would be necessary to confirm this.

Organ-Specific Toxicity

Beyond acute lethality and cellular damage, the potential for toxicity to specific organ systems is a critical aspect of a compound's safety profile.

  • Nephrotoxicity: Several cephalosporins and penicillins have been associated with renal dysfunction and toxic nephropathy, particularly at high doses or in patients with pre-existing renal impairment.[2][14][15] Given the structural similarities, monitoring renal function in any preclinical studies with N-phenylacetyl-2-(2-chlorophenyl)-D-glycine would be prudent.

  • Neurotoxicity: High doses of Penicillin G have been linked to neurotoxic reactions, including seizures, especially in individuals with compromised renal function.[15][16] This highlights a potential, though likely high-dose, risk associated with the broader class of compounds.

  • Mitochondrial Toxicity: Phenylacetylglycine (PAG), a potential metabolite, has been associated with mitochondrial toxicity.[17][18] An increase in urinary PAG can be a biomarker for drug-induced phospholipidosis and mitochondrial dysfunction.[17][18][19] This suggests a potential metabolic pathway for N-phenylacetyl-2-(2-chlorophenyl)-D-glycine that could lead to mitochondrial impairment.

Experimental Protocols

For a thorough toxicological evaluation of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine, the following experimental workflows are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate prepare_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound.

  • Strain Selection: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect pro-mutagens.

  • Exposure: Combine the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Logical Flow of the Ames Test for Mutagenicity

G compound Test Compound s9_mix S9 Mix (Metabolic Activation) compound->s9_mix no_s9 No S9 Mix compound->no_s9 bacteria Salmonella typhimurium strains s9_mix->bacteria no_s9->bacteria plate Minimal Glucose Agar Plate bacteria->plate incubation Incubation (37°C, 48-72h) plate->incubation revertants Count Revertant Colonies incubation->revertants

Caption: Decision tree for the Ames test protocol.

Conclusion and Future Directions

This comparative guide provides a foundational toxicological assessment of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine based on data from structurally related compounds. The analysis suggests a low potential for acute oral toxicity but indicates that the compound may be an irritant. There is a plausible basis for potential cytotoxicity, possibly mediated through apoptosis or lysosomal disruption, and a weak genotoxic potential. The possibility of organ-specific toxicities, particularly nephrotoxicity and mitochondrial toxicity, should be considered in further development.

It is imperative to underscore that these are inferred profiles. A definitive understanding of the toxicology of N-phenylacetyl-2-(2-chlorophenyl)-D-glycine can only be achieved through direct experimental evaluation. The protocols outlined in this guide provide a starting point for such investigations. Future work should focus on a comprehensive in vitro and in vivo toxicological assessment to validate these predictions and establish a robust safety profile for this compound.

References

  • An evaluation of the toxicity of cefaclor in laboratory animals - PubMed. Available from: [Link]

  • Cefaclor Oral Suspension (Cefaclor): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • Product monograph - Cefaclor. Available from: [Link]

  • Penicillin G Potassium Injection, USP - accessdata.fda.gov. Available from: [Link]

  • Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis - PMC. Available from: [Link]

  • PRODUCT MONOGRAPH APO-CEFACLOR APOTEX INC. 150 Signet Drive Toronto, Ontario DATE OF REVISION - MedEx. Available from: [Link]

  • Cefaclor | Drug Lookup | Pediatric Care Online - AAP Publications. Available from: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Penicillin G - PDB-101. Available from: [Link]

  • Penicillin G Potassium for Injection, USP - WG Critical Care. Available from: [Link]

  • Penicillin G Potassium - RxList. Available from: [Link]

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Available from: [Link]

  • Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis - PubMed. Available from: [Link]

  • (PDF) Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis - ResearchGate. Available from: [Link]

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Available from: [Link]

  • 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem. Available from: [Link]

  • MSDS of DL-2-(2-Chlorophenyl)glycine - Capot Chemical. Available from: [Link]

  • Relationship between structure, toxicity and activity - NUS Faculty of Science. Available from: [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC. Available from: [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed. Available from: [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). - SciSpace. Available from: [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. Available from: [Link]

  • Phenylacetylglycine | C10H11NO3 | CID 68144 - PubChem - NIH. Available from: [Link]

  • Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives. - SciSpace. Available from: [Link]

  • Genotoxicity of Select Herbicides in Rana catesbeiana Tadpoles Using the Alkaline Single-Cell Gel DNA Electrophoresis (Comet) Assay. Available from: [Link]

  • Cytotoxicity and effect of glycyl-D-phenylalanine-2-naphthylamide on lysosomes - PubMed. Available from: [Link]

  • Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem - NIH. Available from: [Link]

  • Material Safety Data Sheet - HIMEDIA. Available from: [Link]

  • Cytotoxic and genotoxic effects induced by associated commercial glyphosate and 2,4-D formulations using the Allium cepa bioassay - PubMed. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. Available from: [Link]

  • EVALUATION OF GENOTOXITY AND MUTAGENICITY OF DL-P-CHLOROPHENYLALANINE, ITS METHYL ESTER AND SOME N-ACYL DERIVATIVES - Repository of the Academy's Library. Available from: [Link]

  • Cytotoxicity and effect of glycyl-D-phenylalanine-2-naphthylamide on lysosomes. Available from: [Link]

  • Phenylacetate in chemoprevention: in vitro and in vivo suppression of 5-aza-2'-deoxycytidine-induced carcinogenesis - PubMed. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. Available from: [Link]

  • Genotoxic activity of glyphosate and co-formulants in glyphosate-based herbicides assessed by the micronucleus test in human mononuclear white blood cells - PMC. Available from: [Link]

Sources

Reproducibility of "N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE" experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the reproducibility of experimental protocols involving N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine , a critical chiral intermediate. While often overshadowed by its L-(S)-enantiomer (the precursor to the blockbuster drug Clopidogrel ), the D-(R)-enantiomer represents the unreacted species in enzymatic resolutions and a key target for racemization recycling loops.

This analysis focuses on the Enzymatic Resolution via Penicillin G Amidase (PGA) , the industry "Gold Standard" for reproducibility, contrasting it with classical chemical resolution methods.

Executive Summary & Compound Identity

  • Compound Name: N-Phenylacetyl-2-(2-chlorophenyl)glycine

  • Target Isomer: (R)-Enantiomer (D-form) often isolated as the N-acylated species; (S)-Enantiomer (L-form) obtained as the free amino acid.

  • Primary Application: Synthesis of Clopidogrel (Plavix).[1] The (S)-isomer is the active drug precursor. The (D)-isomer (N-acylated) is the byproduct of PGA resolution that must be racemized for economic viability.

  • CAS Registry: 141196-64-7 (Racemic free acid), 132156-90-2 (Specific intermediates may vary).

Why This Protocol Matters

Reproducibility in this system relies on the kinetic specificity of Penicillin G Amidase (PGA) . Unlike chemical resolution (which depends on solubility differences of diastereomeric salts), enzymatic resolution depends on the "lock-and-key" fit of the phenylacetyl group.

  • High Specificity: PGA accepts the phenylacetyl moiety but is highly selective for the (S)-configuration at the

    
    -carbon.
    
  • Result: The (S)-N-phenylacetyl derivative is hydrolyzed; the (D)-N-phenylacetyl derivative remains intact , allowing for easy separation.

Comparative Analysis: Enzymatic vs. Chemical Resolution

The following table contrasts the PGA-mediated route against the traditional Camphorsulfonic Acid (CSA) route.

FeatureMethod A: Enzymatic Resolution (PGA) Method B: Chemical Resolution (CSA)
Principle Kinetic Hydrolysis (Enzyme Specificity)Diastereomeric Salt Crystallization
Substrate N-Phenylacetyl-2-(2-chlorophenyl)glycineRacemic 2-(2-chlorophenyl)glycine methyl ester
Reproducibility High (Dependent on pH/Temp control)Moderate (Sensitive to cooling rates/purity)
Yield (Theoretical) 50% (S-acid) + 50% (D-amide)< 50% (Requires multiple recrystallizations)
Enantiomeric Excess (ee) > 99% (Single pass)90-95% (Often requires rework)
D-Isomer Fate Remains as N-phenylacetyl-D-glycine (Easy extraction)Remains in mother liquor (Hard to isolate pure)
Scalability Linear (Immobilized enzyme columns)Non-linear (Batch crystallization dynamics)

Detailed Experimental Protocol (Method A: Enzymatic)

This protocol describes the resolution of the racemate to isolate the (S)-free acid and the (D)-N-phenylacetyl derivative .

Phase 1: Substrate Synthesis (Schotten-Baumann)

Objective: Convert racemic 2-(2-chlorophenyl)glycine to its N-phenylacetyl derivative.

  • Dissolution: Dissolve 1.0 eq of racemic 2-(2-chlorophenyl)glycine in 2M NaOH (2.2 eq) at 0°C.

  • Acylation: Dropwise add 1.1 eq of Phenylacetyl chloride while maintaining pH > 10 using NaOH.

    • Critical Control: Temperature must stay < 5°C to prevent hydrolysis of the chloride.

  • Precipitation: Acidify to pH 2.0 with HCl. The product, (R,S)-N-Phenylacetyl-2-(2-chlorophenyl)glycine , precipitates.

  • Validation: Check HPLC purity (>98%).

Phase 2: Enzymatic Resolution (The Critical Step)

Objective: Selectively hydrolyze the (S)-isomer.

  • Setup: Suspend the (R,S)-substrate (10% w/v) in water.[2][3] Adjust pH to 7.8 - 8.0 with dilute ammonia.

  • Enzyme Addition: Add Immobilized Penicillin G Amidase (e.g., on Eupergit C, ~100 U/g substrate).

  • Reaction: Stir at 37°C . Maintain pH 7.8 automatically (pH-stat mode) using 1M ammonia.

    • Mechanism:[4][5][6] As hydrolysis proceeds, phenylacetic acid is released, dropping pH. Ammonia consumption tracks conversion.

  • Endpoint: Stop when base consumption indicates 50% conversion (typically 4-6 hours).

Phase 3: Separation & Isolation of D-Isomer
  • Filtration: Remove immobilized enzyme (save for recycling).

  • Acidification (Step 1): Adjust filtrate to pH ~6.0.

    • Observation: The (S)-2-(2-chlorophenyl)glycine (product) precipitates at its isoelectric point. Filter off the (S)-solid.[6][7][8]

  • Extraction (Step 2 - The D-Isomer): Acidify the mother liquor to pH 2.0.

    • Result: The unreacted N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine precipitates or forms an oil.

    • Purification: Extract with Ethyl Acetate, dry over MgSO4, and evaporate.

    • Reproducibility Note: This fraction contains the highly pure D-enantiomer (ee > 98%) protected with the phenylacetyl group.

Reproducibility Checkpoints & Troubleshooting

IssueProbable CauseCorrective Action
Low ee% of (S)-Product Over-conversion (>50%)Stop reaction strictly at 50% theoretical base consumption.
Low ee% of (D)-Amide Non-specific hydrolysisEnsure temperature < 40°C. Check enzyme for contamination with non-specific acylases.
Precipitation during reaction Substrate insolubilityMaintain pH > 7.5. Use mild heating (35°C) or cosolvents (max 5% Methanol) only if enzyme tolerates.
Poor Phase Separation Emulsion formationDuring D-isomer extraction, use brine wash. Ensure pH is < 2.0 for complete protonation.

Mechanistic Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the fate of the D-isomer.

G Substrate Racemic N-Phenylacetyl-2-(2-chlorophenyl)glycine Complex Enzyme-Substrate Complex Substrate->Complex pH 8.0, 37°C Prod_D N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine (Unreacted in Solution) Substrate->Prod_D No Reaction (R-Isomer) PGA Penicillin G Amidase (Immobilized) Complex->PGA Catalysis Hydrolysis Selective Hydrolysis (S-Isomer Only) Complex->Hydrolysis Prod_S (S)-2-(2-chlorophenyl)glycine (Precipitate at pH 6) Hydrolysis->Prod_S Product Byprod Phenylacetic Acid Hydrolysis->Byprod Byproduct Racemization Racemization (Heat/Base) Prod_D->Racemization Recycle Loop Racemization->Substrate Re-enter Process

Caption: Kinetic resolution pathway of N-phenylacetyl-2-(2-chlorophenyl)glycine via PGA. The D-isomer (R-configuration) is rejected by the enzyme active site and recovered intact.

References

  • Fadnavis, N. W., et al. (2008). "Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase." ResearchGate.

  • Liu, Z., et al. (2006). "Enantioselective hydrolysis of N-phenylacetyl derivatives... using Penicillin G Acylase."[2][3][6][9][10] Journal of Molecular Catalysis B: Enzymatic.

  • Chongqing Chiral Biocatalysis Technology Co Ltd. (2012). "Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate." Patent CN101864464B.

  • PubChem. "Phenylacetylglycine (Compound Summary)." National Library of Medicine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves the careful management of novel chemical entities. N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine, a compound with a complex organic structure, requires meticulous handling not only during experimentation but, critically, through its entire lifecycle to final disposal. This guide provides a procedural framework rooted in established safety protocols and regulatory standards to ensure the safe and compliant disposal of this and similar chlorinated organic compounds.

The causality behind these stringent protocols is clear: chlorinated organic molecules can exhibit toxicological properties and environmental persistence.[1][2] Therefore, a "cradle-to-grave" approach to waste management, as mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), is not just a regulatory hurdle but a core component of responsible scientific practice.[3][4]

Hazard Profile and Pre-Disposal Assessment

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. Based on analogs like 2-(2-Chlorophenyl)glycine, we can anticipate that N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a solid powder that may cause skin, eye, and respiratory irritation.[5][6]

Key Assessment Steps:

  • Consult the Safety Data Sheet (SDS): This is the primary source of information. The SDS for a similar compound, D-(-)-2-Phenylglycine chloride hydrochloride, classifies it as a corrosive solid.[7] Pay close attention to sections covering hazards, personal protective equipment (PPE), and disposal considerations.

  • Identify Hazardous Characteristics: Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given its chlorinated nature, this compound must be evaluated for toxicity and potential to generate hazardous byproducts.

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. This includes ordering only the necessary quantities of the chemical, reducing the scale of experiments, and maintaining a clear chemical inventory to avoid expired and unused surplus.[8][9]

Waste Stream Segregation: A Critical First Step

Proper segregation at the point of generation is paramount to prevent dangerous chemical reactions and ensure correct disposal routing.[10][11] Mixing incompatible wastes is a serious safety violation.[9]

Waste Stream Description Container Type Disposal Protocol
Unused/Expired Pure Compound Solid, unadulterated N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine.Original or clearly labeled, sealed, chemically compatible container (HDPE).Treat as hazardous chemical waste. Affix a hazardous waste label and transfer to a Satellite Accumulation Area (SAA).
Grossly Contaminated Labware Items with significant visible residue (e.g., weighing boats, spatulas, flasks).Lined, puncture-resistant container designated for solid hazardous waste.Collect in a designated container within the SAA. Do not attempt to wash.
Contaminated Sharps Needles, scalpels, or broken glass contaminated with the compound.OSHA-approved, puncture-proof sharps container.Label clearly as "Hazardous Chemical Sharps Waste."
Aqueous & Organic Solvent Solutions Liquid solutions containing the dissolved compound.Separate, sealed, and vented (if necessary) solvent-safe containers.CRITICAL: Do not mix aqueous and organic wastes.[9] Label each container with all chemical constituents and approximate percentages.
Contaminated PPE & Debris Gloves, bench paper, and absorbent materials from spill cleanup.Double-bagged in heavy-duty plastic bags, sealed and labeled.Treat as solid hazardous waste.

Step-by-Step Disposal Procedures

The following protocols provide a direct, procedural guide for managing waste generated in the laboratory.

Protocol 1: Managing Solid Waste (Pure Compound & Contaminated Labware)
  • Container Selection: Choose a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[10][12] The container must be in good condition, free of leaks or deterioration.

  • Labeling: Immediately upon adding the first waste, label the container with the words "Hazardous Waste," the full chemical name "N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine," and the date.[13] All constituents must be clearly listed.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][13][14] The SAA should have secondary containment to capture any potential leaks.

  • Requesting Pickup: Once the container is full or you are finished generating this waste stream, complete the hazardous waste label with the final date and schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[13]

Protocol 2: Managing Liquid Waste (Aqueous & Organic Solutions)
  • Segregation: Use separate, dedicated containers for aqueous and organic solvent waste streams.

  • Container & Labeling: Use solvent-safe containers. Label each with "Hazardous Waste" and list every chemical component, including water and solvents, with percentages.

  • pH Consideration: While neutralization can sometimes be a treatment step, it can also be dangerous if not fully understood.[12] Unless you have a specific, validated protocol, do not attempt to neutralize acidic or basic solutions. Collect them as hazardous waste.

  • Storage and Pickup: Keep containers tightly closed except when adding waste.[9][13] Store in the SAA with secondary containment and schedule an EHS pickup when ready.

Workflow for Waste Disposal Decision-Making

The following diagram outlines the critical decision points for properly segregating and handling chemical waste in the laboratory.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Labware Waste Stream cluster_containers Containment & Labeling start Waste Generated waste_type Solid, Liquid, or Labware? start->waste_type solid_pure Pure Compound / Contaminated Debris waste_type->solid_pure Solid liquid_solvent Aqueous or Organic Solvent? waste_type->liquid_solvent Liquid labware Grossly Contaminated Labware waste_type->labware Labware solid_sharps Contaminated Sharps container_solid Labelled Solid Waste Container solid_pure->container_solid container_sharps Labelled Sharps Container solid_sharps->container_sharps aqueous Aqueous Solution liquid_solvent->aqueous Aqueous organic Organic Solvent Solution liquid_solvent->organic Organic container_aqueous Labelled Aqueous Waste Container aqueous->container_aqueous container_organic Labelled Organic Waste Container organic->container_organic container_labware Labelled Solid Waste Container labware->container_labware end_saa Store in Satellite Accumulation Area (SAA) container_solid->end_saa container_sharps->end_saa container_aqueous->end_saa container_organic->end_saa container_labware->end_saa end_pickup Schedule EHS Pickup end_saa->end_pickup

Caption: Decision workflow for chemical waste segregation and disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For large spills, a respirator may be necessary.

  • Containment: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[6] For liquid spills, use a chemical spill kit with appropriate absorbent materials, working from the outside in.

  • Cleanup: Collect all contaminated materials using spark-proof tools.[5] Place all debris into a heavy-duty plastic bag or a designated waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department, regardless of the size of the spill.

Disposal of N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is not an afterthought but an integral part of the research process. Adherence to these protocols, grounded in the regulations set forth by the EPA and OSHA, ensures the safety of laboratory personnel, protects the environment, and upholds the integrity of our scientific institutions.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety, University of Pennsylvania.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University.[Link]

  • 4 Best Practices for Effective Lab Waste Disposal Management. Triumvirate Environmental.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.[Link]

  • MSDS of DL-2-(2-Chlorophenyl)glycine. Capot Chemical.[Link]

  • Material Safety Data Sheet - Phenyl Glycine. HIMEDIA.[Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.[Link]

  • What Regulations Apply to Chlorinated Solvent Use? Products Finishing.[Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.[Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.[Link]

  • Contaminants > Chlorinated Solvents. CLU-IN.[Link]

Sources

Personal Protective Equipment & Handling Guide: N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

[1][2]

Executive Summary & Operational Context

Compound Identity : N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine Role : Critical chiral intermediate in the synthesis of Clopidogrel (Plavix) .[1][2][3] Operational Status : Typically encountered as the unreacted "distomer" (unwanted enantiomer) following the enzymatic resolution of the racemic mixture.[2] It requires isolation, handling, and subsequent racemization for process recycling.[1][2]

This guide provides a self-validating safety protocol for researchers handling this compound. While often classified as an industrial intermediate, its structural moieties (phenylacetic acid derivative and chlorinated aromatic amine) dictate a strict containment strategy to prevent sensitization and respiratory irritation.[1]

Risk Assessment & Hazard Profiling

Based on structural analogs (Phenylacetylglycine, 2-Chlorophenylglycine) and GHS classification standards.[1][2]

Hazard ClassGHS CategorySignal WordHazard StatementMechanism of Action
Skin Irritation Category 2WarningH315: Causes skin irritationAcidic amide functionality can disrupt dermal barriers.[1][2][4]
Eye Irritation Category 2AWarningH319: Causes serious eye irritationMicro-crystalline dust acts as a mechanical and chemical abrasive.[2]
STOT-SE Category 3WarningH335: May cause respiratory irritationFine powder inhalation triggers mucosal inflammation.[1][2]
Sensitization PrecautionaryWarningPotential SensitizerPhenylacetyl moieties are structurally related to penicillin side chains; caution is advised for hypersensitive individuals.[1][2]

Personal Protective Equipment (PPE) Matrix

Tier 1: Standard Laboratory Handling (Small Scale < 50g)[1][2]
  • Respiratory : N95/FFP2 Disposable Respirator (minimum).[1][2] If handling in an open vessel outside a hood, upgrade to P100/P3 half-mask .[1][2]

  • Hand Protection : Nitrile Gloves (Double-gloving recommended).[1][2]

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).[1][2]

    • Outer Layer: 5-8 mil Nitrile (Chemical resistance).[1][2]

    • Breakthrough Time: >480 mins (inferred from amide stability).[2]

  • Eye Protection : Chemical Splash Goggles (ANSI Z87.1+).[2] Safety glasses are insufficient due to fine dust drift.[2]

  • Body : Lab coat (buttoned to neck) + Tyvek sleeves if transferring powders.[2]

Tier 2: Process Scale / Recrystallization (> 50g or Heating)[1]
  • Respiratory : Powered Air Purifying Respirator (PAPR) or Full-face respirator with organic vapor/acid gas/particulate cartridges (OV/AG/P100).[1][2]

  • Hand Protection : Extended cuff Nitrile (12 inch) or Butyl Rubber gloves if using aggressive solvents (e.g., chloroform, DCM) for extraction.[1]

  • Engineering Controls : All operations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).[1][2]

Operational Protocols

A. Solid Transfer & Weighing

Objective: Prevent dust generation and static discharge.[2]

  • Static Neutralization : Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.[2] The compound is a dry organic powder prone to static cling.[2]

  • Damp Wiping : Pre-wipe the balance area with a lint-free cloth dampened with 70% Isopropanol to capture settling micro-particles.[1][2]

  • Transfer Technique : Do not pour. Use a scoop-and-level method. If bridging occurs in the container, do not shake; use a glass rod to break clumps mechanically.[1][2]

B. Enzymatic Resolution Workup (Isolation of D-Isomer)

Context: The (S)-enantiomer is hydrolyzed by Penicillin G Acylase (PGA), leaving the N-Phenylacetyl-(D)-isomer intact.[1][2]

  • Filtration : The D-isomer precipitates or remains in the organic phase depending on pH.[1][2]

    • Safety Check: Ensure the filtrate pH is adjusted slowly. Rapid acidification can cause sudden precipitation and "bumping."[1][2]

  • Extraction : When extracting the D-isomer from the aqueous enzyme mixture:

    • Use Ethyl Acetate or Dichloromethane (DCM) .[1][2]

    • Caution: Emulsion formation is common.[1][2] Do not shake vigorously; use a gentle rocking motion.[1][2]

  • Drying : Vacuum oven drying at <50°C.

    • Risk: Thermal decomposition can release chlorophenyl vapors.[1][2] Ensure the vacuum trap is cold (-78°C) and functioning.

C. Racemization (Recycling Loop)

Objective: Convert the D-isomer back to the racemate for re-use.[1][2]

  • Reagent Handling : This step often involves heating with weak bases (e.g., Ammonia) or organic acids.[1][2]

  • Protocol :

    • Dissolve D-isomer in solvent (e.g., Toluene or Water/Ammonia).[1][2]

    • Reflux/Heat (typically 60-80°C).[1][2]

    • Critical Control : Monitor pressure if using a closed vessel. The amide bond is stable, but hydrolysis to the free amino acid is a competing side reaction.[2]

Visualization: Process Workflow & Safety Logic

Diagram 1: Handling & Recycling Workflow

This flowchart illustrates the lifecycle of the compound from resolution to recycling, highlighting critical safety control points (CP).[1]

GStartRacemic N-Phenylacetyl-2-(2-chlorophenyl)glycineEnzymeEnzymatic Resolution(Penicillin G Acylase)Start->Enzyme Aqueous MediumSepPhase Separation / FiltrationEnzyme->Sep pH AdjustmentProdS(S)-Amino Acid(Product - Clopidogrel Precursor)Sep->ProdS HydrolyzedProdDN-Phenylacetyl-(D)-glycine(Unreacted Distomer)Sep->ProdD Intact Amide (Precipitate/Org Phase)RacemRacemization Process(Heat + Base/Acid)ProdD->Racem CP: Dust HazardRecycleRecycle to StartRacem->Recycle Yields RacemateRecycle->Start

Caption: Workflow showing the isolation of the D-isomer (Red Node) and its recycling loop. "CP" indicates a Critical Safety Point requiring respiratory protection.[1]

Diagram 2: Spill Response Decision Tree

Logic for managing spills of the solid powder.

SpillSpillSpill DetectedTypeState?Spill->TypeSolidDry PowderType->SolidLiquidSolution/SolventType->LiquidAct11. Don N95 + Goggles2. Cover with damp paper towel3. Scoop (No sweeping)Solid->Act1Act21. Don Nitrile Gloves2. Absorb with Vermiculite3. Place in sealed bagLiquid->Act2DispDisposal: Hazardous Waste(Tag: Toxic Organic Solid)Act1->DispAct2->Disp

Caption: Immediate response protocols for dry vs. liquid spills to minimize aerosolization.

Waste Disposal & Deactivation[2][5]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidCollect in a double-lined HDPE container.[1][2] Label as "Toxic Organic Solid - Chlorinated".[1][2] Do not mix with oxidizers.[1][2]
Aqueous Mother Liquor Aqueous Organic MixtureAdjust pH to 7.0 before disposal.[2] If it contains enzymes/biologics, bleach deactivation (10% hypochlorite) may be required before chemical waste pickup.[1][2]
Contaminated Sharps Sharps HazardDispose of needles/glass used with this compound in rigid sharps containers.[2] Do not recap needles.

Deactivation Protocol for Glassware : Rinse glassware with Acetone followed by a wash with warm soapy water .[2] The compound is moderately soluble in organic solvents but poor in water; the acetone rinse is critical to remove residues before the water wash.[2]

References

  • Fadnavis, N. W., et al. (2008).[1][2] Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. Retrieved from [Link]

  • Syncom BV & DSM Pharmaceutical Products . (2009).[1][2] Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. University of Groningen.[2] Retrieved from [Link]

  • Google Patents . (2010).[1][2] CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester.[1][2] Retrieved from

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